molecular formula C4H6O2<br>C4H6O2<br>CH3-CH=CH-COOH B1669628 Crotonic Acid CAS No. 3724-65-0

Crotonic Acid

Cat. No.: B1669628
CAS No.: 3724-65-0
M. Wt: 86.09 g/mol
InChI Key: LDHQCZJRKDOVOX-NSCUHMNNSA-N
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Description

Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue.
This compound is a but-2-enoic acid with a trans- double bond at C-2. It has been isolated from Daucus carota. It has a role as a plant metabolite. It is a conjugate acid of a crotonate.
This compound has been reported in Croton tiglium, Daucus carota, and other organisms with data available.
a stereospecific unsaturated carboxylic acid found in CROTON OIL

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enoic acid
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InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
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InChI Key

LDHQCZJRKDOVOX-NSCUHMNNSA-N
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Canonical SMILES

CC=CC(=O)O
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Isomeric SMILES

C/C=C/C(=O)O
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Molecular Formula

C4H6O2, Array
Record name CROTONIC ACID
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DSSTOX Substance ID

DTXSID30880973
Record name (E)-Crotonic acid
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Molecular Weight

86.09 g/mol
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Physical Description

Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue., White to yellow solid; [ICSC] Cream colored crystals; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., Off-white powder; Harsh, pungent, acrylic odour
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Record name But-2-enoic acid
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Boiling Point

185 °C, Boiling point = 169 °C /CIS ISOMER/, BOILING POINT: 185 °C @ 760 MM HG; 128 °C @ 100 MM HG; 165.5 °C @ 400 MM HG; 146 °C @ 200 MM HG; 116.7 °C @ 60 MM HG; 80 °C @ 10 MM HG; 93 °C @ 20 MM HG; 107.8 °C @ 40 MM HG /TRANS ISOMER/, 185.00 °C. @ 760.00 mm Hg, 189 °C
Record name Butenoic Acid
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Flash Point

190 °F (NFPA, 2010), 190 °F (OPEN CUP), 88 °C o.c.
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Solubility

VERY SOL IN WATER; SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER, IN ETHANOL @ 25 °C: 52.5% WT/WT; ACETONE @ 25 °C: 53.0% W/W; IN TOLUENE @ 25 °C: 37.5% WT/WT, Water solubility: 8.6X10+4 mg/l at 25 °C, 555 g/l in water at 20 °C, 8.60E+04 mg/L @ 25 °C (exp), Solubility in water at 20 °C: soluble, Slightly soluble in water, Soluble (in ethanol)
Record name Butenoic Acid
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Density

Density = 1.018 at 15 °C/4 °C, Density = 0.9604 g/ cu cm at 77 °C /TRANS ISOMER/, Density = 1.0267 g/ cu cm at 20 °C /CIS ISOMER/, Relative density (water = 1): 1.02
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Vapor Density

2.97 (air= 1), Relative vapor density (air = 1): 2.97
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Vapor Pressure

24 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 24
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Color/Form

MONOCLINIC NEEDLES OR PRISMS (FROM WATER OR PETROLEUM ETHER), COLORLESS NEEDLE-LIKE CRYSTALS, WHITE CRYSTALLINE SOLID

CAS No.

3724-65-0, 107-93-7
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Melting Point

72 °C
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Foundational & Exploratory

An In-depth Technical Guide to Crotonic Acid: From Core Chemical Properties to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of crotonic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's fundamental chemical properties, structure, and reactivity, and explores its significant applications, particularly in the synthesis of polymers and pharmaceuticals. The information presented herein is grounded in established scientific literature to ensure technical accuracy and provide actionable insights for laboratory and industrial applications.

Molecular Structure and Stereoisomerism

This compound, systematically named (2E)-but-2-enoic acid, is a short-chain unsaturated carboxylic acid with the chemical formula C₄H₆O₂.[1][2] Its structure features a carboxyl group (-COOH) conjugated with a carbon-carbon double bond, which is the basis for its reactivity.[1] The molecule exists as two geometric isomers, cis (Z) and trans (E), due to the restricted rotation around the double bond.[3][4]

The trans isomer, commonly referred to as this compound, is the more stable of the two and is a white crystalline solid at room temperature.[4][5] The cis isomer, known as isothis compound, is a liquid.[4] The greater stability of the trans isomer is attributed to reduced steric hindrance between the methyl and carboxyl groups, which are positioned on opposite sides of the double bond.[1]

G cluster_trans trans-Crotonic Acid (E)-2-butenoic acid cluster_cis cis-Crotonic Acid (Isothis compound) trans_structure H   H / C=C / CH₃  COOH cis_structure H   COOH / C=C / CH₃   H

Caption: Geometric Isomers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are pivotal to its handling, reactivity, and applications. The trans isomer is a white, needle-like crystalline solid with a pungent odor.[4] It exhibits moderate solubility in water, which increases with temperature, and is readily soluble in many organic solvents, including ethanol and acetone.[3][6]

PropertyValueReferences
Molecular Formula C₄H₆O₂[1][7]
Molar Mass 86.09 g/mol [2][6]
Melting Point 70-73 °C[2][8]
Boiling Point 185-189 °C[2][8]
Density 1.02 g/cm³[2]
pKa 4.69[2][6]
Water Solubility 94 g/L at 25 °C[4][8]
Flash Point 88 °C[4][9]

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of trans-crotonic acid typically shows a doublet for the methyl protons, and two distinct signals for the vinylic protons, often appearing as a doublet of quartets and a doublet, respectively. The carboxylic acid proton appears as a broad singlet. The chemical shift of one of the vinylic protons is notably downfield due to the deshielding effect of the adjacent carboxyl group.[10]

  • ¹³C NMR: The carbon NMR spectrum displays four distinct signals corresponding to the methyl carbon, the two sp² hybridized carbons of the double bond, and the carbonyl carbon of the carboxylic acid.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic peaks for the C=C stretch and C-H bends of the alkene and methyl groups.[12]

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molar mass, along with characteristic fragmentation patterns.[7]

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is dictated by the presence of both a carboxylic acid group and a carbon-carbon double bond. This dual functionality allows it to participate in a wide range of chemical transformations.[4]

Reactions of the Carboxylic Acid Group
  • Esterification: this compound can be esterified with alcohols in the presence of an acid catalyst to form crotonate esters.[4] This reaction is fundamental to the synthesis of various polymers and fine chemicals.

  • Acid Halide Formation: Reaction with thionyl chloride (SOCl₂) or other halogenating agents converts this compound into crotonyl chloride, a more reactive derivative used in acylation reactions.[4]

  • Anhydride Formation: Crotonic anhydride can be synthesized from this compound, for example, by reacting crotonyl chloride with sodium crotonate.[4]

Reactions of the Carbon-Carbon Double Bond
  • Addition Reactions: The double bond readily undergoes addition reactions. For instance, catalytic hydrogenation reduces this compound to butyric acid.[2][4] Halogens and hydrogen halides also add across the double bond to yield substituted butyric acids.[4]

  • Polymerization: this compound can undergo polymerization and copolymerization. Its copolymers with vinyl acetate are of significant industrial importance, finding use in adhesives and coatings.[2][3]

  • Diels-Alder Reaction: Due to its dienophilic nature, this compound can participate in Diels-Alder reactions with conjugated dienes to form cyclic compounds.[4][9]

  • Oxidation: The double bond can be oxidized using reagents like potassium permanganate or osmium tetroxide to form 2,3-dihydroxybutanoic acid.[2][4]

G cluster_reactions Key Chemical Reactions Crotonic_Acid This compound Esterification Esterification (+ Alcohol, H⁺) Crotonic_Acid->Esterification Acid_Halide_Formation Acid Halide Formation (+ SOCl₂) Crotonic_Acid->Acid_Halide_Formation Hydrogenation Hydrogenation (+ H₂, Catalyst) Crotonic_Acid->Hydrogenation Copolymerization Copolymerization (+ Vinyl Acetate) Crotonic_Acid->Copolymerization Crotonate_Ester Crotonate Ester Esterification->Crotonate_Ester Crotonyl_Chloride Crotonyl Chloride Acid_Halide_Formation->Crotonyl_Chloride Butyric_Acid Butyric Acid Hydrogenation->Butyric_Acid Copolymer Copolymer (e.g., for Adhesives) Copolymerization->Copolymer

Caption: Overview of Key Reactions of this compound.

Synthesis and Production

Industrial Production

The primary industrial route for the synthesis of this compound is the oxidation of crotonaldehyde.[2][13] This process is typically carried out using air or oxygen as the oxidant, often in the presence of a catalyst to improve efficiency and selectivity.[4][14] The reaction mixture is then purified, commonly through fractional distillation and crystallization, to yield high-purity trans-crotonic acid.[4][13]

Laboratory Synthesis

On a laboratory scale, this compound can be prepared through several methods, including:

  • Knoevenagel Condensation: The condensation of acetaldehyde with malonic acid in the presence of a base like pyridine.[2]

  • Aldol Condensation: The aldol condensation of acetaldehyde, followed by dehydration of the resulting 3-hydroxybutanal and subsequent oxidation.

  • Alkaline Hydrolysis of Allyl Cyanide: This method involves the hydrolysis of allyl cyanide followed by an intramolecular rearrangement of the double bond.[2]

Applications in Research and Drug Development

This compound and its derivatives are valuable building blocks in organic synthesis and have found numerous applications in the pharmaceutical and polymer industries.

Pharmaceutical Intermediates

This compound derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[3][15] For instance:

  • DL-Threonine: this compound can be converted to the amino acid DL-threonine through a reaction with ammonia in the presence of a mercury(II) acetate catalyst.[2]

  • Crotamiton: The reaction of crotonyl chloride with N-ethyl-2-methylaniline yields crotamiton, a medication used as a scabicide and antipruritic.[2][13]

  • Cardiovascular Drugs: Derivatives such as methyl 3-aminocrotonate are intermediates in the synthesis of dihydropyridine-type calcium channel blockers like nifedipine and felodipine, which are used to treat hypertension and angina.[15]

Polymer Chemistry

The ability of this compound to copolymerize with other monomers is one of its most significant industrial applications.[3]

  • Adhesives and Coatings: Copolymers of this compound and vinyl acetate are widely used in the formulation of paints, adhesives, and lacquers.[2][15] The incorporation of this compound improves the hardness, water resistance, and adhesive properties of the resulting polymer.[3]

  • Hydrogels: Copolymers of this compound with monomers like acrylamide can form hydrogels.[15][16] These hydrogels have potential applications in controlled-release drug delivery systems and as superabsorbent materials.[15][16]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[17][18] It is also harmful if swallowed.[17] Therefore, appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, should always be worn when handling this chemical.[17][19] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[19][20]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[19]

References

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  • Google Patents. (n.d.). US4918225A - Process for the preparation of pure crotonic acids.
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  • ResearchGate. (n.d.). Reaction of this compound with amines. Retrieved from [Link]

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  • ResearchGate. (n.d.). Graphical abstract:polyacrylamide/crotonic acid and its composites: Copolymer, Hydrogel, Cross-linked polymer, Nanocomposite, Carbon Nanotube …. Retrieved from [Link]

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A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Crotonic Acid

Abstract

This compound ((2E)-but-2-enoic acid), a short-chain unsaturated carboxylic acid, serves as a vital building block in the synthesis of polymers, resins, plasticizers, and pharmaceuticals.[1][2] Its utility in these applications is fundamentally governed by its solubility characteristics in various media. A comprehensive understanding of its solubility is paramount for designing efficient reaction conditions, developing robust purification protocols like crystallization, and formulating final products. This guide provides a detailed exploration of the solubility of this compound, synthesizing theoretical principles with empirical data and validated experimental methodologies.

Introduction: The Physicochemical Landscape of this compound

This compound (C₄H₆O₂) is a white to yellowish crystalline solid with a pungent odor.[1][3] It exists as the more stable trans-isomer of 2-butenoic acid, with its cis-counterpart being isothis compound.[2][3] Key physical properties are summarized below.

PropertyValueSource(s)
Molecular Weight 86.09 g/mol [3]
Melting Point 70-73 °C (343-346 K)[1][4]
Boiling Point 185-189 °C (458-462 K)[4]
Density ~1.02 g/cm³ at 25 °C[4]
pKa 4.69 at 25 °C[5]

The molecule's structure, featuring a polar carboxylic acid head and a short, non-polar hydrocarbon tail, dictates its solubility behavior, creating an interesting interplay of hydrophilic and hydrophobic interactions. Understanding this balance is critical for its application in diverse chemical environments.

Theoretical Principles of Solubility

The dissolution of a solid solute, such as this compound, into a liquid solvent is a complex thermodynamic process. It is governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol). The process is favorable (spontaneous) when ΔG_sol is negative. Several molecular-level factors influence these thermodynamic quantities.

Solute-Solvent Interactions and Polarity

The principle of "like dissolves like" is a foundational concept.

  • Polar Solvents: Solvents like water, alcohols, and acetone can engage in strong dipole-dipole interactions and hydrogen bonding with the carboxylic acid group of this compound. In aqueous solutions, hydrogen bonds form between water molecules and the acid's carbonyl oxygen and hydroxyl group.[6] This interaction helps to overcome the crystal lattice energy of the solid this compound, favoring dissolution.

  • Non-Polar Solvents: In non-polar solvents like toluene or hydrocarbons, the primary solute-solvent interactions are weak van der Waals forces. The strong hydrogen bonding between this compound molecules, which leads to the formation of stable dimers, is not easily disrupted by these weak forces, resulting in lower solubility.[6]

The Role of Hydrogen Bonding

In its pure solid state, this compound molecules are strongly associated through hydrogen bonds, forming dimers.[6] For dissolution to occur, the energy input must be sufficient to break these solute-solute bonds and the solvent-solvent bonds, which is then compensated by the energy released upon forming new solute-solvent bonds. The ability of a solvent to act as a hydrogen bond donor or acceptor is therefore a critical determinant of this compound's solubility.

Effect of Temperature

The dissolution of this compound is generally an endothermic process, meaning it absorbs heat from the surroundings (ΔH_sol > 0).[7][8] According to the Le Chatelier principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility. This positive temperature dependence is observed across a wide range of solvents.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_system System Conditions S_Props Carboxylic Acid Group (-COOH) Short Hydrocarbon Tail (C3H5) Crystal Lattice Energy Solubility Solubility of This compound S_Props->Solubility Solute-Solvent Interactions V_Props Polarity (Dipole Moment) Hydrogen Bonding Capacity (Donor/Acceptor) V_Props->Solubility 'Like Dissolves Like' Sys_Props Temperature Sys_Props->Solubility Endothermic Process

Caption: Key factors influencing the solubility of this compound.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in numerous common solvents. The data clearly illustrates the principles discussed above, with solubility being highest in polar, hydrogen-bonding solvents and increasing with temperature.

SolventTemperature (°C)Solubility (g/kg of solvent)Source(s)
Water041.5[3]
Water2594.0[3][5]
Water40656.0[3]
Ethanol25525.0 (g/kg of solution)[9]
Acetone25530.0 (g/kg of solution)[9]
Toluene25375.0 (g/kg of solution)[9]
Methanol5400.95[7][8] (data derived)
Methanol25801.35[7][8] (data derived)
Methanol501856.74[7][8] (data derived)
Ethyl Acetate5224.78[7][8] (data derived)
Ethyl Acetate25545.24[7][8] (data derived)
Ethyl Acetate501419.03[7][8] (data derived)
Acetonitrile5134.69[7][8] (data derived)
Acetonitrile25316.32[7][8] (data derived)
Acetonitrile50832.18[7][8] (data derived)

Note: Data from sources[7] and[8] were presented as mole fractions and have been converted to g/kg for comparative purposes. Data from[9] is expressed as % wt/wt, which is approximately g/kg of solution.

Experimental Protocol: Isothermal Equilibrium Method

To ensure trustworthy and reproducible results, a self-validating experimental protocol is essential. The isothermal equilibrium (shake-flask) method is a gold standard for determining the solubility of solids in liquids.[7][8]

Causality and Experimental Design

The core principle is to create a saturated solution at a constant temperature, allow undissolved solid to settle, and then accurately measure the concentration of the solute in the liquid phase. Each step is designed to control variables and ensure a true equilibrium is reached and measured.

G A 1. Preparation Add excess this compound to solvent in sealed vial B 2. Equilibration Agitate in thermostated bath at constant T for >24h A->B C 3. Phase Separation Allow solid to settle (>6h, no agitation) B->C D 4. Sampling Withdraw supernatant using a pre-heated/cooled syringe with a filter C->D E 5. Gravimetric Analysis Accurately weigh the sample D->E F 6. Analytical Quantification Dilute sample and measure concentration via HPLC/UV-Vis E->F G 7. Calculation Determine solubility from concentration and mass data F->G

Caption: Standard workflow for experimental solubility determination.

Detailed Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of pure this compound to a known mass of the chosen solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is achieved and maintained.

  • Equilibration:

    • Place the vials in a thermostated water bath or shaker, maintained at the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24-48 hours is typically recommended. This long duration accounts for slow dissolution kinetics and ensures the system is stable.

  • Phase Separation:

    • Stop agitation and allow the vials to rest in the thermostated bath for at least 6-12 hours. This allows the excess solid to settle completely, ensuring a clear supernatant for sampling.

  • Sampling:

    • Carefully withdraw a sample of the clear supernatant using a syringe. To prevent temperature fluctuations from causing precipitation or dissolution, the syringe should be pre-heated (or pre-cooled) to the experimental temperature.

    • The syringe must be fitted with a particle filter (e.g., 0.45 µm PTFE) to prevent any undissolved microcrystals from being transferred.

  • Sample Analysis:

    • Dispense the filtered supernatant into a pre-weighed vial and record the exact mass of the sample.

    • Quantitatively dilute the sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

  • Analytical Quantification (HPLC Method):

    • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: C18 stationary phase.

    • Mobile Phase: A mixture of methanol and water (pH adjusted to ~2.7 with formic acid) is a common choice.

    • Detection: Set the UV detector to 210 nm, where this compound exhibits strong absorbance.

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Run these standards to generate a calibration curve (absorbance vs. concentration).

    • Sample Measurement: Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation and Validation:

    • Calculate the original concentration in the saturated solution, accounting for all dilution steps.

    • Express the final solubility in desired units (e.g., g/kg solvent, mole fraction).

    • The protocol is validated by running replicates (at least triplicate measurements) to ensure precision. The standard deviation should be within acceptable limits (e.g., <5%).

Thermodynamic Modeling and Correlation

Experimental solubility data can be correlated using thermodynamic models. This is useful for interpolating data to temperatures not experimentally measured and for gaining insight into the dissolution process. The modified Apelblat equation is commonly used for this purpose.[7][8]

The equation relates the mole fraction solubility (x) to temperature (T in Kelvin):

ln(x) = A + (B/T) + C·ln(T)

Where A, B, and C are empirical parameters obtained by fitting the equation to the experimental data. These parameters encapsulate the thermodynamic properties of the solution process. Studies have shown this model provides a good correlation for this compound in various organic solvents.[7][8]

Conclusion

The solubility of this compound is a well-defined function of solvent type and temperature. It is highly soluble in polar organic solvents, particularly alcohols, and moderately soluble in water, with solubility increasing significantly with temperature. This behavior is dictated by the interplay of hydrogen bonding, polarity, and the endothermic nature of the dissolution process. For drug development and industrial applications, this data is critical for tasks ranging from reaction engineering to the design of crystallization processes for purification. The validated isothermal equilibrium method, coupled with HPLC analysis, provides a reliable framework for generating high-quality solubility data for novel solvent systems.

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Crotonic Acid: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Crotonic acid, a short-chain unsaturated carboxylic acid, is an important platform chemical with diverse industrial applications and emerging significance in the biomedical field. While traditionally produced through chemical synthesis, there is a growing interest in its natural origins and biosynthetic pathways for sustainable production and for understanding its biological roles. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plant and microbial systems and delineates the core metabolic pathways responsible for its biosynthesis. We will examine the enzymatic steps that channel intermediates from fatty acid, amino acid, and carbohydrate metabolism towards the synthesis of crotonyl-CoA, the central precursor to this compound. Furthermore, this guide furnishes detailed experimental methodologies for the extraction and quantification of this compound from biological matrices and for the elucidation of its biosynthetic routes. Finally, we discuss the relevance of this compound and its metabolic pathways as targets for drug development, with a particular focus on the burgeoning field of protein crotonylation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biology and biotechnological potential.

Introduction to this compound

This compound, systematically known as (2E)-but-2-enoic acid, is an alpha,beta-unsaturated carboxylic acid with the chemical formula C₄H₆O₂.[1][2] It exists as a white crystalline solid with an odor reminiscent of butyric acid and is moderately soluble in water.[1][2] Its structure, featuring a trans-configured double bond conjugated to a carboxyl group, imparts significant chemical reactivity, making it a valuable intermediate in organic synthesis.[1]

Chemical Properties and Isomers

The key chemical features of this compound are the carboxyl group and the carbon-carbon double bond. It has a cis-isomer, isothis compound, which is less stable. This compound's melting point is 70–73 °C, and its boiling point is 185–189 °C.[2] It participates in reactions typical of both carboxylic acids (e.g., esterification) and alkenes (e.g., addition reactions).[2]

Industrial Significance and Applications

Industrially, this compound is a versatile monomer. It is primarily used as a comonomer with vinyl acetate to produce copolymers that are widely applied in paints, adhesives, and coatings.[1][2] Its derivatives are also employed in the manufacturing of plasticizers, pharmaceuticals, and cosmetics.[1][3] For example, the reaction of crotonyl chloride with N-ethyl-2-methylaniline yields crotamiton, an agent used to treat scabies.[2]

Emerging Interest in Drug Development

The biomedical significance of this compound has expanded dramatically with the discovery of lysine crotonylation (Kcr), a post-translational modification (PTM) on histone and non-histone proteins. This PTM, which utilizes crotonyl-CoA as its substrate, directly links cellular metabolism to gene regulation and has been implicated in a variety of diseases.[1] This connection has opened new avenues for therapeutic intervention by targeting the enzymes that control the intracellular levels of crotonyl-CoA. Additionally, this compound derivatives are being explored as scaffolds for the development of novel therapeutic agents.

Natural Occurrence of this compound

This compound is a naturally occurring plant metabolite and can also be produced by microorganisms.[1] Its presence in nature, though not widespread in high concentrations, is significant from both an ecological and biotechnological perspective.

Microbial Sources

Several microbial systems are known to produce this compound or its precursors.

  • Engineered Microorganisms: Metabolic engineering has enabled the production of this compound in hosts like Yarrowia lipolytica. By expressing genes from the butanol-forming pathway of Clostridium beijerinckii, engineered strains have achieved production titers of up to 123.5 ± 6.8 mg/L.

  • Biopolymer Degradation: The bacterium Cupriavidus necator produces poly(3-hydroxybutyrate) (PHB), a biodegradable polymer. Through thermal degradation (pyrolysis) of PHB-rich biomass, this compound can be produced with yields of 75% to 86%.[4] A novel thermolytic distillation process applied to PHB-enriched bacteria has been shown to recover this compound with yields of up to 78%.[5]

  • Natural Derivatives: The antibiotic mupirocin, extracted from Pseudomonas fluorescens, is a natural derivative of this compound.[6]

Plant Kingdom

This compound has been identified in several plant species, where it can play a role in allelopathy.

  • Daucus carota (Carrot): this compound has been isolated from carrot seeds and is identified as a potent herbicidal agent, inhibiting the growth of other plant seedlings.[1][7][8] The concentration is described as being at a "high level," suggesting it acts as an allelopathic factor.[7][8]

  • Croton tiglium: This plant, from which this compound was erroneously thought to be derived via saponification of its oil, does in fact contain the acid in its seeds.[1][2] It is considered one of the main irritant components of the seeds.[9]

Animal-Derived Products

This compound is not typically found as a free acid in animal products but exists transiently as its coenzyme A thioester, crotonyl-CoA, as an intermediate in fatty acid and amino acid metabolism within mitochondria.

Summary Table of Natural Sources and Concentrations
Natural SourceOrganism/Plant PartConcentration / YieldReference(s)
Microbial (Engineered) Yarrowia lipolytica (fermentation broth)Up to 123.5 mg/L
Microbial (Bioprocess) Cupriavidus necator (from PHB pyrolysis)75-86% yield[4]
Plant Croton tiglium (seeds)0.001 mg/g[9][10]
Plant Daucus carota (seeds)High levels reported, specific value not quantified[7][8]

Biosynthesis of this compound

The direct biosynthesis of free this compound is not a primary metabolic pathway. Instead, cellular metabolism converges on the production of its activated form, crotonyl-coenzyme A (crotonyl-CoA) . This intermediate is central to several key metabolic routes. The subsequent release of free this compound would require the action of a thioesterase.

The Fatty Acid Beta-Oxidation Pathway Reversal

One of the primary sources of crotonyl-CoA is the metabolism of short-chain fatty acids, essentially a reversal of the final steps of beta-oxidation. This pathway starts with acetyl-CoA and builds up to crotonyl-CoA.

  • 3.1.1 Key Enzymatic Steps:

    • Thiolase (Thl): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

    • Hydroxybutyryl-CoA Dehydrogenase (Hbd): Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA.

    • Crotonase/Enoyl-CoA Hydratase (Crt/ECHS1): 3-hydroxybutyryl-CoA is dehydrated to form crotonyl-CoA. This step is catalyzed by the enzyme known commonly as crotonase.

    • Acyl-CoA Dehydrogenase (ACADS/Bcd): In the context of butyrate metabolism, butyryl-CoA is oxidized to crotonyl-CoA by short-chain acyl-CoA dehydrogenase (ACADS). This is a key step linking butyrate oxidation to crotonyl-CoA pools.

  • 3.1.2 Causality and Regulation: This pathway is fundamental in anaerobic bacteria for the production of butyrate, where the reduction of crotonyl-CoA to butyryl-CoA is a key energy-conserving step. In mammalian mitochondria, the enzymes for these reactions are part of the beta-oxidation machinery. The direction of the flux (synthesis vs. degradation) is governed by the redox state of the cell (NAD+/NADH ratio) and the relative concentrations of acetyl-CoA and butyryl-CoA.

  • 3.1.3 Diagram: Butyrate Metabolism Pathway to Crotonyl-CoA

    B_Oxidation_Reversal cluster_path Butyrate Metabolism / Reversed β-Oxidation AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase (Thl) HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA Hbd CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA Crotonase (Crt/ECHS1) ButyrylCoA Butyryl-CoA ButyrylCoA->CrotonylCoA Acyl-CoA Dehydrogenase (ACADS)

    Caption: Key enzymatic steps leading to Crotonyl-CoA from Acetyl-CoA and Butyryl-CoA.

Amino Acid Catabolism

The degradation of certain amino acids, particularly lysine and tryptophan, provides a direct route to crotonyl-CoA, linking protein metabolism to the synthesis of this key intermediate.

  • 3.2.1 Lysine Degradation Pathway: The canonical saccharopine pathway for lysine degradation occurs in the mitochondria and ultimately yields acetyl-CoA. A key intermediate in this multi-step process is glutaryl-CoA.

    • Glutaryl-CoA Dehydrogenase (GCDH): This mitochondrial flavoprotein catalyzes the oxidative decarboxylation of glutaryl-CoA to produce crotonyl-CoA. This is a critical enzymatic step connecting lysine catabolism to the crotonyl-CoA pool.

  • 3.2.2 Tryptophan Degradation Pathway: The catabolism of tryptophan also proceeds through intermediates that merge with the lysine degradation pathway, ultimately forming glutaryl-CoA, which is then converted to crotonyl-CoA by GCDH.

  • 3.2.3 Causality and Significance: In certain cellular contexts, such as in glioblastoma stem cells, the upregulation of the lysine degradation pathway is co-opted to increase the intracellular concentration of crotonyl-CoA. This metabolic reprogramming enhances histone crotonylation, which in turn alters gene expression to promote cancer cell survival and immune evasion.

  • 3.2.4 Diagram: Amino Acid Catabolism Leading to Crotonyl-CoA

    AA_Catabolism cluster_lysine Lysine Catabolism cluster_tryptophan Tryptophan Catabolism Lysine Lysine Intermediates_L ...multiple steps... (Saccharopine Pathway) Lysine->Intermediates_L GlutarylCoA_L Glutaryl-CoA Intermediates_L->GlutarylCoA_L CrotonylCoA Crotonyl-CoA GlutarylCoA_L->CrotonylCoA Glutaryl-CoA Dehydrogenase (GCDH) Tryptophan Tryptophan Intermediates_T ...multiple steps... Tryptophan->Intermediates_T GlutarylCoA_T Glutaryl-CoA Intermediates_T->GlutarylCoA_T GlutarylCoA_T->CrotonylCoA GCDH

    Caption: Degradation pathways of Lysine and Tryptophan converge on Glutaryl-CoA, which is converted to Crotonyl-CoA by GCDH.

Experimental Methodologies

Studying the natural occurrence and biosynthesis of this compound requires robust analytical methods for its extraction and quantification, as well as techniques to trace its metabolic origins.

Protocol: Extraction and Quantification of this compound from Microbial Culture via GC-MS

This protocol provides a framework for the analysis of short-chain fatty acids, including this compound, from a bacterial fermentation broth. The principle involves solvent extraction, derivatization to increase volatility, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • 4.1.1 Materials

    • Microbial culture broth

    • Internal Standard (IS): e.g., deuterated butyric acid (d7-butyric acid)

    • Ethanol (or other suitable organic solvent like ethyl acetate)

    • Sodium hydroxide (NaOH), 0.8 M

    • Hydrochloric acid (HCl), concentrated

    • Anhydrous sodium sulfate

    • Derivatization agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Dichloromethane

    • Centrifuge and tubes

    • Nitrogen evaporator or vacuum centrifuge

    • GC-MS system with a suitable capillary column (e.g., 5% phenyl methylpolysiloxane)

  • 4.1.2 Step-by-Step Procedure

    • Sample Collection: Centrifuge an appropriate volume (e.g., 1-5 mL) of the microbial culture at high speed (e.g., 14,000 x g, 10 min, 4°C) to pellet the cells.

    • Supernatant Collection: Carefully transfer the supernatant to a new tube. This fraction contains the extracellular this compound.

    • Acidification & Internal Standard: Acidify the supernatant to a pH < 2 with concentrated HCl. Add a known amount of the internal standard solution.

    • Extraction: Add 2-3 volumes of an organic solvent (e.g., ethanol or ethyl acetate). Vortex vigorously for 1-2 minutes. Centrifuge to separate the phases.

    • Solvent Collection: Carefully collect the organic (upper) phase and transfer it to a new tube. Repeat the extraction on the aqueous phase and pool the organic extracts.

    • Drying: Pass the pooled organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge. The addition of a small amount of NaOH before evaporation can help prevent the loss of volatile acids by converting them to their non-volatile salts.

    • Derivatization: Re-dissolve the dried extract in a small volume of dichloromethane (e.g., 50 µL). Add the derivatization agent (e.g., 40 µL of MSTFA). Heat the sample at 70°C for 1-2 hours to convert the carboxylic acids to their more volatile trimethylsilyl (TMS) esters.

    • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

      • Example GC Program: Start at 70°C for 2 min, ramp at 3°C/min to 200°C, then ramp at 20°C/min to 320°C and hold for 10 min.

      • MS Parameters: Use electron impact (EI) ionization at 70 eV. Scan a mass range of m/z 50-500 or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions of TMS-crotonate and the internal standard.

  • 4.1.3 Data Analysis and Interpretation:

    • Identify the TMS-crotonate peak based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the peak area of the target analyte and the internal standard.

    • Generate a calibration curve using known concentrations of this compound standard treated with the same extraction and derivatization procedure.

    • Calculate the concentration of this compound in the original sample based on the peak area ratio to the internal standard and the calibration curve.

  • 4.1.4 Diagram: Workflow for this compound Quantification

    GCMS_Workflow Start 1. Microbial Culture (Supernatant) Step2 2. Acidification & Add Internal Standard Start->Step2 Step3 3. Solvent Extraction Step2->Step3 Step4 4. Evaporation to Dryness Step3->Step4 Step5 5. Derivatization (MSTFA) Step4->Step5 Step6 6. GC-MS Analysis Step5->Step6 End 7. Data Analysis & Quantification Step6->End

    Caption: General workflow for the quantification of this compound from a liquid culture sample using GC-MS.

Relevance and Future Directions in Drug Development

The metabolic pathways that produce and consume crotonyl-CoA are becoming increasingly recognized as critical nodes linking cellular state to pathophysiology, presenting new opportunities for drug discovery.

This compound as a Scaffold for Novel Therapeutics

The chemical structure of this compound serves as a useful starting point for medicinal chemistry campaigns. Its α,β-unsaturated carbonyl moiety is a Michael acceptor and can be modified to create derivatives with specific biological activities. For instance, substituted 4-oxo-crotonic acid derivatives have been synthesized and identified as inhibitors of Protein kinase B (PknB) in Mycobacterium tuberculosis, highlighting the potential of this scaffold in developing new anti-infective agents.[11]

Crotonylation: A Post-Translational Modification with Therapeutic Implications

The most significant link between this compound metabolism and drug development is the discovery of lysine crotonylation (Kcr).

  • Mechanism: Kcr is a dynamic PTM where a crotonyl group is transferred from crotonyl-CoA to the ε-amino group of a lysine residue on a protein, most notably histones. This process is catalyzed by "writer" enzymes (e.g., p300/CBP) and reversed by "eraser" enzymes (e.g., HDACs).

  • Function: The unique, planar, and rigid structure of the crotonyl group induces specific conformational changes in chromatin, distinguishing it from the more studied acetylation. Histone Kcr is strongly associated with active gene transcription.

  • Therapeutic Target: The intracellular concentration of crotonyl-CoA directly influences the level of protein crotonylation. Therefore, the enzymes responsible for its synthesis (e.g., ACADS, GCDH) and degradation (e.g., ECHS1/crotonase) are compelling targets for therapeutic intervention. Modulating the activity of these enzymes could alter the "crotonylome" and thereby influence the transcriptional programs driving diseases like cancer, metabolic disorders, and neurological diseases. For example, inhibiting GCDH in cancer cells that rely on lysine catabolism could deplete crotonyl-CoA, reduce pro-oncogenic histone crotonylation, and restore anti-tumor immune responses.

Conclusion

This compound, once viewed primarily as an industrial chemical, is now understood to be a key metabolite at the interface of cellular metabolism and epigenetic regulation. Its natural occurrence in plants and microbes provides a foundation for developing sustainable bio-production routes. The elucidation of its biosynthetic pathways, which funnel metabolites from fatty acids and amino acids into a central crotonyl-CoA pool, has been pivotal. This understanding not only informs metabolic engineering strategies but also unveils a sophisticated layer of biological control through protein crotonylation. The methodologies outlined herein provide a practical framework for researchers to explore these aspects further. For drug development professionals, the enzymes governing crotonyl-CoA homeostasis represent a new frontier of druggable targets, offering the potential to therapeutically modulate gene expression programs at the heart of numerous diseases.

References

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  • Pheng, C.-L., et al. (2014). Purgative Effect, Acute Toxicity, and Quantification of Phorbol-12-Myristate-13-Acetate and this compound in Croton tiglium L. Seeds Before and After Treatment by Thai Traditional Detoxification Process. Molecules, 19(12), 21330-21345. Available at: [Link]

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A Technical Guide to the Cis-Trans Isomerism of But-2-enoic Acid for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the cis-trans isomerism in but-2-enoic acid, tailored for researchers, scientists, and professionals in drug development. It moves beyond fundamental principles to deliver actionable insights into the synthesis, separation, and characterization of these isomers, emphasizing the critical role of stereochemistry in medicinal chemistry.

The Strategic Importance of Isomerism in But-2-enoic Acid

But-2-enoic acid, a four-carbon unsaturated carboxylic acid, exists as two geometric isomers: trans-2-butenoic acid, commonly known as crotonic acid, and cis-2-butenoic acid, or isothis compound. The distinct spatial arrangement of the methyl and carboxyl groups across the rigid carbon-carbon double bond imparts unique physicochemical properties to each isomer. For drug development professionals, understanding and controlling this isomerism is not merely an academic exercise; it is a critical component of rational drug design, as the geometry of a molecule can profoundly influence its pharmacological and toxicological profile.[1][2] Different isomers can exhibit varied binding affinities for biological targets, leading to significant differences in therapeutic efficacy and potential side effects.[3][4]

The trans isomer, this compound, is the more stable of the two and has found utility as a building block in the synthesis of various pharmaceutical compounds.[5] Its derivatives are intermediates in the production of drugs with antibacterial and anti-inflammatory properties.[5] A notable example is the synthesis of Crotamiton, a scabicidal and antipruritic agent, which is formally derived from the condensation of this compound.[1][6]

This guide will provide the technical foundation necessary to harness the distinct properties of each isomer for targeted therapeutic applications.

Structural and Physicochemical Divergence of But-2-enoic Acid Isomers

The structural rigidity conferred by the π-bond in but-2-enoic acid prevents free rotation, giving rise to two distinct and non-interconvertible (under standard conditions) geometric isomers.

Caption: Molecular structures of trans- and cis-but-2-enoic acid.

The differing spatial arrangements lead to distinct physical properties, which are crucial for their separation and handling.

Propertytrans-But-2-enoic Acid (this compound)cis-But-2-enoic Acid (Isothis compound)Rationale for Difference
Molecular Weight 86.09 g/mol 86.09 g/mol Identical molecular formula.
Appearance White crystalline solidColorless to pale yellow oily liquidThe more symmetrical trans isomer packs more efficiently into a crystal lattice.
Melting Point 70-73 °C[6]12.5-15 °C[4][7]Higher melting point of the trans isomer is due to its greater molecular symmetry and stronger intermolecular forces in the solid state.
Boiling Point 185-189 °C[6]168-169 °C[4]The trans isomer has a slightly higher boiling point.
Density 1.02 g/cm³[6]1.03 g/cm³[4]Minor difference in density.
pKa 4.69[6][8]4.44[8][9]The cis isomer is slightly more acidic, potentially due to steric hindrance in the conjugate base affecting solvation.[9]
Solubility in Water 94 g/kg (25 °C)[10]Miscible[10]The lower melting point and less stable crystalline structure of the cis isomer contribute to its higher solubility in water.

Isomer-Specific Synthesis Protocols

The targeted synthesis of either the cis or trans isomer is a fundamental requirement for their application in drug development. The choice of synthetic route is dictated by the desired stereochemical outcome.

Synthesis of trans-But-2-enoic Acid (this compound)

The industrial synthesis of this compound predominantly involves the oxidation of crotonaldehyde.[6] A common laboratory-scale synthesis utilizes the Knoevenagel condensation.

This method involves the condensation of an aldehyde with a compound containing an active methylene group, followed by decarboxylation.[11][12]

Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.0 eq) in pyridine. Add a catalytic amount of piperidine.

  • Addition of Aldehyde: Slowly add acetaldehyde (1.0 eq) to the reaction mixture while stirring.

  • Condensation and Decarboxylation: Heat the mixture to reflux. The condensation reaction is followed by in-situ decarboxylation to yield this compound. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and acidify with hydrochloric acid. This will precipitate the crude this compound.

  • Purification: The crude product is then purified by recrystallization from hot water to yield pure trans-but-2-enoic acid.[13][14]

Causality of Experimental Choices:

  • Pyridine and Piperidine: Pyridine acts as a basic solvent, while piperidine is a more effective basic catalyst that facilitates the formation of the carbanion from malonic acid.[11]

  • Heat: The application of heat is necessary to overcome the activation energy for the decarboxylation of the intermediate.

  • Acidification: Acidification protonates the carboxylate salt, leading to the precipitation of the less water-soluble carboxylic acid.

  • Recrystallization from water: The significant difference in the solubility of this compound in hot versus cold water makes water an excellent solvent for its purification.

Synthesis of cis-But-2-enoic Acid (Isothis compound)

The synthesis of the less stable cis isomer requires stereoselective methods. The Favorskii rearrangement is a well-established method for this purpose.[4]

This reaction involves the rearrangement of an α-halo ketone in the presence of a base to form a carboxylic acid derivative.[9][15]

Caption: Workflow for the synthesis of isothis compound via Favorskii rearrangement.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, dissolve 1,3-dibromo-2-butanone (1.0 eq) in a suitable solvent like ether.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Rearrangement: Allow the reaction to proceed with stirring. The reaction involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack by the hydroxide ion and subsequent ring opening.[16]

  • Work-up: After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate. The product is then extracted with an organic solvent.

  • Purification: The cis-but-2-enoic acid is purified by distillation under reduced pressure.

Causality of Experimental Choices:

  • α-Halo Ketone Substrate: The presence of a halogen on the α-carbon is essential for the initial enolate formation and subsequent intramolecular cyclization.

  • Strong Base: A strong base is required to deprotonate the α'-carbon to form the enolate, which initiates the rearrangement.[16]

  • Stereochemistry: The mechanism of the Favorskii rearrangement, particularly the ring opening of the cyclopropanone intermediate, favors the formation of the cis isomer in this specific substrate.

Separation and Purification of Isomers

The ability to isolate a pure isomer is paramount in drug development to ensure a well-defined active pharmaceutical ingredient (API). The significant difference in the melting points of crotonic and isothis compound is exploited in their separation.

Melt Crystallization Protocol

Melt crystallization is an effective technique for separating the isomers on a larger scale, avoiding the use of solvents.[17]

Step-by-Step Methodology:

  • Melting: A mixture of the two isomers is heated until it is completely molten.

  • Controlled Cooling: The melt is then slowly cooled. The higher melting trans isomer (this compound) will start to crystallize first.

  • Separation: The solid phase, enriched in the trans isomer, is separated from the remaining liquid phase, which is enriched in the cis isomer. This can be achieved by filtration or decantation.

  • Iterative Purification: The process can be repeated on both the solid and liquid fractions to achieve higher purity of each isomer. For instance, to obtain pure trans-crotonic acid from a mixture containing at least 40% of it, the mixture is melted and cooled to allow crystallization until the melt contains at least 35% of the trans isomer.[18] Similarly, pure cis-crotonic acid can be obtained from a mixture containing at least 80% of it by melting and cooling until the melt contains at least 75% of the cis isomer.[18]

Causality of Experimental Choices:

  • Temperature Gradient: A carefully controlled temperature gradient is crucial to allow for the selective crystallization of the higher melting point isomer.

  • Phase Equilibria: The separation is based on the solid-liquid phase equilibrium of the binary mixture of the two isomers.

Spectroscopic Characterization of But-2-enoic Acid Isomers

Unambiguous identification of the cis and trans isomers is critical. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive structural information.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for distinguishing between the cis and trans isomers due to the different chemical environments of the vinylic protons.

  • trans-But-2-enoic Acid (this compound): The ¹H NMR spectrum typically shows a doublet for the methyl protons around 1.9 ppm and two vinylic protons as multiplets around 5.8 ppm and 7.1 ppm.[19][20] The coupling constant (J) between the two vinylic protons is expected to be in the range of 12-18 Hz, which is characteristic of a trans relationship.

  • cis-But-2-enoic Acid (Isothis compound): The vinylic protons in the cis isomer will have a smaller coupling constant, typically in the range of 6-12 Hz. The chemical shifts of the protons will also differ from the trans isomer due to different through-space interactions.

IR Spectroscopy

Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.

  • Common Features: Both isomers will exhibit a broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.[21] A C=C double bond stretch will be observed around 1620-1680 cm⁻¹.[21]

  • Distinguishing Feature: The out-of-plane C-H bending vibration for the vinylic hydrogens can be used to distinguish the isomers. The trans isomer typically shows a strong absorption band around 960-970 cm⁻¹, while the cis isomer shows a band around 675-730 cm⁻¹.

Implications for Drug Development and Medicinal Chemistry

The distinct three-dimensional structures of cis and trans isomers of but-2-enoic acid and its derivatives can lead to different interactions with biological targets, such as enzymes and receptors.[1][22] This has profound implications for drug efficacy and safety.

  • Structure-Activity Relationship (SAR): The geometry of the but-2-enoic acid moiety can be a critical factor in the structure-activity relationship of a drug candidate.[23] A change from a trans to a cis configuration can alter the overall shape of the molecule, affecting its ability to fit into a binding pocket.

  • Pharmacokinetics and Pharmacodynamics: Geometric isomerism can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action.[3]

  • Crotamiton Case Study: Crotamiton is a topical medication used to treat scabies and relieve itching.[10][21] Its mechanism of action is not fully elucidated but is known to be toxic to the scabies mite and may involve inhibition of the TRPV4 ion channel.[6][10] While the commercial product is a mixture of cis and trans isomers, the specific contribution of each isomer to the overall therapeutic effect and potential side effects is an area for further investigation. The synthesis of Crotamiton typically utilizes crotonyl chloride, which is derived from trans-crotonic acid.[6]

Caption: The logical flow of how geometric isomerism impacts drug development.

Conclusion

A thorough understanding and precise control of cis-trans isomerism in but-2-enoic acid are indispensable for the modern drug development professional. The choice of the correct isomer can be the difference between a successful therapeutic agent and a failed candidate. This guide has provided a comprehensive technical overview of the synthesis, separation, and characterization of cis- and trans-but-2-enoic acid, grounded in the principles of scientific integrity and practical applicability. By leveraging the distinct properties of each isomer, researchers can advance the development of safer and more effective pharmaceuticals.

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Unraveling the Molecular Architecture: The Historical Discovery and Early Structural Elucidation of Crotonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the historical journey to identify, characterize, and ultimately understand the structure of crotonic acid. We will delve into the initial misattributions, the classical chemical techniques that revealed its fundamental properties, and the logical deductions that solved the puzzle of its geometric isomerism, offering field-proven insights into the foundational principles of organic chemistry.

Part 1: The Serendipitous Discovery and a Persistent Misnomer

The story of this compound begins not with its isolation, but with a case of mistaken identity rooted in the investigation of natural oils. In 1818, the renowned French chemists Pierre Joseph Pelletier and Joseph-Bienaimé Caventou were conducting pioneering research into the components of various plant-derived materials.[1] One of their subjects was croton oil, derived from the seeds of Croton tiglium, a plant known for its potent purgative and vesicant properties.[2] During their work, which involved saponification (hydrolysis with a base) of the oil, they identified a new acidic substance.[1]

This new compound was named "this compound" under the logical but ultimately incorrect assumption that it was a natural constituent of the oil, released upon hydrolysis.[3][4][5] For decades, this nomenclature remained. However, later, more thorough investigations by Dr. Th. Schippe revealed that while croton oil contains a complex mixture of fatty acids, the substance originally identified as this compound was likely an artifact of the experimental conditions or a misidentified component.[6] The name, however, had already entered the chemical lexicon and remains to this day, a historical footnote to its true origins.[4] The trans-isomer of this compound is indeed found in nature, having been isolated from sources like the carrot (Daucus carota), but its initial link to croton oil was erroneous.[7][8][9]

Part 2: Early Methodologies for Isolation and Characterization

The techniques available to 19th-century chemists were limited to bulk physical properties and classical chemical reactions. The isolation and purification of this compound from reaction mixtures relied on fundamental principles of solubility, distillation, and crystallization.

The following protocol is a representative synthesis of the methods that would have been used to isolate and purify this compound from a synthetic mixture, such as the oxidation of crotonaldehyde.

  • Initial Saponification & Extraction:

    • The starting material (e.g., crude product from crotonaldehyde oxidation) is treated with an aqueous solution of a strong base, such as sodium hydroxide, to convert the carboxylic acids into their water-soluble sodium salts.

    • This aqueous solution is then washed with an immiscible organic solvent like diethyl ether to remove any non-acidic organic impurities.

    • The aqueous layer, containing the sodium crotonate and other carboxylates, is retained.

  • Acidification & Isolation:

    • The aqueous solution of the salts is acidified with a strong mineral acid (e.g., sulfuric or hydrochloric acid). This protonates the carboxylate anions, regenerating the less water-soluble carboxylic acids, which may precipitate or form an oily layer.

    • The crude acid mixture is then separated from the aqueous phase.

  • Purification by Fractional Distillation:

    • The crude acid mixture is subjected to fractional distillation. This technique separates compounds based on differences in their boiling points. Isothis compound (the cis-isomer) has a lower boiling point than this compound (the trans-isomer), allowing for an initial enrichment of the fractions.[10]

  • Final Purification by Crystallization:

    • The enriched fraction of this compound is further purified by recrystallization. The solid is dissolved in a minimal amount of hot solvent, typically water, in which it is highly soluble.[4]

    • As the solution is allowed to cool slowly, the solubility of the this compound decreases, and it crystallizes out, typically as colorless needles or prisms.[4][10] Impurities, which are present in smaller quantities, tend to remain in the solution.

    • The purified crystals are then collected by filtration and dried. This process can be repeated to achieve higher purity.[11]

G cluster_extraction Step 1: Extraction cluster_isolation Step 2: Isolation & Purification start Crude Reaction Product (this compound, Impurities) saponify Saponify with NaOH(aq) start->saponify salts Aqueous Solution (Sodium Crotonate, etc.) saponify->salts wash Wash with Diethyl Ether salts->wash impurities Organic Impurities (discarded) wash->impurities acidify Acidify with H₂SO₄ wash->acidify Aqueous Phase crude_acid Crude this compound acidify->crude_acid distill Fractional Distillation crude_acid->distill crystallize Recrystallize from Hot Water distill->crystallize pure_acid Purified this compound (Crystals) crystallize->pure_acid

Diagram 1: Generalized workflow for the isolation and purification of this compound.

Part 3: The Structural Puzzle and the Power of Isomerism

The determination of this compound's exact structure was a significant challenge that highlighted the burgeoning concept of isomerism. Early chemists established its molecular formula as C₄H₆O₂.[12] The key questions were: how are these atoms arranged, and why does a second compound, with the same formula but different properties, exist? This second compound was named isothis compound.[3]

Propertytrans-Crotonic Acidcis-Isothis compoundRationale for Difference
Molecular Formula C₄H₆O₂C₄H₆O₂Isomers have the same formula.
Molar Mass 86.09 g·mol⁻¹86.09 g·mol⁻¹Isomers have the same mass.
Physical State White Crystalline Solid[9][12]Oily, Colorless Liquid[3]The greater symmetry of the trans isomer allows for more efficient packing into a crystal lattice, resulting in a higher melting point.[13]
Melting Point 70-72 °C[14]~15 °CStronger intermolecular forces in the solid state of the trans isomer require more energy to break.[13]
Boiling Point ~185 °C[4]~172 °CThe difference is less pronounced than the melting point, reflecting similar intermolecular forces in the liquid state.
Water Solubility Moderately Soluble (9.4 g/100mL at 25°C)[10]Miscible with Water[3]The cis isomer is more polar, leading to better interaction with polar water molecules.

A series of classic reactions provided definitive evidence for the core functional groups and carbon skeleton.

  • Hydrogenation: Reaction with reducing agents like zinc and sulfuric acid, or later catalytic hydrogenation, converted both crotonic and isothis compound into the same product: butyric acid (C₄H₈O₂).[4] This experiment was crucial, as it proved that both isomers shared the same linear four-carbon backbone.

  • Halogen Addition: The reaction of this compound with bromine or chlorine resulted in the addition of two halogen atoms, forming 2,3-dihalobutyric acids.[4][5] This reactivity strongly indicated the presence of a carbon-carbon double bond.

  • Oxidation: Treatment with a cold, alkaline solution of potassium permanganate yielded 2,3-dihydroxybutyric acid.[4] This is a classic test for unsaturation, further confirming the C=C double bond.

G cluster_evidence cluster_conclusion hydrogenation Hydrogenation (e.g., Zn/H₂SO₄) backbone Four-Carbon Linear Backbone (Butyric Acid Skeleton) hydrogenation->backbone Proves halogenation Halogen Addition (e.g., Br₂) double_bond One C=C Double Bond halogenation->double_bond Indicates oxidation Mild Oxidation (e.g., cold KMnO₄) oxidation->double_bond Confirms carboxyl Carboxylic Acid Group (-COOH) structure This compound (C₄H₆O₂) structure->hydrogenation structure->halogenation structure->oxidation

Diagram 2: Logical flow of chemical reactions used to deduce the core structure of this compound.

With the core structure established as 2-butenoic acid (CH₃CH=CHCOOH), the final challenge was to assign the correct geometric configuration (cis or trans) to crotonic and isothis compound. This was accomplished by converting the isomers into compounds whose own stereochemistry was already known, a powerful technique in classical organic chemistry.[15]

One elegant line of reasoning involved the hydrolysis of the two isomers of trichlorothis compound.[13][16]

  • The Known Standard: Fumaric acid was known to be the trans-isomer of butenedioic acid, while maleic acid was the cis-isomer. This was established because maleic acid could readily form a cyclic anhydride upon heating, something structurally impossible for the trans-isomer where the carboxylic acid groups are far apart.[15][17]

  • The Correlation Experiment: Researchers found that hydrolysis of one isomer of trichlorothis compound yielded fumaric acid. It was logically presumed that this reaction did not alter the fundamental trans configuration of the carbon backbone.[13]

  • The Deduction: Therefore, the trichlorothis compound isomer that produced fumaric acid must also be the trans-isomer. When this specific trans-trichlorothis compound was reduced, it yielded this compound (the solid, higher-melting isomer). This established this compound as trans-2-butenoic acid.[13][16]

  • Confirmation: Conversely, the other isomer of trichlorothis compound did not yield fumaric acid and, upon reduction, produced isothis compound (the liquid, lower-melting isomer). This confirmed isothis compound as the cis-isomer.[13][16]

This chain of deductive reasoning represents a self-validating system, where a known structural feature in one molecule (fumaric acid) is used to authoritatively assign the unknown structure of another (this compound).

G cluster_known Known Configurations cluster_unknown Unknown Isomers to be Determined cluster_logic Experimental Logic fumaric Fumaric Acid (Known trans) crotonic This compound (Solid, mp 72°C) deduction1 Deduction: This compound is trans isocrotonic Isothis compound (Liquid, mp 15°C) deduction2 Deduction: Isothis compound is cis trans_tri trans-Trichlorothis compound trans_tri->fumaric Hydrolysis trans_tri->crotonic Reduction cis_tri cis-Trichlorothis compound cis_tri->isocrotonic Reduction no_fumaric No Fumaric Acid cis_tri->no_fumaric Hydrolysis

Sources

An In-Depth Technical Guide to the Thermodynamic Properties of Crotonic Acid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic properties of crotonic acid crystals. As a crucial intermediate in pharmaceutical synthesis and polymer manufacturing, a deep understanding of its solid-state behavior is paramount for process optimization, formulation design, and ensuring product stability.[1][2] This document moves beyond a simple recitation of data points to explain the causality behind experimental methodologies and the practical application of thermodynamic principles. We will delve into the crystallography, phase behavior, and energetic properties of this compound, supported by detailed experimental protocols and authoritative references.

Introduction: The Significance of this compound

This compound, systematically named (2E)-but-2-enoic acid, is a short-chain unsaturated carboxylic acid with the formula CH₃CH=CHCOOH.[3] It exists as a white crystalline solid at room temperature, typically appearing as needles or prisms.[2][4] Its utility stems from a reactive double bond and a carboxylic acid functional group, making it a versatile building block in organic synthesis.[1] In the pharmaceutical industry, this compound and its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including the scabicide crotamiton, and can be used in the formation of polymer-based drug delivery systems.[1][5] Its copolymers, particularly with vinyl acetate, are of significant industrial importance in the production of adhesives, paints, and coatings.[2]

Understanding the thermodynamic properties of its crystalline form is critical for:

  • Purification and Crystallization: Designing efficient crystallization processes requires knowledge of solubility, enthalpy of fusion, and potential polymorphic transformations.

  • Formulation and Stability: The thermodynamic stability of the crystal lattice directly impacts the shelf-life and efficacy of pharmaceutical formulations.

  • Process Safety: Data on thermal decomposition and heat capacity are essential for safe handling and manufacturing at scale.

This guide will provide the foundational thermodynamic data and experimental context necessary for professionals working with this important compound.

Crystallography and Polymorphism

The foundation of a crystal's thermodynamic properties lies in its structure. This compound crystallizes in the monoclinic crystal system in the space group P2₁/a.[3] The lattice parameters have been determined as a = 971 pm, b = 690 pm, c = 775 pm, and β = 104.0°, with four formula units per unit cell.[3]

Polymorphism , the ability of a compound to exist in more than one crystal form, is a critical consideration in drug development. Different polymorphs of the same compound can exhibit distinct thermodynamic properties, including solubility, melting point, and stability, which can significantly affect a drug's bioavailability.[6] While this compound is primarily known in its stable monoclinic form, the potential for other polymorphs to exist, particularly under different crystallization conditions (e.g., solvent, cooling rate), cannot be disregarded.[7] The thermodynamic relationship between polymorphs determines their relative stability; the most stable form at a given temperature and pressure will have the lowest Gibbs free energy.[6][8]

Core Thermodynamic Properties

A summary of the fundamental thermodynamic and physical properties of this compound crystals is presented in Table 1. These values are essential for a wide range of calculations in process chemistry and material science.

PropertyValueUnitsSource(s)
Molecular FormulaC₄H₆O₂-[3]
Molar Mass86.09g·mol⁻¹[3]
Melting Point (Tfus)70-73 (343.15-346.15)°C (K)[3]
Boiling Point185-189°C[3]
Density (at 25°C)1.027g·mL⁻¹
Enthalpy of Fusion (ΔfusH)12.57kJ·mol⁻¹[9]
Heat of Fusion150.9J·g⁻¹[10]
Enthalpy of Sublimation (ΔsubH°)72.2 ± 0.4kJ·mol⁻¹[11][12]
Standard Solid Enthalpy of Combustion (ΔcH°solid)-1999.0 to -1990.8kJ·mol⁻¹[13]
pKa (at 25°C)4.69-[3]
Vapor Pressure (at 20°C)0.19mmHg

Heat Capacity and State Functions

The thermodynamic state of a system is defined by functions such as enthalpy (H), entropy (S), and Gibbs free energy (G). These are intrinsically linked to a material's heat capacity (Cp), which is the amount of heat required to raise its temperature by one degree.

Heat Capacity (Cp): The molar heat capacity of solid this compound has been reported as 104.889 kJ/(kmol·K) at 25°C (1.01325 bar).[14] For the liquid state, an empirical equation has been provided for temperatures between 38°C and 70°C: CpL = 0.520 + 0.00020t, where t is temperature in Celsius.[10]

Enthalpy, Entropy, and Gibbs Free Energy: The spontaneity of a process, such as dissolution or a phase transition, is determined by the change in Gibbs free energy (ΔG). The relationship is defined by the fundamental equation:

ΔG = ΔH - TΔS [15]

Where:

  • ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process.[16]

  • ΔH is the change in enthalpy, representing the heat absorbed or released.

  • T is the absolute temperature in Kelvin.

  • ΔS is the change in entropy, representing the change in disorder.

For crystalline solids, entropy is primarily determined by low-frequency vibrational modes (phonons).[8] The interplay between the enthalpic and entropic contributions governs the stability of the crystal lattice and its behavior in different environments.[8][15] For instance, the dissolution process of this compound in various organic solvents has been found to be endothermic (positive ΔH) and entropy-driven (positive TΔS), indicating that the increase in disorder upon dissolution outweighs the energy required to break the crystal lattice.[2]

G cluster_0 Thermodynamic Potential G Gibbs Free Energy (ΔG) H Enthalpy (ΔH) Heat of the system H->G - S Entropy (ΔS) Disorder of the system S->G - T * T Temperature (T) T->G Scales Entropy

Phase Equilibria and Solubility Thermodynamics

The solubility of this compound is a critical parameter for its purification, reaction, and formulation. Its solubility is moderate in water and increases with temperature, a common characteristic for organic acids.[4] It is generally soluble in organic solvents like ethanol, ether, and acetone.[2][4]

The thermodynamic functions governing the dissolution of this compound in several organic solvents (methanol, ethanol, 2-propanol, 1-butanol, acetic acid, N,N-dimethylformamide, ethyl acetate, and acetonitrile) have been experimentally determined over a temperature range of 278.15 to 333.15 K.[2] The study concluded that the dissolving process is endothermic, entropy-driving, and non-spontaneous (in the context of ideal vs. real solutions).[2] This data is invaluable for selecting appropriate solvents and optimizing conditions for crystallization processes. The solubility data can be effectively correlated with thermodynamic models like the modified Apelblat equation.[2]

Experimental Determination of Thermodynamic Properties

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating standard calibration and verification steps.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for measuring heat flow associated with thermal transitions in a material.[17] It is used to determine melting point, enthalpy of fusion (melting), and to screen for polymorphism.[18]

Causality: By precisely measuring the difference in heat flow between the sample and an inert reference as they are subjected to a controlled temperature program, we can quantify the energy absorbed (endothermic) or released (exothermic) during physical transitions.[19] The melting of a pure crystalline solid is a sharp endothermic event, and the area under this peak is directly proportional to the enthalpy of fusion.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium, tin).[20] This ensures the accuracy of the measured transition temperatures and energy changes.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound crystal into a clean aluminum DSC pan using a microbalance. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.[19]

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the melting point (e.g., 25°C).

    • Heat the sample at a controlled linear rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 100°C).[20]

    • Hold isothermally for 2-5 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min). This can reveal information about crystallization behavior.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The melting point is determined as the extrapolated onset temperature of the endothermic melting peak.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh Sample (3-5 mg this compound) Calibrate->Weigh Seal 3. Seal in Pan (Sample & Reference) Weigh->Seal Load 4. Load into Cell (Purge with N2) Seal->Load Program 5. Run Thermal Program (Heat-Cool Cycle) Load->Program Plot 6. Plot Heat Flow vs. Temperature Program->Plot Analyze 7. Determine Tm & ΔHfus Plot->Analyze

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[21] It is used to determine thermal stability, decomposition temperatures, and the presence of volatile components like residual solvent or moisture.

Causality: By monitoring mass loss during a controlled heating program, we can identify the temperatures at which the compound begins to decompose or volatilize. This is crucial for establishing safe operating temperatures in manufacturing and for assessing the long-term stability of the material.

Step-by-Step Protocol:

  • Instrument Calibration: Verify the mass balance accuracy with certified calibration weights and the temperature accuracy using materials with known decomposition points.

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) of this compound crystal into a tared TGA pan (typically ceramic or platinum).

  • Experimental Setup: Place the sample pan onto the TGA's highly sensitive microbalance within the furnace. Purge the system with an inert gas (e.g., nitrogen at 100 mL/min) to provide a controlled, non-reactive atmosphere.[9]

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 300-400°C) at a constant, linear heating rate (e.g., 10 or 20°C/min).[9]

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature.

    • The onset temperature of mass loss indicates the beginning of decomposition or significant volatilization.

    • The derivative of the TGA curve (DTG curve) can be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.

Isothermal Solubility Measurement

This method determines the equilibrium solubility of a compound in a solvent at a constant temperature. Repeating this at various temperatures allows for the calculation of thermodynamic parameters of dissolution.

Causality: Based on the principles of thermodynamic equilibrium, at a given temperature, a solvent can dissolve a solute until the solution is saturated. At this point, the chemical potential of the solid solute is equal to that of the dissolved solute. By measuring this equilibrium concentration, we can derive the fundamental thermodynamic drivers of the dissolution process.

Step-by-Step Protocol:

  • System Preparation: Place a known amount of solvent into a jacketed glass vessel connected to a circulating water bath to maintain a precise, constant temperature.

  • Equilibration: Add an excess amount of this compound crystals to the solvent to create a slurry. This ensures that the solution will reach saturation.

  • Agitation: Stir the mixture vigorously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sampling: Stop the agitation and allow the excess solid to settle. Carefully extract a sample of the clear, saturated supernatant using a pre-heated syringe fitted with a filter (e.g., 0.45 µm) to prevent undissolved solids from being collected.

  • Analysis: Accurately weigh the collected sample. Allow the solvent to evaporate completely under controlled conditions (e.g., in a vacuum oven). Weigh the remaining solid this compound. The solubility can then be calculated (e.g., in g/100g of solvent).

  • Repeat: Repeat steps 2-5 for a range of different temperatures to determine the temperature dependence of solubility.

Application of Thermodynamic Data in Research and Development

The thermodynamic data presented in this guide are not merely academic; they are cornerstones of practical drug development and material science.

  • Pharmaceutical Development: Solubility and dissolution rate are critical for bioavailability. Thermodynamic data helps in selecting appropriate salt forms or co-crystals to enhance these properties. Knowledge of polymorph stability, derived from ΔG, is essential to prevent the conversion of a metastable, more soluble form into a less soluble, stable form during storage, which could compromise the drug's efficacy.[6][7]

  • Polymer and Materials Science: In copolymerization reactions, such as with vinyl acetate, the reaction kinetics and final polymer properties are influenced by the thermodynamics of this compound in the reaction medium.[2] For coatings and adhesives, understanding the thermal stability and phase behavior of this compound-based polymers is crucial for defining their application range and durability.[5]

  • Process Chemistry and Safety: Enthalpy of fusion and heat capacity data are vital for designing and scaling up crystallization processes, allowing for proper heat management. TGA data defines the upper temperature limits for drying and processing to avoid degradation, ensuring the purity and safety of the final product.

Conclusion

The thermodynamic properties of this compound crystals are multifaceted and integral to its application in science and industry. From the fundamental stability dictated by its monoclinic crystal lattice to its phase behavior in various solvents, these parameters provide a quantitative framework for predicting its behavior. The experimental methodologies outlined herein—DSC, TGA, and solubility measurements—offer a robust toolkit for researchers to characterize this important compound. By leveraging this data, scientists and engineers can optimize manufacturing processes, design more effective pharmaceutical formulations, and innovate new materials with greater precision and control.

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Navigating the Hazards of Crotonic Acid: A Technical Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Crotonic acid, a seemingly simple unsaturated carboxylic acid, presents a duality in the laboratory. While a valuable building block in the synthesis of pharmaceuticals, resins, and other commercially significant products, its inherent reactivity and corrosive nature demand a sophisticated and proactive approach to safety.[1][2] This guide moves beyond the cursory checklist of standard safety protocols. It is designed to arm the experienced researcher with a deep, mechanistic understanding of the hazards associated with this compound, fostering a culture of intrinsic safety that is both self-validating and scientifically grounded. We will explore not just what to do, but why specific precautions are critical, enabling you to make informed decisions that protect yourself, your colleagues, and the integrity of your research.

The Physicochemical Landscape of this compound: Understanding the Foundation of Risk

A thorough comprehension of a chemical's physical and chemical properties is the bedrock of a robust safety assessment. These characteristics dictate its behavior in the laboratory environment, from its potential for airborne exposure to its reactivity with other substances.

This compound ((2E)-but-2-enoic acid) is a short-chain unsaturated carboxylic acid.[3] It typically appears as a white to yellowish crystalline solid with a pungent, acrid odor.[1][4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for Handling
Molecular Formula C₄H₆O₂Indicates a small, relatively volatile organic acid.
Molecular Weight 86.09 g/mol [4][5]Influences vapor density and potential for airborne dissemination.
Melting Point 70-72 °C (lit.)[1][6]A relatively low melting point means it can be encountered as a molten substance, posing a severe burn risk.[7]
Boiling Point 180-181 °C (lit.)[1][6]Its moderate boiling point and combustibility require careful temperature control during reactions.
Flash Point 87-88 °C[8][9]As a combustible solid, it can ignite when heated above its flash point.[10][11] Explosive vapor/air mixtures may form above this temperature.[12]
Solubility in Water 94 g/L at 25 °C[6][8]Moderate solubility in water means spills can create corrosive aqueous solutions that can easily contaminate surfaces and drains.[7]
Vapor Pressure 0.19 mm Hg at 20 °C[6]Although a solid, it has a notable vapor pressure, indicating a risk of inhalation exposure, especially when heated.
Vapor Density 2.97 (vs air)[6]Vapors are heavier than air and can accumulate in low-lying areas, increasing the risk of ignition or exposure.[13]
pKa 4.69 at 25 °C[6]As a weak acid, its aqueous solution is corrosive.[7]

The presence of both a carboxylic acid group and a double bond makes this compound highly reactive.[1] It can undergo polymerization, especially when exposed to UV light or moisture, which can lead to a fire and explosion hazard.[7][12]

Hazard Identification and Risk Assessment: A Multi-faceted Threat

This compound is classified as a hazardous substance with multiple routes of exposure and a range of potential health effects. Understanding these classifications is crucial for implementing appropriate control measures.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]

  • Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[7]

  • Skin Corrosion (Sub-category 1A, 1B or 1C): Causes severe skin burns and eye damage.[7]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[7][14]

  • May be corrosive to metals. [12]

Routes of Exposure and Toxicological Effects
  • Dermal Contact: This is a primary route of exposure. This compound is corrosive and can cause severe skin irritation and burns upon contact.[5][10] The severity of the damage is dependent on the concentration and duration of contact. Prolonged or repeated exposure can lead to chronic skin irritation.[5]

  • Ocular Contact: The eyes are particularly vulnerable. Direct contact can cause severe irritation, burns, and potentially irreversible eye damage.[5][10] The risk of serious eye damage is a significant concern.[5]

  • Inhalation: Inhaling this compound dust or vapors can irritate the nose, throat, and respiratory tract, leading to coughing, wheezing, and shortness of breath.[5][8][10] High concentrations or prolonged exposure can cause more severe respiratory issues.[5]

  • Ingestion: If swallowed, this compound is harmful and can cause severe burns to the mouth, throat, and stomach.[7][9] Ingestion can lead to severe swelling and the danger of perforation of the esophagus or stomach.[9]

The Hierarchy of Controls: A Proactive Approach to Safety

The most effective way to manage the risks associated with this compound is to follow the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (e.g., Use a safer alternative) Substitution Substitution (e.g., Use a less hazardous acid) Elimination->Substitution Engineering Engineering Controls (e.g., Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, goggles, lab coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution: While not always feasible, the first consideration should be whether a less hazardous chemical can be used.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For this compound, this is a critical layer of protection.

    • Fume Hood: All work with this compound, especially when heating or creating dust, must be conducted in a certified chemical fume hood to prevent inhalation of vapors and dust.[8][15]

    • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[7][8]

  • Administrative Controls: These are work practices and procedures that reduce the risk of exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

    • Training: All personnel handling this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency response.[10]

    • Restricted Access: Limit access to areas where this compound is used and stored.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

Table 2: Recommended Personal Protective Equipment for Handling this compound

Body PartPPE RecommendationRationale
Eyes/Face Tightly fitting safety goggles with side shields and a face shield.[7][14][15]Protects against splashes, dust, and vapors that can cause severe eye damage.
Skin Acid-resistant gloves (e.g., butyl rubber, neoprene).[10] A flame-retardant, chemical-resistant lab coat or suit.[7][14]Prevents skin contact which can cause severe burns. The type of glove should be selected based on the specific application and breakthrough time.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors/acid gases may be necessary if engineering controls are insufficient or during emergency situations.[7][8][14]Protects against inhalation of harmful dust and vapors.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and exposures.

Handling
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]

  • Minimize Dust and Aerosols: Avoid creating dust or aerosols.[7][8] Use non-sparking tools when handling the solid.[7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8][10][11]

  • Personal Hygiene: Wash hands thoroughly after handling.[8][14] Do not eat, drink, or smoke in areas where this compound is handled.[10]

Storage
  • Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[8][10][16]

  • Incompatibilities: this compound is incompatible with strong oxidizing agents, bases, and reducing agents.[10] Store it separately from these substances to prevent violent reactions.[7]

  • Light and Moisture: Protect from UV light and moisture to prevent polymerization.[7][16]

  • Corrosion: May be corrosive to metals, so ensure storage containers and shelving are appropriate.

Emergency Procedures: Preparedness is Key

A well-rehearsed emergency plan is crucial for mitigating the consequences of an accident.

Emergency_Response_Flowchart cluster_1 This compound Emergency Response Spill_or_Exposure Spill or Exposure Occurs Evacuate Evacuate Immediate Area (if necessary) Spill_or_Exposure->Evacuate Large Spill/Fire First_Aid Administer First Aid Spill_or_Exposure->First_Aid Personnel Exposure Contain_Spill Contain Spill (if safe to do so) Spill_or_Exposure->Contain_Spill Small Spill Fire_Response Fire Response Spill_or_Exposure->Fire_Response Fire Notify_Supervisor Notify Supervisor and EHS Evacuate->Notify_Supervisor Seek_Medical Seek Immediate Medical Attention First_Aid->Seek_Medical Contain_Spill->Notify_Supervisor Fire_Response->Notify_Supervisor Seek_Medical->Notify_Supervisor

Caption: A flowchart for responding to emergencies involving this compound.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with large amounts of water for at least 15-30 minutes.[8][10] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[8][10] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[7][9] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[9][14] Seek immediate medical attention.[7]

Accidental Release Measures
  • Small Spills: Evacuate personnel not wearing appropriate PPE.[10] Remove all ignition sources.[8][10] Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7][10]

  • Large Spills: Evacuate the area immediately.[10] Contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[9][10][14] Solid streams of water may be ineffective.[7][10]

  • Hazards from Combustion: Fire may produce irritating, corrosive, and/or toxic gases, including carbon monoxide and carbon dioxide.[7][9] Containers may explode when heated.[9][10]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9][14]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It may be necessary to dispose of it as a hazardous waste.[10] Do not allow it to enter drains or waterways.[8][11]

Conclusion

This compound is a valuable reagent that demands a high level of respect and a comprehensive understanding of its hazards. By moving beyond a simple compliance mindset and embracing a deep, mechanistic approach to safety, researchers can confidently and safely harness its reactivity. The principles outlined in this guide—a thorough understanding of its properties, a strict adherence to the hierarchy of controls, and a state of constant preparedness—are the cornerstones of a robust safety culture in any modern laboratory.

References

  • New Jersey Department of Health. (1999, January). Hazardous Substance Fact Sheet: this compound. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet this compound. Retrieved from [Link]

  • ScienceLab.com. (2005-10-09). Material Safety Data Sheet: this compound. Retrieved from [Link]

  • Chemcess. (n.d.). This compound: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • ChemBK. (n.d.). Trans-crotonic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Crotonsäure. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Crotonsäure. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Sinoright. (n.d.). This compound: Characteristics, Applications and Excellent Q. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards: this compound. Retrieved from [Link]

  • Loba Chemie. (2016-05-24). This compound For Synthesis MSDS. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of Crotonic Acid via Crotonaldehyde Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for the synthesis of crotonic acid through the oxidation of crotonaldehyde. This document delves into the underlying chemical principles, offers detailed experimental protocols for various methodologies, and presents critical data to inform experimental design and optimization.

Introduction: The Significance of this compound

This compound, or (2E)-but-2-enoic acid, is a short-chain unsaturated carboxylic acid with significant industrial applications.[1] Its utility spans from the production of copolymers with vinyl acetate for paints and adhesives to serving as a key intermediate in the synthesis of pharmaceuticals, pesticides, and other fine chemicals.[2][3][4][5] For instance, it is a precursor for sorbic acid, a widely used food preservative, and for the synthesis of vitamin E.[3][4][5][6] The primary industrial route to this compound is the selective oxidation of crotonaldehyde.[1] This process requires careful control to favor the oxidation of the aldehyde group while preserving the carbon-carbon double bond.[7]

Core Principles of Crotonaldehyde Oxidation

The selective oxidation of crotonaldehyde to this compound involves the conversion of the aldehyde functional group (-CHO) into a carboxylic acid functional group (-COOH). The key challenge lies in preventing the oxidation of the C=C double bond, which would lead to undesired byproducts. The general reaction is as follows:

CH₃CH=CHCHO + ½ O₂ → CH₃CH=CHCO₂H

The reaction mechanism often proceeds through a peroxythis compound intermediate.[8] This intermediate then reacts with another molecule of crotonaldehyde to yield two molecules of this compound. Catalysts are crucial in this process to control the reaction rate and prevent the accumulation of potentially explosive peroxides.[8]

Methodologies for Crotonaldehyde Oxidation

Several methods have been developed for the oxidation of crotonaldehyde, ranging from established industrial processes to more recent innovations in catalysis and reaction engineering.

Metal-Catalyzed Air/Oxygen Oxidation (Industrial Standard)

The most common industrial method for this compound synthesis is the liquid-phase oxidation of crotonaldehyde using air or pure oxygen in the presence of a metal salt catalyst.[2][8]

Causality Behind Experimental Choices:

  • Catalyst: Manganese, cobalt, copper, or thallium salts are frequently employed.[8] Manganese salts, such as manganic acetate, are particularly effective.[8][9][10] These catalysts facilitate the decomposition of the peroxythis compound intermediate, preventing its accumulation and promoting the desired reaction pathway.[8]

  • Temperature and Pressure: The reaction is typically conducted at moderate temperatures (20–45 °C) and pressures (100–500 kPa) to ensure a controlled reaction rate and prevent side reactions.[8] Higher temperatures can lead to the formation of byproducts like formic acid and acetic acid.[8][9]

  • Solvent: While the reaction can be run neat, solvents like acetic acid are sometimes used to improve heat transfer and dissolve the catalyst.[9][10]

Data Presentation: Typical Reaction Parameters and Outcomes

ParameterValueReference
Catalyst Manganese, Cobalt, Copper, or Thallium salts[8]
Temperature 20–45 °C[8]
Pressure 100–500 kPa[8]
Typical Yield Can exceed 90%[2]
Purity (after purification) Up to 99.9%[8]
Key Byproducts Isothis compound, formic acid, acetic acid[2][8]

Experimental Protocol: Manganese-Catalyzed Oxidation

  • Catalyst Preparation (Example): Prepare a solution of manganous acetate in glacial acetic acid. Add potassium permanganate to oxidize the manganese to its active manganic state. Dilute the catalyst solution with additional glacial acetic acid.[10]

  • Reaction Setup: Charge a water-cooled, stirred reactor with the catalyst solution.

  • Reactant Addition: Gradually add crotonaldehyde to the reactor while continuously stirring.

  • Oxidation: Introduce a steady stream of oxygen or air into the reaction mixture.

  • Temperature Control: Maintain the reaction temperature between 20-30°C using the cooling jacket.

  • Monitoring: Monitor the reaction progress by analyzing aliquots for crotonaldehyde consumption and this compound formation using techniques like gas chromatography (GC).

  • Work-up: Once the reaction is complete, distill off the acetic acid solvent.

  • Purification: The crude this compound can be purified by vacuum distillation followed by fractional crystallization to remove isomers like isothis compound.[2][8]

Heterogeneous Catalysis: Molecular Sieves

Recent advancements have explored the use of solid-phase catalysts like molecular sieves, which offer advantages in terms of catalyst recovery and recycling.[11]

Causality Behind Experimental Choices:

  • Catalyst: Various molecular sieves (e.g., 3A, 4A, 5A, ZSM-5) can be used.[11] Their porous structure can adsorb and concentrate oxygen, facilitating the oxidation of crotonaldehyde and potentially improving the conversion rate.[11]

  • Solvent: An organic solvent is typically used.

  • Advantages: Solid catalysts are easily separated from the reaction mixture by filtration, simplifying the work-up process and allowing for catalyst reuse, which is environmentally beneficial.[11]

Data Presentation: Molecular Sieve Catalyzed Oxidation

ParameterValueReference
Catalyst 3A, 4A, 5A, ZSM-5 molecular sieves[11]
Yield 85.3-94%[11]
Purity 99.1-99.5%[11]

Experimental Protocol: Molecular Sieve-Catalyzed Oxidation

  • Reaction Setup: In a suitable reactor, mix the molecular sieve catalyst, crotonaldehyde, and an organic solvent.

  • Oxidation: Introduce an oxidizing gas (e.g., air or oxygen) into the mixture and perform the catalytic oxidation reaction.

  • Post-Treatment: After the reaction, separate the solid catalyst by filtration.

  • Purification: Evaporate the solvent from the filtrate to obtain a residue. The crude this compound is then purified by cooling crystallization.[11]

Continuous Flow Synthesis

To address safety concerns and improve efficiency associated with batch processes, continuous flow methods have been developed.[12]

Causality Behind Experimental Choices:

  • Reactor Type: A microreactor or packed-bed reactor is used to provide a high surface-area-to-volume ratio, enhancing heat and mass transfer.

  • Safety: Continuous flow systems handle smaller volumes of reactants at any given time, significantly reducing the risks associated with exothermic reactions and the accumulation of hazardous intermediates.[12]

  • Efficiency: These systems can lead to higher yields and shorter reaction times compared to batch processes.[12]

Data Presentation: Continuous Flow Oxidation

ParameterValueReference
Oxidant Air[12]
Yield >91%[12]
Purity 99.5%[12]
Advantages Enhanced safety, higher yield, shorter residence time[12]

Experimental Protocol: Generalized Continuous Flow Synthesis

  • System Setup: A continuous flow system consisting of pumps for delivering the crotonaldehyde solution and air, a reactor (e.g., a heated tube or microreactor), and a back-pressure regulator is assembled.

  • Reaction Execution: The crotonaldehyde solution and air are continuously pumped through the reactor at controlled flow rates and temperature.

  • Product Collection: The output from the reactor is collected.

  • Purification: The collected product stream is then subjected to a purification process, which may involve distillation and crystallization to isolate pure this compound.[12]

Visualization of Key Processes

ReactionMechanism Crotonaldehyde Crotonaldehyde (CH₃CH=CHCHO) PeroxycrotonicAcid Peroxythis compound Intermediate Crotonaldehyde->PeroxycrotonicAcid + O₂ (catalyzed) CrotonicAcid This compound (CH₃CH=CHCO₂H) Oxygen Oxygen (O₂) Catalyst Catalyst (e.g., Mn²⁺/Mn³⁺) Catalyst->PeroxycrotonicAcid PeroxycrotonicAcid->CrotonicAcid + Crotonaldehyde ExperimentalWorkflow Reactants Crotonaldehyde & Catalyst Reactor Reactor (Batch or Flow) Reactants->Reactor Oxidation Oxidation with Air/O₂ Reactor->Oxidation CrudeProduct Crude Reaction Mixture Oxidation->CrudeProduct Distillation Vacuum Distillation CrudeProduct->Distillation Remove solvent & unreacted aldehyde Crystallization Fractional Crystallization Distillation->Crystallization Remove isomers PureProduct High-Purity this compound Crystallization->PureProduct

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Purification and Characterization

The primary impurity in the synthesis of trans-crotonic acid is its cis-isomer, isothis compound. [2][8]The physical properties of these two isomers are distinct enough to allow for separation.

Physical Properties of this compound Isomers

Propertytrans-Crotonic Acidcis-Isothis compoundReference
Melting Point 72 °C15 °C[8]
Boiling Point 189 °C169 °C[8]

Purification Techniques:

  • Vacuum Distillation: This is effective for removing unreacted crotonaldehyde and other volatile byproducts. [8]* Fractional Crystallization: Due to the significant difference in melting points, fractional crystallization is a highly effective method for separating trans-crotonic acid from isothis compound, yielding a product with up to 99.9% purity. [8]Melt crystallization is an alternative that avoids the use of solvents and the associated effluent treatment. [2][13] Characterization:

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point Determination: A sharp melting point around 72°C is indicative of high purity trans-crotonic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and isomeric purity.

  • Gas Chromatography (GC): Can be used to determine the purity and quantify any remaining impurities.

Safety Considerations

  • Crotonaldehyde: It is a lachrymatory, flammable, and toxic liquid. [4]All manipulations should be performed in a well-ventilated fume hood.

  • Peroxides: The oxidation reaction can form unstable peroxides. [4][8]It is crucial to use catalysts that prevent their accumulation and to maintain proper temperature control.

  • Polymerization: this compound can polymerize, especially in the presence of moisture or UV light. [2]

Conclusion

The synthesis of this compound from crotonaldehyde is a well-established and industrially important process. By understanding the underlying chemical principles and carefully controlling reaction parameters, high yields of pure this compound can be achieved. The choice of methodology will depend on the desired scale of production, available equipment, and safety considerations. Newer technologies like heterogeneous catalysis and continuous flow synthesis offer promising avenues for more sustainable and efficient production.

References

  • Title: this compound: Properties, Reactions, Production And Uses - Chemcess Source: Chemcess URL: [Link]

  • Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Separation of this compound and 2-Pentenoic Acid Obtained by Pyrolysis of Bio-Based Polyhydroxyalkanoates Using a Spinning Band Distillation Column | ACS Sustainable Chemistry & Engineering Source: ACS Publications URL: [Link]

  • Title: Crotonaldehyde - NCBI Source: National Center for Biotechnology Information URL: [Link]

  • Title: Continuous Flow Synthesis of this compound from Crotonaldehyde - ACS Publications Source: ACS Publications URL: [Link]

  • Title: CN113979855A - Preparation method of this compound - Google Patents Source: Google Patents URL
  • Title: US4918225A - Process for the preparation of pure crotonic acids - Google Patents Source: Google Patents URL
  • Title: Owen : The Oxygenation of Crotonaldehyde. 463 - RSC Publishing Source: RSC Publishing URL: [Link]

  • Title: GB165728A - A process for the production of this compound from croton aldehyde - Google Patents Source: Google Patents URL
  • Title: Method for synthesizing this compound by oxidizing croton aldehyde selectively - Eureka Source: Eureka URL: [Link]

  • Title: Crotonaldehyde - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

Sources

Application Notes and Protocols for the Radical Polymerization of Crotonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the radical polymerization of crotonic acid, a process known for its inherent challenges. Addressed to researchers, scientists, and professionals in drug development and polymer chemistry, this document elucidates the mechanistic hurdles of this compound homopolymerization and offers a robust, practical protocol for its more facile copolymerization. By synthesizing established chemical principles with field-proven insights, this guide aims to be a self-validating resource, grounding its protocols in authoritative references and detailed procedural explanations. Key sections include a thorough discussion of the challenges in polymerizing β-substituted acrylic acids, detailed step-by-step protocols for both hypothetical homopolymerization and practical copolymerization, and comprehensive guidelines for polymer purification and characterization.

Introduction: The Challenge and Potential of Poly(this compound)

This compound (trans-2-butenoic acid) is a bio-based unsaturated carboxylic acid that presents an intriguing, yet challenging, monomer for polymer synthesis.[1][2][3] Its structure, featuring both a reactive carbon-carbon double bond and a carboxylic acid group, suggests a potential for creating functional polymers with applications in coatings, adhesives, and biomedical materials.[1][3] The carboxylic acid moieties along the polymer backbone can impart hydrophilicity and provide sites for further chemical modification.[1]

However, the radical polymerization of this compound is notoriously difficult. Unlike acrylic acid or methacrylic acid, this compound is a β-substituted monomer, which introduces significant steric hindrance around the double bond. This steric bulk, primarily from the methyl group, impedes the approach of the propagating radical to the monomer, resulting in a very low rate of propagation.[4] Consequently, achieving high molecular weight homopolymers of this compound via standard free-radical polymerization is often unsuccessful.[5]

While homopolymerization is challenging, this compound readily participates in copolymerization with a variety of other vinyl monomers.[1] This approach allows for the incorporation of this compound units into a polymer chain, thereby introducing its desirable acidic functionality while circumventing the difficulties of homopolymerization. Copolymers of this compound with monomers like vinyl acetate and acrylamide have been successfully synthesized and are of industrial importance.[1][6]

This guide will first present a theoretical protocol for the radical homopolymerization of this compound, highlighting the expected difficulties. It will then provide a detailed and practical protocol for the more successful radical copolymerization of this compound with vinyl acetate.

Mechanistic Insight: Why is this compound Polymerization Difficult?

The reluctance of this compound to undergo radical homopolymerization can be attributed to a combination of steric and electronic factors.

  • Steric Hindrance: The methyl group at the β-position of the vinyl group sterically shields the double bond, making it difficult for the bulky propagating radical chain end to attack the monomer.[4]

  • Low Reactivity of the Propagating Radical: Even if a this compound monomer adds to a propagating chain, the resulting radical is sterically hindered by the methyl and carboxyl groups, reducing its reactivity towards the next monomer unit.[4]

The general mechanism for free-radical polymerization involves three main stages: initiation, propagation, and termination.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radicals (2R•) I->R RM Monomer Radical (RM•) R->RM:w ki M Monomer (M) RM1 RM• RMn RMn• RMn1 RMn+1• RMn->RMn1 kp M2 M RMn_term RMn• P_comb Dead Polymer (Combination) RMn_term->P_comb ktc P_disp Dead Polymer (Disproportionation) RMn_term->P_disp ktd RMm_term RMm• RMm_term->P_comb ktc RMm_term->P_disp ktd

Caption: General mechanism of free-radical polymerization.

For this compound, the propagation rate constant (kp) is exceptionally low, leading to poor polymer yields and low molecular weights.

Materials and Reagents

Material/ReagentGradeSupplier (Example)Notes
This compound≥98%Sigma-AldrichShould be purified before use.
Vinyl Acetate≥99%, contains inhibitorSigma-AldrichInhibitor must be removed before use.
Azobisisobutyronitrile (AIBN)98%Sigma-AldrichRecrystallize from methanol before use.
Benzoyl Peroxide (BPO)97%Sigma-AldrichHandle with care; potential for explosion.
TolueneAnhydrous, ≥99.8%Sigma-AldrichUse in a well-ventilated fume hood.
MethanolACS Reagent, ≥99.8%Fisher ScientificFor initiator recrystallization and polymer precipitation.
Diethyl EtherAnhydrous, ≥99.7%Sigma-AldrichFor polymer washing.
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificFor monomer purification.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRFor drying organic solutions.
Deuterated Solvents (e.g., DMSO-d₆)NMR GradeCambridge Isotope LabsFor NMR analysis.
Tetrahydrofuran (THF)HPLC GradeFisher ScientificFor GPC analysis.

Monomer and Initiator Purification

Purification of this compound

Crude this compound may contain isomers and other impurities that can affect polymerization.

  • Recrystallization: Dissolve this compound in a minimum amount of hot water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Filtration: Collect the crystals by vacuum filtration and wash with a small amount of cold water.

  • Drying: Dry the purified crystals under vacuum at room temperature. The melting point of pure trans-crotonic acid is 70-72 °C.

Purification of Vinyl Acetate

Commercial vinyl acetate contains inhibitors (like hydroquinone) to prevent spontaneous polymerization. These must be removed.

  • Washing: Wash the vinyl acetate with a 5% aqueous sodium hydroxide solution in a separatory funnel to remove the inhibitor, followed by washing with distilled water until the aqueous layer is neutral.

  • Drying: Dry the washed monomer over anhydrous magnesium sulfate.

  • Distillation: Decant the dried monomer and distill under reduced pressure. Store the purified monomer at a low temperature (e.g., 4 °C) and use it within a short period.

Purification of AIBN
  • Recrystallization: Dissolve AIBN in methanol at a temperature not exceeding 40 °C.

  • Cooling: Cool the solution in an ice bath to induce crystallization.

  • Filtration and Drying: Collect the crystals by vacuum filtration and dry them under vacuum at room temperature. Store in a refrigerator in a dark container.

Experimental Protocols

Protocol 1: Radical Homopolymerization of this compound (Hypothetical)

Disclaimer: This protocol is based on general principles of free-radical polymerization. Due to the low reactivity of this compound, the yield and molecular weight of the resulting polymer are expected to be very low.

Sources

Introduction: Harnessing the Synergy of Vinyl Acetate and Crotonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of Poly(vinyl acetate-co-crotonic acid) for Researchers and Drug Development Professionals

The copolymerization of vinyl acetate (VA) with crotonic acid (CA) yields a versatile polymer, poly(vinyl acetate-co-crotonic acid) (PVAc-CA), with a unique combination of properties that make it highly valuable in diverse scientific and industrial fields, including pharmaceuticals and drug delivery. Vinyl acetate, a widely used monomer, contributes to the formation of strong, adhesive films, while the incorporation of this compound introduces carboxylic acid functional groups along the polymer backbone.[1][2] This seemingly simple addition of a comonomer fundamentally alters the polymer's characteristics, imparting pH-sensitivity, modifying solubility, and enhancing adhesion to various substrates.

While this compound demonstrates a negligible ability to polymerize on its own, its free-radical copolymerization with vinyl monomers like vinyl acetate is well-established and efficient.[3] The resulting copolymer is a thermoplastic, film-forming binder whose properties can be meticulously tailored by adjusting the VA-to-CA ratio.[4] This guide offers a comprehensive overview of the scientific principles governing this copolymerization, detailed protocols for its synthesis, and application notes specifically curated for professionals in research and drug development.

Part 1: Scientific Principles and Rationale

The Monomers: A Tale of Two Vinyls

Understanding the individual characteristics of vinyl acetate and this compound is fundamental to appreciating their synergy in a copolymer.

PropertyVinyl Acetate (VA)This compound (CA)Rationale & Significance
Structure CH₃COOCH=CH₂CH₃CH=CHCOOHVA provides the flexible, hydrophobic vinyl backbone. CA introduces a pendant carboxylic acid group, which is the key to the copolymer's functionality.
Molar Mass 86.09 g/mol 86.09 g/mol Their identical molar masses simplify stoichiometric calculations in feed ratios.
Polymerization Readily undergoes free-radical polymerization.[5]Does not readily homopolymerize via free-radical methods.[3]The high reactivity of VA allows it to effectively "carry" the less reactive CA into the polymer chain.
Key Feature Forms strong, adhesive, water-resistant homopolymers (PVAc).[1]Provides acidic functional groups (-COOH).The combination yields a polymer that is both adhesive and functionalizable, particularly for pH-responsive applications.
The Copolymerization Reaction: Mechanism and Kinetics

The synthesis of PVAc-CA is typically achieved through free-radical polymerization, a chain-growth process involving initiation, propagation, and termination steps.[5] This can be carried out via several methods, including emulsion, suspension, or solution polymerization.[6][7][8]

Mechanism: The process begins when a free-radical initiator, such as benzoyl peroxide or AIBN, decomposes to form primary radicals. These radicals then attack the carbon-carbon double bond of a monomer molecule (predominantly the more reactive vinyl acetate), initiating the polymer chain. The new radical chain end then propagates by adding more monomer units.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I-I) R 2 R• (Free Radicals) I->R Decomposition M1 Vinyl Acetate (M1) R->M1 Addition RM1 R-M1• RM_n R-(M1)n-M1• RM1->RM_n Chain Growth RM_n->M1 Adds VA M2 This compound (M2) RM_n->M2 Adds CA P_n P• (Growing Chain) RM_n_M2 R-(M1)n-M1-M2• RM_n_M2->RM_n Chain continues to grow P_m P'• (Another Chain) P_n->P_m Combination or Disproportionation P_nm P-P' (Dead Polymer)

Kinetics and Reactivity Ratios: A critical concept in copolymerization is that of reactivity ratios (r). The reactivity ratio of monomer 1 (r₁) is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1, to the rate constant of it adding monomer 2.

  • For the VA (M1) and CA (M2) system, the reactivity ratios are highly disparate. The reported reactivity ratio for crotonates is very low (r₂ ≈ 0).[3]

  • This indicates that a growing polymer chain ending in a this compound radical will almost exclusively add a vinyl acetate monomer rather than another this compound monomer.

  • Conversely, a chain ending in a vinyl acetate radical can add either another vinyl acetate or a this compound molecule.

  • Causality: This kinetic reality prevents the formation of long CA sequences and leads to a copolymer where CA units are relatively isolated and distributed amongst VA units. It also means that the this compound content in the final copolymer can be significantly higher than in the initial monomer feed, especially at low conversions, because the more reactive monomer (VA) is consumed more quickly.

Structure-Property Relationships

The percentage of this compound incorporated into the copolymer backbone is the primary determinant of its functional properties.

PropertyLow this compound % (e.g., 1-5%)High this compound % (e.g., 5-15%)Scientific Rationale
Solubility Soluble in organic solvents (e.g., acetone, ethyl acetate).[9]Becomes soluble in dilute aqueous alkali (e.g., ammonium hydroxide) upon neutralization of -COOH groups.[4][6]The carboxylic acid groups are hydrophilic, but require neutralization to the carboxylate salt form (-COO⁻) to render the polymer water-soluble.[10]
Adhesion Excellent adhesion to non-porous and porous substrates.Adhesion properties are retained and can be enhanced on polar surfaces.The polar carboxylic groups can form hydrogen bonds with substrates, improving interfacial adhesion.
Glass Transition Temp (Tg) Closer to that of PVAc homopolymer.Tg generally increases with higher CA content.The bulkier this compound monomer and potential for hydrogen bonding between chains restricts chain mobility, thus increasing the Tg.
pH Sensitivity Minimal response to pH changes.Exhibits significant conformational changes and solubility shifts around the pKa of the carboxylic acid groups.This property is central to its use in enteric coatings or pH-responsive drug delivery systems, where the polymer dissolves at the higher pH of the intestine but not in the acidic stomach.

Part 2: Synthesis Protocols

Critical Safety Precautions
  • Monomers: Vinyl acetate is a flammable liquid and a potential carcinogen; handle it in a well-ventilated fume hood.

  • Initiators: Benzoyl peroxide is a strong oxidizing agent and can be explosive if heated or subjected to friction. Store it appropriately and avoid contact with incompatible materials.

  • Solvents: Organic solvents used in synthesis and purification are often flammable and volatile.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Materials and Equipment
  • Reactants: Vinyl acetate (inhibitor removed), this compound, Benzoyl peroxide (or other suitable radical initiator), Polyvinyl alcohol (as emulsifier/stabilizer), Deionized water, Ammonium hydroxide (for dissolution).

  • Equipment: Jacketed glass reaction kettle with a reflux condenser, mechanical stirrer, nitrogen inlet, and temperature controller; filtration apparatus; drying oven.

Protocol 1: Suspension Polymerization

This protocol is adapted from established patent literature and is suitable for producing copolymer beads.[6]

Rationale: Suspension polymerization creates microscopic droplets of monomer suspended in an aqueous phase. Polymerization occurs within these droplets, resulting in solid polymer beads that are easily filtered and washed. A stabilizer is crucial to prevent the sticky beads from agglomerating.

G A 1. Prepare Aqueous Phase (Water + Stabilizer) in Reactor B 2. Heat to 65-70°C under N2 Purge A->B D 4. Add Monomer Phase to Reactor Slowly (e.g., over 4 hours) B->D C 3. Prepare Monomer Phase (VA + CA + Initiator) C->D E 5. Maintain Reflux (Temp will rise to ~95°C as VA is consumed) D->E F 6. Cool, Filter, and Wash Beads E->F G 7. Dry Beads (e.g., 60°C) F->G

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Charge the reaction kettle with 400 parts by weight of deionized water and 1 part of a water-soluble stabilizer (e.g., a heteropolymer of vinyl acetate and maleic anhydride).[6]

  • Inert Atmosphere: Begin stirring and purge the system with nitrogen gas to remove oxygen, which can inhibit free-radical polymerization. Heat the aqueous phase to 66-67°C.[6]

  • Monomer Phase Preparation: In a separate vessel, prepare a monomer mixture of approximately 259 parts vinyl acetate, 8.1 parts this compound, and 1.7 parts benzoyl peroxide.[6] The ratio of VA to CA can be adjusted based on the desired properties of the final copolymer.

  • Monomer Addition: Add the monomer mixture to the heated aqueous phase gradually over a period of 4 hours while maintaining constant stirring.[6] Causality: A slow, continuous addition helps maintain a uniform composition and prevents the formation of irregularly sized particles.[6]

  • Polymerization: After the addition is complete, maintain the reaction mixture at reflux temperature for an additional 3 hours. The temperature will naturally rise from ~70°C to over 90°C as the high-volatility vinyl acetate is consumed. The reaction is considered substantially complete when the reflux temperature reaches 90-95°C.[6]

  • Termination and Work-up: Cool the suspension to room temperature. The result is a slurry of copolymer beads. Filter the beads from the aqueous phase.[6]

  • Purification: Wash the filtered beads thoroughly with deionized water to remove any unreacted this compound, stabilizer, and other water-soluble impurities.[6][11]

  • Drying: Dry the washed beads in an oven at a moderate temperature (e.g., 4 hours at 30°C followed by 2 hours at 60°C) to yield the final product.[6]

Protocol 2: Emulsion Polymerization

This protocol is based on procedures described for synthesizing bio-based versions of the copolymer and is suitable for producing a stable polymer latex (emulsion).[7][12][13]

Rationale: Emulsion polymerization occurs in micelles formed by an emulsifier in water. This method typically produces smaller particles, higher molecular weights, and faster reaction rates compared to suspension polymerization. The final product is a latex, which can be used directly in many applications like coatings and adhesives.

Step-by-Step Methodology:

  • Reactor Setup: In a polymerization flask equipped with a reflux condenser and magnetic stirrer, add 4 mL of deionized water.[7]

  • Add Reagents: Add the emulsifier (e.g., polyvinyl alcohol, 0.01-0.05 wt%) and the chosen amount of this compound (e.g., 28 mg, 1.5 wt% relative to VA).[7][12]

  • Monomer and Initiator: Add the vinyl acetate monomer (e.g., 2 mL) and the radical initiator (e.g., benzoyl peroxide, 0.65-2.5 wt%).[7][12]

  • Polymerization: Heat the reaction mixture to 100°C and maintain for at least 6 hours with constant stirring.[12] Causality: Higher temperatures are often needed in these systems to achieve significant conversion and polymer formation.[12]

  • Cooling: After the reaction period, cool the flask to room temperature. The resulting product is a stable, milky-white polymer emulsion.

  • Characterization: The emulsion can be used as is or the polymer can be isolated by precipitation (e.g., by adding to a non-solvent or freezing) followed by filtration and drying.

Part 3: Application Notes for Drug Development

Formulation of pH-Sensitive Films for Enteric Coatings

The carboxylic acid groups from the incorporated this compound are the key to creating pH-responsive drug delivery systems. The polymer is insoluble at the low pH of the stomach but dissolves in the more neutral to alkaline environment of the small intestine.

Principle: At low pH (pH < pKa of this compound), the -COOH groups are protonated and non-ionized, rendering the polymer hydrophobic and insoluble in water. At higher pH (pH > pKa), the -COOH groups deprotonate to form -COO⁻ carboxylate ions. The resulting ionic repulsion between chains and the hydrophilic nature of the salt form cause the polymer film to swell and dissolve, releasing the encapsulated drug.

G cluster_stomach Stomach (Low pH) cluster_intestine Intestine (Higher pH) Stomach {Intact Polymer Coat|-COOH groups protonated|Drug is contained} Intestine {Polymer Dissolves|-COO⁻ groups ionized|Drug is released} Stomach->Intestine GI Transit Release Drug Release Intestine->Release Release Drug Drug Core

Protocol for Film Casting:

  • Polymer Solution Preparation: Dissolve the synthesized PVAc-CA copolymer in a suitable solvent system. For a polymer with sufficient CA content, this can be a dilute aqueous solution of a base like ammonium hydroxide. Alternatively, an organic solvent like acetone can be used.[4][9] The concentration will depend on the desired film thickness and solution viscosity (typically 5-15% w/v).

  • Drug Incorporation: Disperse or dissolve the active pharmaceutical ingredient (API) into the polymer solution. Ensure compatibility and stability of the API in the chosen solvent system.

  • Casting: Pour the drug-polymer solution onto a flat, non-stick surface (e.g., a Teflon-coated plate).

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood or a low-temperature oven). This process forms a thin, uniform film.

  • Film Characterization: The resulting film should be characterized for thickness, drug content uniformity, and dissolution behavior at different pH values (e.g., pH 1.2 and pH 6.8 buffers) to validate its enteric properties.

Use as a Binder in Tablet Formulations

The adhesive nature of the vinyl acetate component makes the copolymer an effective binder in wet granulation processes for tablet manufacturing.[1] The choice of granulation fluid would depend on the solubility of the specific copolymer grade used (aqueous for alkali-soluble grades, hydroalcoholic for others).

Bioadhesives and Mucoadhesives

The carboxylic acid groups can form strong hydrogen bonds with mucosal surfaces. This property can be exploited to develop mucoadhesive formulations for targeted drug delivery to specific sites, such as the buccal or nasal cavity, increasing drug residence time and absorption.

References

  • Barquero, A., et al. (2024). Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. ACS Macro Letters. Available at: [Link]

  • Lesielle. (n.d.). VA/Crotonates copolymer in skincare, What is?. Available at: [Link]

  • Jorea, A., et al. (2023). Poly(vinyl acetate-co-crotonic acid) from bio-based this compound: synthesis, characterization and carbon footprint evaluation. RSC Sustainability. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of vinyl acetate this compound. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of an essentially homogeneous vinyl acetate/crotonic acid copolymer. Available at: [Link]

  • Barrett, G. R., & Perry, R. (1957). U.S. Patent No. 2,795,573. Google Patents.
  • Jorea, A., et al. (2023). Poly(vinyl acetate-co-crotonic acid) from bio-based this compound: synthesis, characterization and carbon footprint evaluation - Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Semantic Scholar. (2023). Poly(vinyl acetate-co-crotonic acid) from bio-based this compound: synthesis, characterization and carbon footprint evaluation. Available at: [Link]

  • Cosmetic Ingredient Review. (2023). Safety Assessment of VA/Crotonates Copolymer as Used in Cosmetics. Available at: [Link]

  • Wacker Chemie AG. (n.d.). VINNAPAS® C 305. Available at: [Link]

  • OctoChem. (2025). What is Vinyl Acetate and Its Role in Copolymers?. Available at: [Link]

  • Gellner, K. (n.d.). An Introduction to Vinyl Acetate-Based Polymers. Specialty Polymers & Chemicals. Available at: [Link]

  • Flexproducts. (1999). EP Patent No. 0916703A2. Google Patents.
  • Schneider, C., et al. (2017). Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems. Journal of Controlled Release. Available at: [Link]

  • Jorea, A., et al. (2023). Poly(vinyl acetate-co-crotonic acid) from bio-based this compound: synthesis, characterization and carbon footprint. RSC Publishing. Available at: [Link]

  • Samorì, C., et al. (2023). Poly(vinyl acetate-co-crotonic acid) from bio-based this compound: synthesis, characterization and carbon footprint evaluation. University of Bologna. Available at: [Link]

  • Mills, P. D. A. (1998). The Emulsion Polymerization of Vinyl Acetate. CORE. Available at: [Link]

  • Tianyi. (2016). Vinyl Acrylic Copolymer/ Vinyl Acetate Copolymer. Available at: [Link]

  • Schneider, C., et al. (2017). Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems. PubMed. Available at: [Link]

  • Bohrium. (2017). Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems. Available at: [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Vinyl Acetate Emulsion Polymerization and Copolymerization With Acrylic Monomers. Available at: [Link]

  • Lange, H. (2014). Emulsion polymerization of vinyl acetate with renewable raw materials as protective colloids. Diva-portal.org. Available at: [Link]

  • Mallakpour, S., & Rafiee, Z. (2007). Controlled free radical polymerization of vinyl acetate with cobalt acetoacetonate. Indian Academy of Sciences. Available at: [Link]

  • Taylor & Francis. (n.d.). Vinyl acetate – Knowledge and References. Available at: [Link]

  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. University of Southern Mississippi. Available at: [Link]

  • Papacchini, A., et al. (2018). Synthesis of the vinyl acetate copolymers (a) and of the vinyl alcohol copolymers (b). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Copolymer of vinyl acetate and this compound (CTFA name). Available at: [Link]

  • MDPI. (2022). RAFT Copolymerization of Vinyl Acetate and Acrylic Acid in the Selective Solvent. Available at: [Link]

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Application Note: Kinetic Study of the Esterification of Crotonic Acid with n-Octyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The esterification of carboxylic acids with alcohols is a cornerstone reaction in organic synthesis, yielding esters that are pivotal in industries ranging from flavors and fragrances to pharmaceuticals and polymer production.[1][2] Octyl crotonate, the product of the esterification of crotonic acid with n-octyl alcohol, is a valuable compound with applications as a plasticizer and a comonomer in polymer synthesis. Understanding the kinetics of this reaction is paramount for process optimization, reactor design, and ensuring efficient and sustainable production.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the kinetic study of the esterification of this compound with n-octyl alcohol. It delves into the theoretical underpinnings of the reaction, offers detailed experimental protocols, and outlines robust analytical and data analysis methodologies.

Theoretical Background: Esterification Kinetics

The esterification of this compound with n-octyl alcohol is a reversible reaction, typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or a solid acid catalyst.[4][5] The overall reaction can be represented as:

CH₃CH=CHCOOH + CH₃(CH₂)₇OH ⇌ CH₃CH=CHCOO(CH₂)₇CH₃ + H₂O

This compound + n-Octyl Alcohol ⇌ n-Octyl Crotonate + Water

The reaction mechanism under acidic conditions involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[5]

The kinetics of this esterification reaction are often described by a second-order model, being first-order with respect to both this compound and n-octyl alcohol.[6][7] The rate of reaction can be influenced by several factors, including temperature, catalyst concentration, and the initial molar ratio of the reactants.[8] The temperature dependence of the rate constant is typically described by the Arrhenius equation.[6]

Experimental Protocol: Kinetic Study in an Isothermal Semibatch Reactor

This protocol details the procedure for investigating the kinetics of the esterification of this compound with n-octyl alcohol using a homogeneous catalyst (sulfuric acid) in an isothermal semibatch reactor.

Materials and Reagents
  • This compound (≥99% purity)

  • n-Octyl Alcohol (≥99% purity)

  • Sulfuric Acid (95-98%, as catalyst)

  • Sodium Hydroxide (for quenching and titration)

  • Ethanol (for titration)

  • Phenolphthalein indicator

  • Nitrogen gas (for inert atmosphere)

Apparatus
  • Jacketed glass reactor (isothermal semibatch reactor) equipped with a mechanical stirrer, reflux condenser, temperature probe, and sampling port.

  • Thermostatic bath to maintain constant reaction temperature.

  • Burette for titration.

  • Analytical balance.

  • Standard laboratory glassware.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Weigh n-octyl alcohol and catalyst prep2 Charge reactor with alcohol and catalyst prep1->prep2 prep3 Heat to desired reaction temperature prep2->prep3 react1 Add this compound to the reactor (t=0) prep3->react1 prep4 Weigh this compound react2 Start stirring and maintain temperature react1->react2 react3 Take initial sample (t=0) react2->react3 react4 Collect samples at defined time intervals react3->react4 analysis1 Quench sample react4->analysis1 analysis2 Determine unreacted this compound via titration analysis1->analysis2 analysis3 Calculate conversion of this compound analysis2->analysis3

Figure 1: Experimental workflow for the kinetic study.

Detailed Procedure
  • Reactor Setup: Assemble the isothermal semibatch reactor system. Ensure all connections are secure and the system is clean and dry.

  • Charging Reactants:

    • Carefully weigh a specific amount of n-octyl alcohol and the desired amount of sulfuric acid catalyst.[7]

    • Transfer the mixture of n-octyl alcohol and sulfuric acid into the reactor.[7]

  • Heating: Start the thermostatic bath and heat the reactor contents to the desired reaction temperature (e.g., 393-433 K) while stirring.[6][9]

  • Initiating the Reaction:

    • Once the desired temperature is stable, add a pre-weighed amount of this compound to the reactor. This marks the start of the reaction (t=0).[7]

    • Immediately take the first sample for analysis.[6]

  • Sampling:

    • Collect samples from the reaction mixture at predetermined time intervals. The frequency of sampling should be higher at the beginning of the reaction and can be reduced as the reaction approaches equilibrium.[7]

    • Immediately cool the collected samples to quench the reaction.

Analytical Methods for Reaction Monitoring

Accurate monitoring of the reaction progress is crucial for obtaining reliable kinetic data. Titration is a common and effective method for determining the concentration of unreacted this compound.

Titration Protocol
  • Sample Preparation: Accurately weigh the collected sample.

  • Titration:

    • Dissolve the sample in a suitable solvent like ethanol.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the sample with a standardized sodium hydroxide solution until a persistent pink color is observed.

  • Calculation: The concentration of unreacted this compound can be calculated from the volume of NaOH solution used. The conversion of this compound (Xₐ) can then be determined using the following equation:

    Xₐ = (Cₐ₀ - Cₐ) / Cₐ₀

    Where:

    • Cₐ₀ is the initial concentration of this compound.

    • Cₐ is the concentration of this compound at time t.

Other analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Raman or Mid-Infrared (MIR) spectroscopy can also be employed for monitoring the concentrations of reactants and products.[4][10][11]

Data Analysis and Kinetic Modeling

Determination of Reaction Order and Rate Constant

For a second-order reaction, the rate equation can be expressed as:

-rₐ = -dCₐ/dt = k * Cₐ * Cₒ

Where:

  • -rₐ is the rate of reaction with respect to this compound.

  • k is the reaction rate constant.

  • Cₐ is the concentration of this compound.

  • Cₒ is the concentration of n-octyl alcohol.

By integrating this rate law and plotting the appropriate function of conversion against time, the rate constant (k) can be determined from the slope of the resulting straight line. The integral method is a common approach to find the proper form of the kinetic equations.[7]

Arrhenius Equation and Activation Energy

To determine the effect of temperature on the reaction rate, experiments should be conducted at different temperatures.[12] The activation energy (Eₐ) and the pre-exponential factor (A) can then be calculated using the Arrhenius equation:

k = A * exp(-Eₐ / RT)

Where:

  • k is the rate constant.

  • A is the pre-exponential factor.

  • Eₐ is the activation energy.

  • R is the ideal gas constant.

  • T is the absolute temperature.

A plot of ln(k) versus 1/T (Arrhenius plot) will yield a straight line with a slope of -Eₐ/R and an intercept of ln(A).[13]

Quantitative Data Summary

The following table summarizes typical kinetic parameters for the esterification of this compound with various alcohols, providing a comparative context.

CatalystAlcoholTemperature Range (K)Reaction OrderActivation Energy (Eₐ) (kJ/mol)Reference
H₂SO₄n-Octyl Alcohol393-433SecondVaries with alcohol chain length[6]
H₂SO₄n-Decyl Alcohol393-433SecondVaries with alcohol chain length[6]
H₂SO₄n-Dodecyl Alcohol393-433SecondVaries with alcohol chain length[6]
Phosphotungstic Acidn-Octyl Alcohol393-433Second80.46 - 85.69[9]
Phosphotungstic Acidn-Decyl Alcohol393-433Second80.46 - 85.69[9]
Phosphotungstic Acidn-Dodecyl Alcohol393-433Second80.46 - 85.69[9]

Note: Activation energies for reactions catalyzed by phosphotungstic acid are generally higher than those catalyzed by sulfuric acid.[9]

Conclusion

This application note provides a robust framework for conducting a thorough kinetic study of the esterification of this compound with n-octyl alcohol. By following the detailed protocols for experimentation, analysis, and data modeling, researchers can obtain high-quality kinetic data. This information is invaluable for the rational design of industrial-scale reactors, process optimization to maximize yield and efficiency, and the development of more sustainable chemical processes. The principles and methodologies outlined here are broadly applicable to the kinetic analysis of other esterification reactions.

References

  • Kinetics of the Esterification of this compound with Octyl, Decyl, or Dodecyl Alcohol. (2025). ResearchGate. [Link]

  • Kinetic Study of Esterification Reaction. (2024). Al-Khwarizmi Engineering Journal. [Link]

  • Synthesis of esters of this compound and n-octyl and isooctyl alcohols using sulfuric acid catalyst - reaction kinetics. (2025). ResearchGate. [Link]

  • Chen, L., Johnson, B. D., Grinberg, N., Bickery, G. R., & Ellison, D. K. (n.d.). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. [Link]

  • Kinetics of the esterification of this compound with octyl, decyl and dodecyl alcohols over phosphotungstic acid as a catalyst. (2025). ResearchGate. [Link]

  • Kinetics of synthesis of esters of this compound and n-decyl and n-dodecyl alcohols using sulfuric acid catalyst. (2025). ResearchGate. [Link]

  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014). PubMed. [Link]

  • Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as catalyst. (n.d.). Oxford Academic. [Link]

  • Ampiah-Bonney, R. J., & Walmsley, A. D. (1999). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Analyst. [Link]

  • Esterification monitoring using X-Pulse: calculation of activation parameters. (2021). Spectroscopy Europe/World. [Link]

  • Kinetics of the esterification of benzoic acid with n-octyl alcohol or isooctyl (2-ethylhexyl) alcohol using sulfuric acid catalyst. (2025). ResearchGate. [Link]

  • Experimental and Kinetic Study of Esterification of Acrylic Acid with Ethanol Using Homogeneous Catalyst. (2025). ResearchGate. [Link]

  • Kinetics of the Esterification of Acetic Acid with n-Octanol Catalyzed by Amberlyst 15. (n.d.). Asian Journal of Chemistry. [Link]

  • Kinetics, Mechanism and Novel Methods Of Esterification. (n.d.). International Journal of Scientific Research in Engineering and Management. [Link]

  • Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. (n.d.). PMC - NIH. [Link]

  • Influence of reaction temperature on this compound conversion during... (n.d.). ResearchGate. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). PMC. [Link]

Sources

analytical methods for crotonic acid quantification by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust, Validated HPLC-UV Method for the Quantification of Crotonic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive guide to a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. As a key intermediate in various chemical syntheses and a potential biomarker, accurate quantification of this compound is critical. This application note details the method development rationale, a step-by-step analytical protocol, and a complete validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The provided method is designed for robustness, accuracy, and precision, making it suitable for implementation in research and quality control environments.

Introduction: The Analytical Imperative for this compound

This compound (trans-2-butenoic acid) is a short-chain unsaturated carboxylic acid used in the manufacture of copolymers, plasticizers, and pharmaceuticals.[3] Its quantification is essential for process monitoring, quality control of final products, and in specialized applications such as the indirect measurement of polyhydroxybutyrate (PHB), a biodegradable polymer that hydrolyzes to this compound.[4][5][6] Given its acidic nature and UV chromophore, reverse-phase HPLC with UV detection is an ideal analytical technique, offering high specificity and sensitivity.

This guide provides a field-proven method, explaining the scientific principles behind each parameter choice to empower analysts not just to run the method, but to understand, troubleshoot, and adapt it.

Method Development & Rationale: A Mechanistic Approach

The development of a robust HPLC method is grounded in the physicochemical properties of the analyte. The choices for the column, mobile phase, and detector are deliberate and synergistic.

Physicochemical Properties of this compound
  • Structure: CH₃CH=CHCOOH

  • Molecular Weight: 86.09 g/mol [7]

  • pKa: Approximately 4.69[8]

  • UV Absorbance: The conjugated system (C=C double bond and C=O of the carboxyl group) results in strong UV absorbance at low wavelengths, typically around 205-215 nm.[6][9]

  • Solubility: Soluble in water and polar organic solvents like methanol and acetonitrile.[3][10]

Chromatographic Strategy

A reverse-phase HPLC method was selected for its compatibility with polar analytes and aqueous mobile phases.

  • Stationary Phase: C18 Column A C18 (octadecylsilane) column is the gold standard for reverse-phase chromatography. Its nonpolar surface provides effective retention for moderately polar molecules like this compound. The retention mechanism is based on the hydrophobic interaction between the analyte and the C18 alkyl chains.

  • Mobile Phase: Acidified Methanol/Water Mixture The mobile phase composition is critical for achieving optimal retention and peak shape.

    • pH Control: Since this compound has a pKa of ~4.69, the mobile phase pH must be controlled to ensure it exists predominantly in a single ionic form.[8] By adjusting the pH to approximately 2.7-3.0, which is well below the pKa, the carboxyl group remains protonated (-COOH). This un-ionized form is less polar and interacts more strongly with the C18 stationary phase, leading to better retention and sharp, symmetrical peaks. Formic acid or phosphoric acid are common choices for pH adjustment.[4][9]

    • Organic Modifier: Methanol is used as the organic modifier.[9] Increasing the methanol concentration reduces the mobile phase polarity, causing the analyte to elute faster. The ratio of methanol to acidified water is optimized to achieve a suitable retention time, typically within a 5-10 minute window for efficient analysis.

  • Detection: UV at 210 nm Based on its UV spectrum, this compound exhibits strong absorbance at low UV wavelengths. A detection wavelength of 210 nm provides high sensitivity for quantifying low concentrations of the analyte.[6][9] A Photo-Diode Array (PDA) detector can be used during method development to confirm peak purity and identify the optimal detection wavelength.

Detailed Analytical Protocol: From Sample to Result

This section provides a step-by-step procedure for the quantification of this compound.

Required Materials and Reagents
  • This compound Reference Standard (≥98% purity)

  • HPLC-grade Methanol

  • HPLC-grade Water (e.g., Milli-Q or equivalent)

  • Formic Acid (or Phosphoric Acid), analytical grade

  • 0.22 µm or 0.45 µm Syringe Filters (PVDF or Nylon)

  • HPLC vials with caps

Equipment
  • HPLC system equipped with a pump, autosampler, column oven, and UV/PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Sonicator

Preparation of Solutions
  • Mobile Phase (10:90 v/v Methanol:Water, pH 2.7):

    • Add 900 mL of HPLC-grade water to a 1 L glass bottle.

    • Adjust the pH to 2.7 using formic acid.

    • Add 100 mL of HPLC-grade methanol.

    • Mix thoroughly and degas by sonicating for 15-20 minutes.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix until fully dissolved.

  • Working Standard Solutions (for Calibration Curve): Prepare a series of working standards by serially diluting the stock solution with the mobile phase. A typical range would be 1.0 to 100 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a liquid sample is provided below.

  • If the sample contains solid particulates, centrifuge to pellet the solids.

  • If proteins are present, perform a protein precipitation step (e.g., add an equal volume of cold methanol, vortex, and centrifuge).[11][12]

  • Take a known volume of the supernatant or liquid sample and dilute it with the mobile phase to bring the expected this compound concentration into the calibration range.

  • Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial.[9][12]

HPLC Instrument Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 10% Methanol, 90% Water (pH 2.7 with Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV
Detection Wavelength 210 nm
Run Time 10 minutes
Analytical Workflow Diagram

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagents Mobile Phase & Reagent Prep sst System Suitability Test (SST) reagents->sst standards Standard Solutions (Stock & Working) cal Calibration Curve (Standards) standards->cal samples Sample Receipt & Preparation analysis Sample Analysis samples->analysis sst->cal If SST Passes cal->analysis integration Peak Integration & Identification analysis->integration quant Quantification (vs. Calibration) integration->quant report Final Report Generation quant->report

Caption: General workflow for this compound quantification.

Method Validation Protocol (per ICH Q2(R2))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[2][13] The following parameters must be assessed.

G cluster_params Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation:f0->Specificity Linearity Linearity & Range Validation:f0->Linearity Accuracy Accuracy Validation:f0->Accuracy Precision Precision (Repeatability & Intermediate) Validation:f0->Precision LOQ Limit of Quantitation (LOQ) Validation:f0->LOQ Robustness Robustness Validation:f0->Robustness

Caption: Core parameters for analytical method validation.

Specificity
  • Purpose: To demonstrate that the signal measured is unequivocally from this compound and not from any other components in the sample matrix (e.g., excipients, impurities).[14][15]

  • Protocol:

    • Analyze a blank sample matrix (placebo).

    • Analyze the this compound reference standard.

    • Analyze a spiked sample matrix (placebo spiked with this compound).

  • Acceptance Criteria: The blank matrix should show no interfering peaks at the retention time of this compound. The peak in the spiked sample should be pure (as determined by a PDA detector) and have the same retention time as the standard.

Linearity & Range
  • Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[15]

  • Protocol:

    • Prepare at least five standard solutions covering the expected range (e.g., 80% to 120% of the target concentration). A common range is 1.0 to 100 µg/mL.[9]

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be ≤ 2% of the response at 100% of the target concentration.[16]

Table 1: Example Linearity Data

Concentration (µg/mL) Mean Peak Area RSD (%)
1.0 15,230 1.2
10.0 151,980 0.8
25.0 380,150 0.5
50.0 759,900 0.4
100.0 1,521,200 0.3

| Regression Results | y = 15205x + 350 | r² = 0.9998 |

Accuracy
  • Purpose: To measure the closeness of the experimental results to the true value. It is typically assessed by spike recovery.[14][17]

  • Protocol:

    • Prepare a sample matrix (placebo) spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percent recovery. % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level, with a Relative Standard Deviation (RSD) of ≤ 2.0%.

Table 2: Example Accuracy (Spike Recovery) Data

Spike Level Theoretical (µg/mL) Measured (µg/mL) Recovery (%) RSD (%) (n=3)
80% 40.0 39.8 99.5 0.9
100% 50.0 50.3 100.6 0.6

| 120% | 60.0 | 59.5 | 99.2 | 0.8 |

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[18]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for the set of measurements should be ≤ 2.0%.

Table 3: Example Precision Data

Precision Type Replicate Measured Conc. (µg/mL) Mean RSD (%)
Repeatability 1-6 50.1, 49.8, 50.3, 49.9, 50.2, 50.0 50.05 0.35

| Intermediate | 1-6 | 50.5, 50.9, 50.2, 51.0, 50.6, 50.7 | 50.65 | 0.61 |

Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.

  • Protocol:

    • Prepare a series of low-concentration standards.

    • Identify the concentration that yields a signal-to-noise ratio (S/N) of approximately 10.

    • Inject six replicates at this concentration and assess the precision and accuracy.

  • Acceptance Criteria: The RSD should be ≤ 10%, and accuracy should be within 80-120%. For this method, the LOQ is expected to be around 0.5 µg/mL.[9]

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

      • Methanol percentage in mobile phase (± 2%)

    • Analyze a sample at each condition and evaluate the impact on retention time, peak shape, and quantification.

  • Acceptance Criteria: System suitability parameters should remain within limits. The quantitative results should not deviate by more than ± 5.0% from the nominal results.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC-UV method for the quantification of this compound. By following the detailed analytical and validation protocols, laboratories can implement a robust, reliable, and accurate method suitable for research, quality control, and other demanding applications. The emphasis on the rationale behind experimental choices, adherence to ICH Q2(R2) guidelines, and clear acceptance criteria ensures that the method is not only functional but also defensible under regulatory scrutiny.

References

  • HPLC Determination of Migration Levels of this compound from Food Contact Materials. Chinese Journal of Analytical Chemistry.
  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration (FDA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]

  • Determination of Poly(3-hydroxybutyrate) Content in Cyanobacterium Synechocystis sp. PCC 6803 Using Acid Hydrolysis Followed by High-performance Liquid Chromatography. National Institutes of Health (NIH). [Link]

  • Detection of PHB in the form of this compound by HPLC. ResearchGate. [Link]

  • This compound: Properties, Reactions, Production And Uses. Chemcess. [Link]

  • Chemical Properties of this compound (CAS 3724-65-0). Cheméo. [Link]

  • Production and detection of polyhydroxybutyrate by Azohydromonas lata. OPUS. [Link]

  • Sample Preparation for HPLC. University of Florida. [Link]

  • Is there any direct HPLC method for quantification of PHB,PHV using C-18 Reverse Phase column?. ResearchGate. [Link]

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Application Notes & Protocols: Leveraging Crotonic Acid Copolymers for Advanced pH-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Crotonic acid, a simple unsaturated monocarboxylic acid, presents itself as a highly versatile and cost-effective monomer for the synthesis of functional polymers in advanced drug delivery.[1] Its unique chemical structure, featuring both a polymerizable double bond and a carboxylic acid group, allows for the straightforward creation of copolymers with tunable, pH-responsive properties.[1] This responsiveness is critical for developing "smart" drug delivery systems capable of targeted release within specific environments of the human body, most notably the gastrointestinal (GI) tract. This guide provides an in-depth exploration of the rationale behind using this compound-based copolymers, focusing on their application in enteric-coated microparticles and pH-sensitive hydrogels. We offer detailed, field-proven protocols for synthesis, formulation, and characterization, designed to empower researchers to harness the full potential of this remarkable building block.

The Core Principle: Why this compound is a "Smart" Monomer for Drug Delivery

The efficacy of many oral medications is hampered by the harsh, acidic environment of the stomach (pH 1-3.5) or the need for release at a specific downstream location, such as the small intestine (pH 7.2-7.5).[2][3] pH-sensitive polymers offer an elegant solution to this challenge by acting as intelligent carriers that remain intact in one pH environment and trigger drug release in another.[4]

The power of this compound lies in its pendant carboxylic acid (-COOH) group. When copolymerized, these groups line the polymer backbone. Their ionization state is directly dependent on the ambient pH:

  • In Low pH (e.g., Stomach): The environment is rich in protons (H+). The carboxylic acid groups remain protonated (-COOH). This form is less polar, leading to stronger intra-chain hydrogen bonding. The polymer becomes hydrophobic, collapses, and remains insoluble, effectively locking the encapsulated drug inside.[5][6]

  • In Higher pH (e.g., Intestine): As the polymer transitions to a more alkaline environment, the carboxylic acid groups are deprotonated, forming negatively charged carboxylate ions (-COO-). This introduces significant electrostatic repulsion between the adjacent charged groups along the polymer chain.[5] This repulsion forces the polymer chains apart, leading to rapid swelling or complete dissolution of the polymer, which in turn releases the drug payload.[7]

This pH-triggered transition is the fundamental mechanism that makes this compound copolymers exceptional candidates for targeted oral drug delivery. The most common and commercially significant copolymers are those with vinyl acetate, which provide excellent film-forming properties and chemical stability.[8][9]

G cluster_0 Low pH Environment (Stomach, pH < 4) cluster_1 High pH Environment (Intestine, pH > 6) Low_pH Polymer Chain (Protonated -COOH) Collapsed & Insoluble Drug_Low Drug Encapsulated Low_pH->Drug_Low No Release Transition Transit to Intestine (pH Increases) High_pH Polymer Chain (Deprotonated -COO-) Swollen / Dissolved Drug_High Drug Released High_pH->Drug_High Release

Figure 1: Mechanism of pH-responsive drug release from this compound-based copolymers.

Application I: pH-Responsive Microparticles for Enteric Drug Delivery

Enteric systems are designed to bypass the stomach and release their payload in the small intestine. This is crucial for protecting acid-sensitive drugs (like proton pump inhibitors or certain proteins) from degradation and preventing gastric irritation from drugs like NSAIDs. Copolymers of vinyl acetate and this compound are ideally suited for this application.

Protocol 1: Synthesis of Poly(vinyl acetate-co-crotonic acid) P(VA-co-CA)

This protocol describes a standard free-radical solution polymerization to produce a P(VA-co-CA) copolymer. The ratio of monomers can be adjusted to fine-tune the pH at which the polymer dissolves.

A. Rationale: Free-radical polymerization is a robust and scalable method for synthesizing vinyl polymers.[1] An initiator, like benzoyl peroxide, is used to generate free radicals that attack the double bonds of the vinyl acetate and this compound monomers, initiating a chain reaction that forms the copolymer. The solvent (e.g., 2-propanol) is chosen for its ability to dissolve the monomers and the resulting polymer.

B. Materials & Equipment:

  • Vinyl Acetate (freshly distilled to remove inhibitors)

  • This compound

  • Benzoyl Peroxide (initiator)

  • 2-Propanol (solvent)

  • Methanol (non-solvent for precipitation)

  • Three-neck round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature control

  • Vacuum filtration setup

C. Step-by-Step Methodology:

  • Reaction Setup: Assemble the three-neck flask with the condenser and nitrogen inlet. Place a magnetic stir bar inside.

  • Monomer & Solvent Addition: To the flask, add 85 g of vinyl acetate and 15 g of this compound (for a theoretical 85:15 copolymer). Add 100 mL of 2-propanol to dissolve the monomers.

  • Inert Atmosphere: Begin stirring and gently bubble nitrogen through the solution for 20-30 minutes to remove dissolved oxygen, which can terminate the polymerization reaction. Maintain a gentle nitrogen blanket throughout the reaction.

  • Initiation: Heat the solution to 75-80°C. Once the temperature is stable, add 0.5 g of benzoyl peroxide dissolved in a minimal amount of 2-propanol.

  • Polymerization: Maintain the temperature and stirring for 6-8 hours. The solution will gradually become more viscous as the polymer forms.

  • Precipitation & Purification: After the reaction is complete, allow the solution to cool to room temperature. Slowly pour the viscous polymer solution into a beaker containing 1 L of vigorously stirred methanol. The copolymer will precipitate as a white solid.

  • Washing: Continue stirring for 30 minutes. Filter the precipitate using the vacuum filtration setup. Wash the collected polymer twice with fresh methanol to remove unreacted monomers and initiator fragments.

  • Drying: Dry the purified P(VA-co-CA) copolymer in a vacuum oven at 40-50°C until a constant weight is achieved. The final product should be a fine, white powder.

Protocol 2: Formulation of Drug-Loaded Microparticles via O/W Emulsion Solvent Evaporation

This widely used microencapsulation technique is effective for loading hydrophobic or poorly water-soluble drugs into the polymer matrix.

A. Rationale: The principle involves creating a stable oil-in-water (O/W) emulsion. The "oil" phase is the polymer and drug dissolved in a volatile organic solvent immiscible with water. This is dispersed as tiny droplets in an aqueous phase containing a stabilizer. As the organic solvent is slowly evaporated, the polymer precipitates around the drug, forming solid, drug-loaded microparticles.

Figure 2: Workflow for microparticle formulation via O/W emulsion solvent evaporation.

B. Materials & Equipment:

  • Synthesized P(VA-co-CA) polymer

  • Model Drug (e.g., Ketoprofen, a poorly soluble NSAID)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Polyvinyl Alcohol (PVA) (emulsion stabilizer)

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer

  • Centrifuge and/or filtration apparatus

  • Lyophilizer (freeze-dryer) or vacuum oven

C. Step-by-Step Methodology:

  • Prepare Organic Phase: Dissolve 500 mg of P(VA-co-CA) and 100 mg of Ketoprofen in 10 mL of DCM. Ensure complete dissolution.

  • Prepare Aqueous Phase: Dissolve 1 g of PVA in 100 mL of deionized water (1% w/v solution). This may require gentle heating. Cool to room temperature.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 2-3 minutes to form a fine emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir magnetically at a moderate speed (e.g., 400 rpm) at room temperature for at least 4 hours, leaving the beaker open to the atmosphere to allow the DCM to evaporate.

  • Collection: Collect the hardened microparticles by centrifugation (e.g., 8,000 rpm for 10 min). Discard the supernatant.

  • Washing: Resuspend the microparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove residual PVA.

  • Drying: Freeze the final pellet and lyophilize for 24-48 hours to obtain a fine, free-flowing powder.

Characterization & Performance Data

The performance of the microparticles must be rigorously validated. Key parameters include drug loading, encapsulation efficiency, and pH-dependent release kinetics.

ParameterTest ConditionExpected Result & Rationale
Particle Size & Morphology Scanning Electron Microscopy (SEM)Spherical particles, 50-200 µm. Size is controlled by homogenization speed and stabilizer concentration.
Drug Loading (DL) UV-Vis SpectrophotometryDL (%) = (Mass of drug in particles / Mass of particles) x 100. Typically 10-15%.
Encapsulation Efficiency (EE) UV-Vis SpectrophotometryEE (%) = (Actual drug loaded / Theoretical drug loaded) x 100. Aim for >80%. High EE indicates an efficient process.
In Vitro Release: Acid Stage USP Dissolution Apparatus II, pH 1.2 buffer (simulated gastric fluid)<10% release after 2 hours. The protonated polymer should prevent drug leakage.
In Vitro Release: Buffer Stage USP Dissolution Apparatus II, pH 7.4 buffer (simulated intestinal fluid)>80% release within 1-2 hours. The deprotonated polymer dissolves, releasing the drug.

Application II: pH-Responsive Hydrogels for Sustained Release

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large volumes of water.[10] By incorporating this compound into the hydrogel structure, its swelling behavior can be made pH-dependent, providing a powerful mechanism for controlled drug release.[7][11]

Protocol 3: Synthesis of a pH-Responsive Polyvinylpyrrolidone-grafted-Crotonic Acid (PVP-g-CA) Hydrogel

This protocol describes grafting this compound onto a biocompatible polymer backbone (PVP) using a chemical initiator.

A. Rationale: Grafting this compound onto a pre-existing polymer like PVP combines the desirable properties of both materials. PVP is well-known for its biocompatibility. The grafting reaction uses an initiator to create radical sites on the PVP backbone, which then initiate the polymerization of this compound monomers, forming pH-sensitive side chains. A cross-linker is added to form the stable 3D hydrogel network.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Low_pH Hydrogel Network Collapsed State -COOH groups protonated -Low water uptake -Drug trapped High_pH Hydrogel Network Swollen State -COO- groups ionized -High water uptake -Drug diffuses out Low_pH:f1->High_pH:f1 pH Increase Electrostatic Repulsion High_pH:f1->Low_pH:f1 pH Decrease Protonation

Figure 3: pH-dependent swelling mechanism of a this compound-based hydrogel.

B. Materials & Equipment:

  • Polyvinylpyrrolidone (PVP, e.g., K90)

  • This compound (CA)

  • Ammonium Persulfate (APS, initiator)

  • N,N'-Methylenebisacrylamide (MBA, cross-linker)

  • Deionized water

  • Reaction vial, water bath, dialysis tubing, freeze-dryer

C. Step-by-Step Methodology:

  • Preparation: In a vial, dissolve 1 g of PVP in 10 mL of deionized water.

  • Monomer Addition: Add 0.5 g of this compound, 50 mg of MBA (cross-linker), and 50 mg of APS (initiator) to the PVP solution. Stir until all components are fully dissolved.

  • Polymerization: Seal the vial and place it in a water bath at 60-70°C for 12-24 hours to allow the gel to form.

  • Purification: Remove the resulting hydrogel from the vial. Cut it into small discs and place them in dialysis tubing. Dialyze against deionized water for 3-4 days, changing the water frequently to remove unreacted monomers, initiator, and cross-linker.

  • Drying: Freeze the purified hydrogel discs and lyophilize until completely dry. These dried discs are known as xerogels.

Characterization & Performance

A. Swelling Studies:

  • Weigh a dried hydrogel disc (Wd).

  • Immerse it in a buffer solution of a specific pH (e.g., pH 1.2 or pH 7.4).

  • At regular intervals, remove the disc, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Calculate the Swelling Ratio (SR) as: SR = (Ws - Wd) / Wd.

  • Expected Result: A significantly higher swelling ratio at pH 7.4 compared to pH 1.2 confirms the pH-responsive nature of the hydrogel.[12]

B. Drug Loading & Release:

  • Loading: Immerse a pre-weighed dried hydrogel disc in a concentrated solution of a water-soluble model drug (e.g., Theophylline) for 48 hours to allow for equilibrium swelling and drug absorption.

  • Release: Transfer the drug-loaded hydrogel to a beaker containing a known volume of release medium (e.g., pH 1.2 or pH 7.4 buffer) at 37°C with gentle stirring.

  • At set time points, withdraw aliquots of the release medium and analyze the drug concentration using UV-Vis spectrophotometry.

  • Expected Result: A slow, minimal release at pH 1.2, followed by a much faster, sustained release at pH 7.4 as the hydrogel swells and allows the drug to diffuse out.[13]

ParameterTest ConditionExpected Result & Rationale
Swelling Ratio (SR) pH 1.2 BufferLow SR (< 2). The collapsed network restricts water uptake.
Swelling Ratio (SR) pH 7.4 BufferHigh SR (> 10). Electrostatic repulsion of COO- groups causes massive swelling.
Cumulative Drug Release 2 hrs at pH 1.2< 15%. Drug is physically entrapped in the unswollen network.
Cumulative Drug Release 12 hrs at pH 7.4> 70%. Swelling opens the polymer mesh, allowing sustained diffusion of the drug.

Biocompatibility and Safety Considerations

A critical prerequisite for any material used in drug delivery is biocompatibility.[14] The components of the described systems—vinyl acetate, this compound, and PVP—have a history of use in pharmaceutical and cosmetic formulations, suggesting a favorable safety profile.[8] However, any newly synthesized polymer intended for in-vivo use must undergo rigorous biocompatibility testing. Standard in-vitro cytotoxicity assays, such as the MTT assay on relevant cell lines (e.g., Caco-2 for intestinal models), are a mandatory first step to ensure the material does not induce cell death.[15][16] The degradation products of the polymer must also be non-toxic. Given that this compound can be derived from bio-based sources, there is potential for creating fully biodegradable and biocompatible delivery systems.[17][18]

Conclusion

This compound is an exceptionally useful monomer for creating a new generation of intelligent drug delivery systems. Through straightforward copolymerization, its carboxylic acid functionality can be exploited to produce polymers that respond dynamically to pH changes in the physiological environment. This enables the targeted delivery of therapeutics, enhancing their efficacy while minimizing side effects. The protocols detailed in this guide for creating pH-responsive microparticles and hydrogels provide a robust foundation for researchers to develop and characterize novel drug delivery platforms. As the field advances, the versatility of this compound will undoubtedly lead to even more sophisticated systems, including those that respond to multiple stimuli for highly specific and controlled therapeutic release.

References

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  • ACS Publications. (2023).
  • PubMed Central (PMC). (Date not available). pH- and ion-sensitive polymers for drug delivery.
  • Taylor & Francis Online. (2023). Exploring the Potential of pH-Sensitive Polymers in Targeted Drug Delivery.
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The Strategic Application of Crotonic Acid Derivatives in Modern Pharmaceutical Synthesis: A Guide to Core Reactions and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the pursuit of novel therapeutic agents is intrinsically linked to the innovative use of versatile chemical synthons. Among these, crotonic acid and its derivatives have emerged as powerful building blocks, offering a unique combination of reactivity and structural versatility. This guide provides an in-depth exploration of the strategic application of this compound derivatives in pharmaceutical synthesis, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and practical considerations that drive successful drug development campaigns. Herein, we present detailed application notes and validated protocols for key transformations, designed to empower researchers, scientists, and drug development professionals in their quest for new medicines.

The Enduring Relevance of the Crotonyl Moiety in Medicinal Chemistry

This compound, a simple α,β-unsaturated carboxylic acid, possesses two key reactive sites: the carboxylic acid group and the carbon-carbon double bond. This duality allows for a diverse range of chemical modifications, making it an ideal scaffold for the construction of complex molecular architectures with diverse pharmacological activities.[1] Its derivatives have been successfully incorporated into a variety of therapeutic agents, including anti-infectives, anti-inflammatory drugs, and agents for treating skin conditions.[2][3]

A prime example of its application is in the synthesis of Crotamiton, an effective scabicidal and antipruritic agent.[2] Furthermore, the α,β-unsaturated carbonyl system is a classic Michael acceptor, readily undergoing conjugate addition reactions with various nucleophiles to introduce new functional groups and stereocenters, a cornerstone of modern asymmetric synthesis.

Core Synthetic Transformations and Detailed Protocols

The utility of this compound derivatives in pharmaceutical synthesis is best illustrated through the examination of key chemical transformations. The following sections provide detailed protocols and mechanistic insights into these pivotal reactions.

Amide Bond Formation: The Synthesis of Crotamiton

The formation of an amide bond is a fundamental reaction in pharmaceutical chemistry. The synthesis of Crotamiton, (E)-N-ethyl-N-(o-tolyl)but-2-enamide, serves as an excellent case study for the conversion of this compound into a bioactive amide derivative.

Causality Behind Experimental Choices: The synthesis typically proceeds via the activation of this compound to its more reactive acid chloride derivative, crotonyl chloride. This activation is crucial as the direct amidation of a carboxylic acid with an amine is generally a slow and high-temperature process. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the carboxylic acid to the highly electrophilic acid chloride, which readily reacts with the secondary amine, N-ethyl-o-toluidine. The use of a base, such as an alkaline aqueous solution, is essential to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

Experimental Workflow: Synthesis of Crotamiton

cluster_0 Step 1: Crotonyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Work-up and Purification Crotonic_Acid trans-Crotonic Acid Crotonyl_Chloride_Sol Crotonyl Chloride Solution Crotonic_Acid->Crotonyl_Chloride_Sol SOCl₂, 0-10°C then 10-50°C Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Crotonyl_Chloride_Sol Solvent_1 Alkane Solvent (e.g., Petroleum Ether) Solvent_1->Crotonyl_Chloride_Sol Crotamiton_Mixture Reaction Mixture Crotonyl_Chloride_Sol->Crotamiton_Mixture Slow, dropwise addition at 10-20°C Amine N-ethyl-2-methylaniline Amine->Crotamiton_Mixture Base Alkaline Aqueous Solution (e.g., 30% NaOH) Base->Crotamiton_Mixture Solvent_2 Alkane Solvent Solvent_2->Crotamiton_Mixture Organic_Phase Organic Phase Separation Crotamiton_Mixture->Organic_Phase Reaction at 60-90°C Washing Washing to Neutrality Organic_Phase->Washing Solvent_Removal Solvent Removal (Distillation) Washing->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Crotamiton_Product Pure Crotamiton Purification->Crotamiton_Product

Caption: Workflow for the synthesis of Crotamiton.

Detailed Protocol: Synthesis of trans-N-ethyl-N-(2'-methylphenyl)-2-butenamide (Crotamiton)

  • Step 1: Preparation of Crotonyl Chloride Solution. In a reaction flask, add trans-2-butenoic acid (e.g., 20 g, 0.23 mol) and dilute with an alkane solvent such as petroleum ether (e.g., 20 g).[1] Cool the mixture to 0-5°C using an ice-water bath.[1] Add thionyl chloride (e.g., 30 g, 0.25 mol) dropwise while maintaining the temperature.[1] After the addition is complete, allow the reaction to stir at 20-30°C for 3 hours to yield the 2-butenoyl chloride solution.[1]

  • Step 2: Amidation Reaction. In a separate reaction flask, place N-ethyl-2-methylaniline (e.g., 28 g, 0.21 mol) and dilute with petroleum ether (e.g., 20 g).[1] Add a 30% aqueous solution of sodium hydroxide (e.g., 133 g).[1] While stirring vigorously, slowly add the previously prepared 2-butenoyl chloride solution dropwise, maintaining the temperature between 10-20°C.[1] The addition should be completed over approximately 30 minutes.[1]

  • Step 3: Reaction Completion and Work-up. After the dropwise addition, heat the reaction mixture to 60-70°C and monitor the reaction progress by a suitable method (e.g., gas chromatography) until the N-ethyl-2-methylaniline is consumed (approximately 6 hours).[1]

  • Step 4: Purification. Once the reaction is complete, cool the mixture and separate the organic phase. Wash the organic phase with water until it is neutral. Remove the solvent by distillation at room temperature. The crude product is then purified by vacuum distillation to yield pure trans-N-ethyl-N-(2'-methylphenyl)-2-butenamide.[1]

ReagentMolar Mass ( g/mol )Amount (g)Moles
trans-2-Butenoic Acid86.09200.23
Thionyl Chloride118.97300.25
N-ethyl-2-methylaniline135.21280.21
Sodium Hydroxide (30% aq)40.00133 (solution)-
Petroleum Ether-40-
Table 1: Reagent quantities for a typical Crotamiton synthesis.
Aza-Michael Addition: Gateway to β-Amino Carbonyl Compounds

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the synthesis of β-amino carbonyl derivatives. These motifs are prevalent in a wide range of biologically active molecules, including β-amino acids and their derivatives. This compound esters are excellent substrates for this reaction.

Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of the amine on the β-carbon of the crotonate ester. This attack is facilitated by the electron-withdrawing nature of the ester group, which polarizes the double bond. The resulting enolate intermediate is then protonated to yield the β-amino ester product. The choice of catalyst can significantly influence the reaction rate and stereoselectivity. While the reaction can proceed without a catalyst, Lewis acids or organocatalysts are often employed to enhance the electrophilicity of the Michael acceptor.

Visualizing the Aza-Michael Addition Mechanism

cluster_0 Reaction Components cluster_1 Reaction Steps Crotonate Crotonate Ester (Michael Acceptor) Nucleophilic_Attack 1. Nucleophilic Attack on β-carbon Crotonate->Nucleophilic_Attack Amine Amine (Nucleophile) Amine->Nucleophilic_Attack Enolate_Intermediate 2. Formation of Enolate Intermediate Nucleophilic_Attack->Enolate_Intermediate Protonation 3. Protonation Enolate_Intermediate->Protonation Product β-Amino Ester Product Protonation->Product

Caption: Generalized mechanism of the aza-Michael addition.

Protocol: Aza-Michael Addition of Benzylamine to Ethyl Crotonate

  • Materials: Ethyl crotonate, benzylamine, catalyst (optional, e.g., sulfated zirconia), solvent (e.g., solvent-free or a polar aprotic solvent).

  • Procedure: In a round-bottom flask, combine ethyl crotonate (1 equivalent) and benzylamine (1-1.2 equivalents). If using a catalyst, add it at this stage (e.g., 5-10 mol%). Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, if a solid catalyst was used, filter it off. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure β-amino ester.

AmineMichael AcceptorCatalystSolventTime (h)Yield (%)
AnilineMethyl vinyl ketoneSulfated ZirconiaSolvent-free0.592
p-ChloroanilineMethyl vinyl ketoneSulfated ZirconiaSolvent-free0.7594
PiperidineEthyl acrylateNoneWater0.490
BenzylamineEthyl crotonateNoneWater24-
Table 2: Representative yields for aza-Michael addition reactions.[4][5][6]
Stereoselective Hydrogenation: Accessing Chiral Building Blocks

The stereoselective hydrogenation of the double bond in this compound derivatives is a highly efficient method for the synthesis of chiral carboxylic acids and their derivatives. These chiral building blocks are invaluable in the synthesis of enantiomerically pure pharmaceuticals.

The Power of Chiral Catalysis: The key to achieving high enantioselectivity lies in the use of chiral transition metal catalysts, most notably those based on rhodium and ruthenium complexed with chiral phosphine ligands such as BINAP and DuPhos.[7] These catalysts create a chiral environment around the substrate, directing the addition of hydrogen to one face of the double bond preferentially. The choice of ligand, solvent, and reaction conditions (temperature and pressure) are all critical factors in optimizing the enantiomeric excess (ee) of the product.

General Protocol for Asymmetric Hydrogenation of a this compound Derivative

  • Substrate Preparation: The this compound derivative (e.g., an ester or N-acylamino derivative) is dissolved in a suitable degassed solvent (e.g., methanol, ethanol, or dichloromethane).

  • Catalyst Preparation: In a separate vessel, the chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., (R,R)-DuPhos) are dissolved in a degassed solvent to form the active catalyst.

  • Hydrogenation: The substrate solution is transferred to a high-pressure reactor. The catalyst solution is then added under an inert atmosphere. The reactor is purged with hydrogen and then pressurized to the desired pressure (typically 1-50 atm). The reaction is stirred at a specific temperature until the uptake of hydrogen ceases.

  • Work-up and Analysis: The solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by a suitable analytical technique, such as chiral HPLC or GC. The product can then be purified by crystallization or chromatography.

SubstrateCatalystLigandSolventPressure (atm)ee (%)
Methyl α-acetamido-crotonateRh(I)DIPAMPMethanol395
(Z)-Methyl α-formamido-crotonateRh(I)DuPhosMethanol1>99
Itaconic AcidRu(II)BINAPMethanol5097
Table 3: Examples of asymmetric hydrogenation of α,β-unsaturated acid derivatives.[8]

Application Notes: Prodrug Strategies and Bioisosteric Replacements

Beyond their role as synthetic intermediates, this compound derivatives can be strategically employed in drug design and delivery.

  • Ester Prodrugs: The carboxylic acid functionality of a drug molecule can be masked as a crotonate ester. These ester prodrugs can exhibit improved pharmacokinetic properties, such as increased lipophilicity and enhanced membrane permeability. In vivo, these esters are cleaved by esterases to release the active carboxylic acid drug.[9][10] The rate of hydrolysis can be tuned by modifying the alcohol portion of the ester.

  • Bioisosteric Replacement: The crotonyl moiety can serve as a bioisostere for other chemical groups. For instance, the rigid, planar structure of the α,β-unsaturated system can mimic the conformation of other functionalities, leading to novel compounds with retained or improved biological activity.

Conclusion

This compound and its derivatives represent a versatile and cost-effective platform for the synthesis of a wide array of pharmaceutical agents. A thorough understanding of their fundamental reactivity, coupled with the application of modern synthetic methodologies such as asymmetric catalysis, enables the efficient construction of complex and stereochemically defined drug candidates. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the advancement of pharmaceutical synthesis and the discovery of new life-saving medicines.

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Application Notes & Protocols: The Role of Crotonic Acid in High-Performance Resins and Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Crotonic acid, a C4 unsaturated carboxylic acid, serves as a critical functional monomer in the synthesis of advanced polymers for the resins and coatings industry.[1] Its unique structure, featuring both a reactive double bond and a carboxyl group, allows for its incorporation into polymer backbones, thereby imparting a range of desirable properties to the final formulation.[2][3] This guide provides an in-depth exploration of the use of this compound, focusing on the synthesis and characterization of vinyl acetate-crotonic acid (VAc-CA) copolymers and their subsequent formulation into high-performance coatings. Detailed, field-proven protocols are provided for researchers and formulation scientists to leverage the distinct advantages of this compound, such as enhanced adhesion, improved hardness, and tunable solubility.[4]

Introduction: The Scientific Merit of this compound in Polymer Synthesis

This compound ((2E)-But-2-enoic acid) is a monoclinic crystalline solid at room temperature.[5] While its homopolymerization is sluggish, it readily copolymerizes via free-radical mechanisms with a variety of other monomers, most notably vinyl acetate.[3] The true value of this compound in resin production lies not in its ability to form the primary polymer structure, but in the functionality it introduces.

Causality of Performance Enhancement: The incorporation of even small amounts of this compound into a polymer chain, such as a polyvinyl acetate (PVAc) backbone, introduces pendant carboxylic acid (-COOH) groups. These groups are the key to unlocking enhanced performance characteristics:

  • Adhesion Promotion: The polar carboxyl groups form strong hydrogen bonds with various substrates (e.g., wood, paper, metal), significantly improving the coating's adhesion.[4]

  • Cross-linking Sites: The acid functionality provides reactive sites for cross-linking with other resin components, such as amino resins or epoxies, leading to harder, more durable films.

  • Solubility Control: The acidic nature of the -COOH groups allows the resin to be rendered water-soluble or water-dispersible upon neutralization with a base (e.g., ammonia, amines). This is fundamental to the formulation of environmentally friendly, water-based coatings.[6]

  • Improved Hardness and Water Resistance: Copolymerization with this compound can increase the hardness and water resistance of coatings, making them suitable for more demanding applications like exterior paints.[2]

The following diagram illustrates the free-radical copolymerization of vinyl acetate and this compound, resulting in a polymer chain functionalized with carboxyl groups.

G cluster_monomers Monomers cluster_process Polymerization cluster_product Product M1 Vinyl Acetate (VAc) Chain Growing Polymer Chain -[-CH₂-CH(OAc)-]-n-[-CH(CH₃)-CH(COOH)-]-m-R M1->Chain M2 This compound (CA) M2->Chain Initiator Radical Initiator (e.g., Benzoyl Peroxide) Radical Initiator Radical (R•) Initiator->Radical Decomposition (Heat) Radical->Chain Initiation & Propagation Copolymer Poly(vinyl acetate-co-crotonic acid) (VAc-CA) Copolymer Resin Chain->Copolymer Termination

Caption: Free-radical copolymerization of vinyl acetate and this compound.

Synthesis and Characterization of VAc-CA Copolymer Resin

The most industrially significant application of this compound is in the production of vinyl acetate-crotonic acid (VAc-CA) copolymers.[3][7] Suspension polymerization is a common and effective method for this synthesis, producing the copolymer in the form of small, uniform beads that are easily handled, washed, and dried.[8]

The overall workflow from synthesis to application is a multi-stage process requiring careful control and validation at each step.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Characterization cluster_formulation Phase 3: Application A Suspension Polymerization B Cooling & Filtration A->B C Washing B->C D Drying C->D E FTIR Analysis (Functional Groups) D->E F NMR Spectroscopy (Copolymer Composition) D->F G GPC Analysis (Molecular Weight) D->G H Resin Solubilization (Neutralization) D->H I Coating Formulation (Pigment & Additive Addition) H->I J Application & Curing I->J K Performance Testing J->K

Caption: End-to-end workflow for VAc-CA resin production and coating application.

Protocol 1: Synthesis of VAc-CA Copolymer via Suspension Polymerization

This protocol describes the synthesis of a VAc-CA copolymer with approximately 3-6% this compound content by weight. The process relies on an oil-soluble initiator and a water-soluble protective colloid to maintain the suspension of monomer droplets in an aqueous medium.[8]

Materials & Equipment:

  • Deionized Water

  • Polyvinyl Alcohol (PVA), 87-89% hydrolyzed

  • This compound (CA)

  • Vinyl Acetate (VAc), inhibitor removed

  • Benzoyl Peroxide (BPO), 75% water-wetted

  • Sodium Bicarbonate (Buffer)

  • Ammonia (28% aq.)

  • 1L Jacketed Glass Reactor with overhead stirrer, reflux condenser, nitrogen inlet, and temperature probe

  • Heating/Cooling Circulator

  • Buchner Funnel and Filter Paper

  • Vacuum Oven

Procedure:

  • Prepare Aqueous Phase: Charge the reactor with 400 mL of deionized water and 4.0 g of polyvinyl alcohol. Begin stirring at 200-300 RPM and heat to 70°C to fully dissolve the PVA.

  • Charge Monomers: Once the PVA is dissolved, cool the reactor to room temperature. In a separate beaker, prepare the monomer phase by dissolving 10.0 g of this compound and 1.0 g of sodium bicarbonate in 50 mL of water, partially neutralizing with a few drops of ammonia until the acid dissolves. Add this solution to the reactor.

  • Add Initiator: In a separate, safe container, weigh 1.5 g of benzoyl peroxide. Carefully add it to 190.0 g of vinyl acetate monomer and stir until dissolved.

  • Initiate Polymerization: Add the VAc/BPO solution to the reactor. Seal the reactor, begin purging with a slow stream of nitrogen, and increase the stirring speed to 400-500 RPM to create a fine suspension of droplets.

  • Thermal Cycle: Begin heating the reactor to 65-70°C. Maintain this temperature for 4-5 hours. An exothermic reaction should be observed.

  • Complete Reaction: Increase the temperature to 80-85°C and hold for an additional 1-2 hours to ensure maximum monomer conversion.

  • Recovery: Cool the reactor to room temperature. The product will be a milky suspension of white beads. Filter the suspension using a Buchner funnel.[8]

  • Purification: Wash the collected polymer beads thoroughly with 3 x 300 mL of warm deionized water to remove unreacted monomers and residual PVA.

  • Drying: Dry the washed beads in a vacuum oven at 50-60°C for 12-24 hours or until a constant weight is achieved. The yield should be approximately 95% based on the starting monomers.[8]

Characterization of the VAc-CA Copolymer

Characterizing the synthesized resin is a critical self-validating step to ensure it meets the required specifications for formulation. Key parameters include the verification of this compound incorporation, the copolymer composition, and the molecular weight distribution.

ParameterTypical Value (3-6% CA)SignificanceAnalytical Technique
Acid Number 20 - 45 mg KOH/gQuantifies carboxyl content; dictates amount of base needed for solubilization.Titration
Glass Transition (Tg) 35 - 50 °CAffects film formation temperature and final film hardness.DSC
Weight-Avg. MW (Mw) 50,000 - 150,000 g/mol Influences viscosity, mechanical strength, and solubility.GPC
Polydispersity (PDI) 2.5 - 4.5Describes the breadth of the molecular weight distribution.GPC

Table 1: Typical properties of VAc-CA copolymers synthesized via suspension polymerization.

Protocol 2: Standard Characterization Techniques

The following are abbreviated protocols for sample preparation for key analytical methods used in polymer characterization.[9]

A. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Ensure the dried VAc-CA polymer beads are ground into a fine powder.

  • Place a small amount of the powder onto the ATR crystal of the FTIR spectrometer.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum.

  • Expected Result: Look for a strong carbonyl (C=O) peak from the acetate group (~1735 cm⁻¹) and a broader carbonyl peak from the carboxylic acid dimer of this compound (~1700 cm⁻¹). Also, observe the broad O-H stretch from the acid group (~2500-3300 cm⁻¹).

B. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

  • Dissolve ~10-15 mg of the dried VAc-CA copolymer in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR spectrum.

  • Expected Result: The ratio of the integrated signal from the vinyl acetate methine proton (-CH(OAc)-) to the signals from the this compound protons (-CH(CH₃)- and -CH(COOH)-) can be used to determine the copolymer composition.[10]

C. Gel Permeation Chromatography (GPC):

  • Prepare a dilute solution of the VAc-CA copolymer (~1-2 mg/mL) in a suitable mobile phase (e.g., Tetrahydrofuran - THF). Ensure the polymer is fully dissolved.

  • Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulates.

  • Inject the filtered solution into the GPC system.

  • Expected Result: The system will generate a chromatogram from which the molecular weight distribution (Mw, Mn) and polydispersity index (PDI) can be calculated relative to known standards (e.g., polystyrene).

Formulation of a Water-Based Coating

The carboxyl functionality of the VAc-CA resin is leveraged in water-based coatings. By neutralizing the acid groups with a volatile base like ammonia, the resin becomes soluble and can act as a primary binder. During film drying, the ammonia evaporates, and the resin reverts to its water-insoluble state, providing good water resistance in the final film.

Protocol 3: Preparation of a Water-Based Clear Coating

This protocol provides a starting point for a simple, water-based clear varnish. Pigments and other additives can be incorporated into this base formulation.

Materials & Equipment:

  • VAc-CA Copolymer Beads (from Protocol 1)

  • Deionized Water

  • Ammonia (28% aq.)

  • Propylene Glycol (Co-solvent/Humectant)

  • Coalescing Agent (e.g., Texanol™)

  • Defoamer

  • High-speed disperser or laboratory mixer

ComponentFunctionWeight %
Deionized WaterSolvent55.0
Ammonia (28% aq.)Neutralizing Agent1.5
VAc-CA Resin (Solid)Binder30.0
Propylene GlycolCo-solvent / Freeze-Thaw5.0
Coalescing AgentFilm Formation Aid3.0
DefoamerProcess Aid0.5
Total 100.0

Table 2: Example formulation for a clear water-based coating using VAc-CA resin.

Procedure:

  • Resin Solubilization ("Cut"): In a mixing vessel, combine the deionized water and ammonia.

  • While mixing at a moderate speed, slowly add the VAc-CA copolymer beads. An increase in viscosity will be observed as the resin is neutralized and dissolves. Continue mixing until the solution is clear and homogeneous. This may take 1-2 hours.

  • Let-down: Once the resin is fully dissolved, reduce the mixing speed. Add the propylene glycol, coalescing agent, and defoamer in order, allowing each component to mix thoroughly before adding the next.

  • Final Adjustment: Continue mixing for an additional 15-20 minutes to ensure a uniform coating. Adjust pH if necessary to between 8.0-9.0 with additional ammonia.

  • Application & Testing: The coating can be applied to a substrate (e.g., wood panel, steel panel) using a brush or drawdown bar. Allow it to air dry. The final film can be tested for properties like hardness (pencil hardness), adhesion (cross-hatch test), and water resistance.

Safety and Handling of this compound

This compound is a corrosive solid that can cause severe skin burns and eye damage.[11] It is harmful if swallowed or in contact with skin.[11]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or fume hood.[12] Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[13]

  • Handling: Avoid creating dust.[14] Keep away from sources of ignition. Use spark-resistant tools.[15] Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]

References

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Microbial Production of Crotonic Acid: Metabolic Engineering and Fermentation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Crotonic acid is a valuable short-chain unsaturated carboxylic acid used as a monomer and a building block for polymers, pharmaceuticals, and agricultural chemicals.[1][2] Traditionally derived from petrochemical sources, there is a significant and growing demand for sustainable, bio-based production routes.[1][3] This guide provides a comprehensive overview of the principles, methodologies, and protocols for producing this compound via microbial fermentation. We will explore various metabolic engineering strategies, compare different microbial chassis, detail fermentation process optimization, and outline downstream recovery techniques, with a focus on explaining the causal logic behind experimental designs to ensure robust and reproducible outcomes.

Introduction: The Case for Bio-Based this compound

This compound (trans-2-butenoic acid) is a platform chemical with a wide range of applications, including the synthesis of copolymers with vinyl acetate, plasticizers, and fine chemicals.[2][4] The conventional chemical synthesis relies on the oxidation of crotonaldehyde, a byproduct of fossil fuel processing.[1] The transition to a bio-based economy necessitates the development of microbial cell factories capable of converting renewable feedstocks into valuable chemicals like this compound. Microbial fermentation offers a promising alternative, leveraging the metabolic versatility of microorganisms to produce the target molecule from simple sugars or even waste streams.[3][5]

This document serves as a technical guide for establishing a microbial this compound production platform, from initial strain engineering to final product recovery.

Metabolic Pathways for this compound Biosynthesis

The core of microbial production lies in designing and implementing an efficient metabolic pathway. As this compound is not a common natural product, its synthesis requires heterologous pathway engineering. Several successful strategies have been developed, primarily centered around the key intermediate, crotonyl-CoA.

Direct Fermentation via the Modified Butanol Pathway

The most direct route co-opts enzymes from the clostridial butanol or reverse β-oxidation pathways. This pathway starts from acetyl-CoA, a central metabolite derived from glycolysis.

The key enzymatic steps are:

  • Thiolase: Condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • 3-Hydroxybutyryl-CoA Dehydrogenase: Reduction of acetoacetyl-CoA to 3-hydroxybutyryl-CoA.

  • Crotonase: Dehydration of 3-hydroxybutyryl-CoA to form crotonyl-CoA.

  • Thioesterase: Hydrolysis of the thioester bond in crotonyl-CoA to release free this compound.

This pathway has been successfully engineered in hosts like Yarrowia lipolytica and Escherichia coli.[6] For instance, expressing crotonase and 3-hydroxybutyryl-CoA dehydrogenase from Clostridium beijerinckii and a thioesterase from Bacteroides thetaiotaomicron in Y. lipolytica established a functional pathway.[6] Further enhancements, such as overexpressing native acetyl-CoA acetyltransferase and a pyruvate dehydrogenase complex from E. coli, significantly boosted the carbon flux towards the product, increasing titers over 3.5-fold.[6]

Crotonic_Acid_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase (thlA) hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa 3-Hydroxybutyryl-CoA Dehydrogenase (hbd) crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Crotonase (crt) crotonic_acid This compound crotonyl_coa->crotonic_acid Thioesterase (tes)

Caption: Engineered metabolic pathway for direct this compound production from Acetyl-CoA.

Indirect Production via PHB Intermediate and Pyrolysis

An alternative and highly effective strategy is a two-stage process: (1) microbial fermentation to produce the biopolymer poly(3-hydroxybutyrate) (PHB), followed by (2) thermochemical conversion (pyrolysis) of the PHB-rich biomass to this compound.[1][7][8]

  • Stage 1: PHB Fermentation: Many bacteria, notably Cupriavidus necator (formerly Ralstonia eutropha), naturally accumulate PHB as a carbon and energy storage material under nutrient-limiting conditions.[9][10][11] The biosynthetic pathway for PHB shares the same initial steps as the direct pathway, from acetyl-CoA to 3-hydroxybutyryl-CoA. However, instead of being dehydrated, 3-hydroxybutyryl-CoA is polymerized by PHA synthase.

  • Stage 2: Pyrolysis: The harvested PHB-containing biomass is subjected to thermal degradation. The polymer depolymerizes and dehydrates to selectively yield trans-crotonic acid.[7][8] This method has the advantage of using a robust natural pathway for precursor accumulation and can achieve high product purity and yields post-pyrolysis.[8][12]

PHB_Pyrolysis_Workflow cluster_ferm Stage 1: Fermentation cluster_dsp Stage 2: Downstream Processing feedstock Renewable Feedstock (e.g., Glucose, VFAs) fermentation Microbial Fermentation (e.g., C. necator) feedstock->fermentation phb_biomass PHB-Rich Biomass fermentation->phb_biomass pyrolysis Thermolysis / Pyrolysis (e.g., 170-240°C) phb_biomass->pyrolysis Harvest & Process purification Condensation & Purification pyrolysis->purification crotonic_acid High-Purity This compound purification->crotonic_acid

Caption: Two-stage workflow for this compound via PHB fermentation and pyrolysis.

Microbial Chassis Selection and Engineering

The choice of microorganism is critical and depends on the selected production strategy. An ideal host should possess a suitable genetic background for engineering, robust growth characteristics, and tolerance to potential process inhibitors.[3][13]

Microbial HostPrimary Production RouteAdvantagesDisadvantagesKey References
Escherichia coli Direct FermentationWell-understood genetics; rapid growth; vast genetic tools available.[3][14]Lacks natural pathways for precursors; potential endotoxin contamination.[15][16]
Yarrowia lipolytica Direct FermentationHigh flux through acetyl-CoA; oleaginous nature is beneficial for lipid-derived products.Genetic tools are less developed than for E. coli; slower growth.[6]
Cupriavidus necator PHB IntermediateNatural high-level PHB accumulator (up to 80% of cell dry weight); can utilize CO2 and H2.[9][10]Slower growth than E. coli; less amenable to genetic manipulation.[7][11]
Clostridium species Direct FermentationNative producers of butyrate and butanol pathway intermediates; anaerobic nature can reduce aeration costs.[17][18]Strict anaerobes; genetic tools can be challenging; often produce mixed acids.[19][20][21]

Fermentation Process Development

Optimizing fermentation conditions is essential to maximize titer, yield, and productivity.[22][23] This involves a systematic approach to defining the cultivation medium and controlling physical parameters.[24]

Media Optimization
  • Carbon Source: Glucose is a common laboratory substrate. For industrial scale, lignocellulosic hydrolysates (containing glucose and xylose) or volatile fatty acids from waste anaerobic digestion are more sustainable options.[17][18] C. necator can also utilize formic acid or syngas (CO2, H2).[10][25]

  • Nitrogen Source: Ammonium salts (e.g., (NH₄)₂SO₄) are typical. For PHB accumulation, nitrogen is often the limiting nutrient, which triggers the cells to divert excess carbon to polymer storage.

  • Trace Elements & Vitamins: A balanced supply of minerals (Mg, P, K, Fe, etc.) and, for some organisms, vitamins (e.g., yeast extract) is crucial for enzymatic function and overall cell health.[22]

Control of Physicochemical Parameters
  • pH: The optimal pH is organism-dependent but typically ranges from 6.0 to 7.0. For acid production, the pH will naturally drop, which can inhibit growth.[5][13] Continuous pH control via the addition of a base (e.g., NaOH, CaCO₃) is mandatory.[5]

  • Temperature: Most candidate organisms are mesophilic, with optimal growth temperatures between 30°C and 37°C.

  • Dissolved Oxygen (DO): For aerobic organisms like E. coli and C. necator, maintaining a sufficient DO level (e.g., >20% saturation) through controlled agitation and aeration is critical for efficient metabolism.[22] Clostridium species require strict anaerobic conditions.

Protocols and Methodologies

The following protocols provide a framework for the key experimental stages. They should be adapted based on the specific microbial strain and available laboratory equipment.

Protocol 1: Fed-Batch Fermentation for PHB Production in C. necator

Objective: To achieve high-density cell growth followed by a nutrient-limited phase for maximal PHB accumulation.

1. Inoculum Preparation: a. Aseptically transfer a single colony of C. necator into 50 mL of a rich medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask. b. Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture is turbid.

2. Bioreactor Setup: a. Prepare a defined mineral salt medium in the bioreactor. A typical starting medium contains glucose (20 g/L), (NH₄)₂SO₄ (2 g/L), KH₂PO₄ (1.5 g/L), Na₂HPO₄·12H₂O (4 g/L), MgSO₄·7H₂O (0.2 g/L), and a trace element solution. b. Sterilize the bioreactor and medium. Calibrate pH and DO probes.

3. Fermentation - Growth Phase: a. Inoculate the bioreactor with the seed culture (typically 5-10% v/v). b. Set fermentation parameters: Temperature = 30°C, pH = 6.8 (controlled with 2M NaOH), DO > 20% (controlled by a cascade of agitation and airflow). c. Monitor glucose consumption. When the initial glucose is nearly depleted, begin the Growth Phase Feed. d. Growth Phase Feed: A concentrated solution of glucose (e.g., 500 g/L) and (NH₄)₂SO₄ (e.g., 50 g/L) fed at a rate to maintain non-limiting growth.

4. Fermentation - PHB Accumulation Phase: a. Once a high cell density is achieved (e.g., OD₆₀₀ > 50), switch to the Accumulation Phase Feed. b. Accumulation Phase Feed: A concentrated glucose solution (e.g., 700 g/L) without a nitrogen source. This creates nitrogen limitation, triggering PHB synthesis. c. Continue the fermentation for another 48-72 hours, monitoring cell density and glucose consumption.

5. Harvest and Analysis: a. Harvest the cells by centrifugation. b. Wash the cell pellet with deionized water and lyophilize to determine the cell dry weight (CDW). c. Quantify PHB content using gas chromatography after methanolysis of the biomass.

Protocol 2: this compound Recovery via Thermolytic Distillation

Objective: To efficiently and selectively convert intracellular PHB into this compound.[8]

1. Biomass Preparation: a. Use lyophilized, PHB-rich biomass from Protocol 1. b. Optional Pre-treatment: A mild alkali wash (e.g., 0.05-0.1M NaOH) can remove non-polymeric cellular materials and improve the purity of the final product.[7][12]

2. Pyrolysis Apparatus Setup: a. A lab-scale setup typically consists of a heating chamber (e.g., a tube furnace), a sample vessel, a condenser (cold trap), and a vacuum pump.[1] b. Place the dried biomass into the sample vessel. c. Assemble the system, ensuring all connections are vacuum-tight.

3. Thermolysis Process: a. Apply a moderate vacuum to the system (e.g., 50-150 mbar).[8] b. Heat the sample chamber to the target temperature. Optimal conditions are often found to be between 170°C and 240°C.[8][26] Higher temperatures can lead to unwanted side reactions.[26] c. Maintain the temperature for a set duration (e.g., 60-90 minutes).[26] The vaporized pyrolyzates will travel out of the heating zone.

4. Product Collection and Purification: a. The vapor passes through the cold trap (cooled with ice or a dry ice/acetone bath), where the this compound condenses and solidifies as white crystals.[7] b. Once the process is complete, allow the system to cool before carefully collecting the crystalline product. c. The purity of the collected this compound can be assessed by HPLC or NMR. Yields can be very high, with reports of over 80-90% recovery from the initial PHB content.[8][26]

Troubleshooting and Expert Insights

  • Product Toxicity: this compound, like many organic acids, can be toxic to microbial cells at high concentrations, inhibiting growth and productivity.[27][28] For direct fermentation routes, strategies like in-situ product removal or developing more acid-tolerant strains through adaptive laboratory evolution are crucial.[13]

  • Low Yield in Direct Fermentation: A common issue is the diversion of carbon flux to competing pathways (e.g., TCA cycle, other fermentation products). A thorough metabolic network analysis is required. Knocking out competing pathways and strengthening the expression of rate-limiting enzymes in the desired pathway are key strategies.[14][16]

  • Impurity in Pyrolysis: If the this compound produced via pyrolysis is impure, consider optimizing the pre-treatment of the biomass to remove more cellular debris.[7][12] Also, fine-tuning the pyrolysis temperature and residence time is critical to prevent charring or the formation of byproducts.[26]

Conclusion

The microbial production of this compound is a viable and promising alternative to petrochemical synthesis. The choice between a direct fermentation route and an indirect PHB-pyrolysis route depends on the specific resources, expertise, and economic targets of the research program. The direct route offers the elegance of a single-step conversion but faces challenges with metabolic balancing and product toxicity. The two-stage PHB route leverages a robust natural accumulation process and can deliver a high-purity product, though it involves an additional thermochemical conversion step. With continued advances in metabolic engineering and bioprocess optimization, the bio-based production of this compound is poised to become an industrially competitive and environmentally sustainable reality.

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  • D'Ambrosio, V., et al. (2022). State of the Art on the Microbial Production of Industrially Relevant Organic Acids. Fermentation, 8(12), 701. Available at: [Link]

  • Wei, H., & Zhang, M. (2021). Prospects for Engineering Ralstonia eutropha and Zymomonas mobilis for the Autotrophic Production of 2,3-Butanediol from CO2 and. Fermentation, 7(2), 71. Available at: [Link]

  • Wischgoll, S., et al. (2010). Two Pathways for Glutamate Biosynthesis in the Syntrophic Bacterium Syntrophus aciditrophicus. ResearchGate. Available at: [Link]

  • Gubatanga, D. V., et al. (2022). Reaction kinetics and pathways of this compound conversion in sub- and supercritical water for renewable fuel production. Reaction Chemistry & Engineering, 7(2), 376-388. Available at: [Link]

  • Grünwald, S., et al. (2015). Growth of R. eutropha in a pH-controlled fed batch fermentation with formic acid as the sole substrate. ResearchGate. Available at: [Link]

  • Celignis. (n.d.). Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect. Available at: [Link]

  • Metasci. (n.d.). Safety Data Sheet this compound. Available at: [Link]

  • Gahlawat, G., & Soni, S. K. (2017). Acid utilization and growth of Ralstonia eutropha with 24 h interval additions of ARF. ResearchGate. Available at: [Link]

  • Singh, V., et al. (2016). Strategies for Fermentation Medium Optimization: An In-Depth Review. Frontiers in Microbiology, 7, 2087. Available at: [Link]

  • Wikipedia. (n.d.). β-Hydroxybutyric acid. Available at: [Link]

  • Huang, X., et al. (2023). Microbial production of trans-aconitic acid. Metabolic Engineering, 79, 101-108. Available at: [Link]

  • Kuenz, A., et al. (2017). Downstream process development in biotechnological itaconic acid manufacturing. Applied Microbiology and Biotechnology, 101(1), 75-85. Available at: [Link]

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Application Notes & Protocols: Group-Transfer Polymerization of Alkyl Crotonates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in advanced polymer synthesis.

Preamble: Beyond Methacrylates – A New Frontier in Controlled Polymerization

For decades, Group-Transfer Polymerization (GTP) has been a cornerstone for the synthesis of well-defined acrylic polymers, particularly polymethacrylates.[1][2] However, the synthesis of polymers from β-substituted monomers like alkyl crotonates has traditionally been challenging for conventional free-radical and anionic polymerization methods due to steric hindrance and electronic factors.[3] This guide provides a comprehensive overview and detailed protocols for the successful application of GTP to alkyl crotonates, enabling the synthesis of polymers with unique thermal and mechanical properties, such as higher glass transition temperatures compared to their methacrylate counterparts.[4][5] We will delve into the mechanistic nuances, critical experimental parameters, and step-by-step procedures to empower researchers to harness the full potential of this powerful polymerization technique.

The Mechanism of Crotonate GTP: A Tale of Two Pathways

Group-Transfer Polymerization proceeds via the repeated addition of a monomer to a growing polymer chain that possesses a silyl ketene acetal as the active end group. The core of the process is the transfer of the silyl group from the chain end to the incoming monomer, regenerating the silyl ketene acetal for the next addition. While GTP of methacrylates is well-understood, the polymerization of crotonates introduces specific challenges, primarily the potential for termination reactions.[3][6]

The polymerization is typically catalyzed by either nucleophilic anions (e.g., bifluoride) or Lewis acids (e.g., organic superacids, silicon Lewis acids).[1][4][7]

  • Lewis Acid Catalysis: In this pathway, the Lewis acid catalyst coordinates to the carbonyl oxygen of the crotonate monomer.[3][7] This activation increases the electrophilicity of the monomer's double bond, making it more susceptible to nucleophilic attack by the silyl ketene acetal at the polymer chain end.[1] The reaction proceeds through a concerted mechanism where the polymer chain adds to the monomer and the silyl group is transferred.[3][7]

  • Nucleophilic Catalysis: A nucleophilic catalyst, such as a bifluoride salt, activates the initiator by interacting with the silicon atom, generating a transient, hypervalent siliconate or even a free enolate. This highly nucleophilic species then attacks the monomer in a classic Michael addition reaction. The resulting enolate abstracts the silyl group from another initiator or chain end, propagating the polymerization.

A critical challenge in crotonate GTP is the prevalence of termination reactions, such as cyclization of the propagating chain-end, especially at elevated temperatures.[3][6] Kinetic studies have shown that the activation energy for this termination reaction is higher than that of the propagation reaction.[3][6] This finding provides the fundamental rationale for conducting these polymerizations at low temperatures (e.g., -40 °C or below) to favor propagation and achieve polymers with low dispersity and high conversion.[3][4]

GTP_Mechanism cluster_0 Lewis Acid Catalyzed Propagation Initiator Growing Polymer Chain (Silyl Ketene Acetal End-Group) Propagated_Chain Propagated Chain (n+1 units) Initiator->Propagated_Chain Michael Addition & Silyl Group Transfer Monomer Alkyl Crotonate Monomer Activated_Monomer Activated Monomer (Coordinated to Catalyst) Monomer->Activated_Monomer Coordination Catalyst Lewis Acid (e.g., C₆F₅CHTf₂) Catalyst->Activated_Monomer Activated_Monomer->Propagated_Chain Michael Addition & Silyl Group Transfer Propagated_Chain->Catalyst Catalyst Release

Figure 1. Simplified workflow for Lewis acid-catalyzed GTP of alkyl crotonates.

Critical Components & Pre-Polymerization Setup

The success of GTP is critically dependent on the purity of all reagents and the exclusion of protic impurities like water or alcohols, which can deactivate the initiator.[1]

Monomers: Alkyl Crotonates
  • Purity is Paramount: Monomers such as ethyl crotonate (EtCr), n-propyl crotonate (nPrCr), and n-butyl crotonate (nBuCr) should be distilled from a drying agent (e.g., CaH₂) immediately before use.[4]

  • Steric Considerations: The steric bulk of the alkyl ester group significantly impacts polymerization. Linear alkyl groups (methyl, ethyl, n-propyl) polymerize more readily than bulky groups like tert-butyl, which may not polymerize at all under certain conditions.[4][8]

Initiators: Silyl Ketene Acetals
  • The most common initiator is 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS). It must be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a sealed ampoule or glovebox.

Catalysts: The Driving Force
  • Organic Superacids: Catalysts like 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂) have proven highly effective for crotonate polymerization, leading to polymers with narrow molecular weight distributions (MWD ≈ 1.14–1.20).[4][8]

  • Silicon Lewis Acids: Silylated imides such as N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf₂NSiMe₃) are also potent catalysts.[7]

  • Transition-Metal Lewis Acids: Historically, catalysts like HgI₂ have been used, but modern organic catalysts are often preferred due to lower toxicity and higher efficiency.[5]

Solvents
  • Anhydrous, non-protic solvents are required. Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are commonly used. Solvents must be rigorously dried, typically by passing through an activated alumina column or by distillation from a suitable drying agent.

Experimental Protocol: Lewis Acid-Catalyzed GTP of Ethyl Crotonate

This protocol is adapted from established literature procedures for the synthesis of poly(ethyl crotonate) using an organic superacid catalyst.[4] All manipulations must be performed under a dry and oxygen-free argon or nitrogen atmosphere using standard Schlenk techniques or in a glovebox.[4]

GTP_Workflow start Start: Inert Atmosphere (Glovebox/Schlenk Line) reagent_prep Reagent Preparation - Distill Monomer (EtCr) - Dry Solvent (CH₂Cl₂) - Prepare Catalyst Solution start->reagent_prep reactor_setup Reactor Setup - Charge Schlenk tube with EtCr, Initiator (MTS), & CH₂Cl₂ reagent_prep->reactor_setup cooling Cool Reactor to -40 °C reactor_setup->cooling initiation Initiate Polymerization - Add Catalyst Solution cooling->initiation polymerization Polymerization (Stir for 24h @ -40 °C) initiation->polymerization termination Terminate Reaction - Add Methanol polymerization->termination isolation Polymer Isolation - Evaporate Solvents - Dissolve in CHCl₃ - Precipitate in Hexane termination->isolation purification Purification & Drying - Filter Precipitate - Dry under Vacuum isolation->purification characterization Characterization - GPC (Mn, MWD) - NMR (Structure) - TGA/DSC (Thermal Properties) purification->characterization end End: Obtain Poly(ethyl crotonate) characterization->end

Figure 2. Experimental workflow for the synthesis of poly(ethyl crotonate) via GTP.

Materials & Reagents
  • Ethyl Crotonate (EtCr), 5.71 g (50.0 mmol)

  • 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene (MTS), 87.2 mg (0.50 mmol)

  • 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂), 22.3 mg (0.050 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous, 25 mL total

  • Methanol (for termination)

  • Hexane (for precipitation)

  • Chloroform (for dissolution)

Step-by-Step Procedure
  • Catalyst Preparation: In a glovebox, prepare a stock solution of the C₆F₅CHTf₂ catalyst in anhydrous CH₂Cl₂. For this example, dissolve 22.3 mg in 5 mL of CH₂Cl₂.

  • Reactor Charging: In the glovebox, charge a dry Schlenk tube equipped with a magnetic stir bar with ethyl crotonate (5.71 g), MTS initiator (87.2 mg), and 20 mL of anhydrous CH₂Cl₂.[4]

  • Equilibration: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Place the reaction vessel in a cooling bath set to -40 °C and allow it to equilibrate for 15-20 minutes with stirring. The reaction temperature is critical for achieving a narrow molecular weight distribution.[4]

  • Initiation: Using a gas-tight syringe, add the 5 mL catalyst solution to the stirred monomer/initiator mixture to initiate the polymerization.[4]

  • Polymerization: Allow the reaction to proceed at -40 °C for 24 hours under an inert atmosphere.[4]

  • Termination: After 24 hours, terminate the polymerization by adding an excess of methanol (approx. 10 mL) to the cold reaction mixture.

  • Isolation and Purification: a. Remove the flask from the cooling bath and allow it to warm to room temperature. b. Remove the solvents by evaporation under reduced pressure. c. Dissolve the resulting crude polymer residue in a minimum amount of chloroform. d. Precipitate the polymer by adding the chloroform solution dropwise into a large volume of vigorously stirred hexane.[7] e. Collect the purified polymer by filtration and dry it under vacuum to a constant weight.

Data Presentation & Characterization

The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution (dispersity), structure, and thermal properties.

Representative Polymerization Data

The following table, adapted from literature data, illustrates the effect of reaction temperature and monomer structure on the polymerization outcome.[4][8]

EntryMonomerTemp (°C)Time (h)Yield (%)Mₙ ( g/mol )MWD (Mₙ/Mₙ)
1Ethyl Crotonate-20249110,1001.35
2Ethyl Crotonate-4024728,4001.20
3Ethyl Crotonate-6024152,0001.15
4n-Propyl Crotonate-4024789,8001.22
5n-Butyl Crotonate-4024649,1001.28
6t-Butyl Crotonate-40240 (No Rxn)--
Conditions: [Monomer]₀/[Initiator]₀/[Catalyst]₀ = 100/1/0.1. Mₙ and MWD determined by SEC in CHCl₃ against polystyrene standards.

Analysis: The data clearly shows that -40 °C provides a good balance between polymer yield and control over the molecular weight distribution for ethyl crotonate.[4] Higher temperatures lead to broader distributions, likely due to increased rates of termination reactions, while lower temperatures significantly reduce the polymerization rate.[3][4]

Characterization Techniques
  • Size Exclusion Chromatography (SEC/GPC): Used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the molecular weight distribution or dispersity (MWD or Đ = Mₙ/Mₙ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and verify the absence of monomer.

  • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): These techniques are used to measure the glass transition temperature (T₉) and thermal stability (e.g., 5% weight loss temperature, Td₅) of the polymer. Poly(alkyl crotonate)s generally exhibit higher T₉ and Td₅ values than their poly(methacrylate) analogues, making them attractive for applications requiring enhanced thermal stability.[4][5]

References

  • Kinetic modeling study of the group-transfer polymerization of alkyl crotonates using a silicon Lewis acid catalyst. Polymer Chemistry (RSC Publishing).
  • Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts.
  • Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts.
  • Preparation and properties of disyndiotactic poly(alkyl crotonate)s.
  • Kinetic modeling study of the group-transfer polymerization of alkyl crotonates using a silicon Lewis acid c
  • Kinetic modeling study of the group-transfer polymerization of alkyl crotonates using a silicon Lewis acid catalyst. Polymer Chemistry (RSC Publishing).
  • Group-Transfer Polymerization, GTP. University of Rochester Chemistry Department.
  • Group Transfer Polymerization (GTP). University of Rochester Chemistry Department.

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Troubleshooting & Optimization

Technical Support Center: Scaling Up Crotonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for crotonic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their this compound synthesis from laboratory scale to pilot or industrial production. Scaling up any chemical process introduces a unique set of challenges that are often not apparent at the bench scale.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring a safe, efficient, and reproducible scale-up process.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses common problems encountered during the scale-up of this compound synthesis, primarily focusing on the industrial standard method: the catalytic oxidation of crotonaldehyde.

Q1: My reaction yield is significantly lower upon scale-up, or my selectivity towards trans-crotonic acid has decreased. What are the primary causes?

This is one of the most frequent challenges in scaling up this synthesis. The drop in yield or selectivity can often be traced back to issues with mass and heat transfer, which become magnified in larger reactors.[2]

Possible Causes & Solutions:

  • Poor Oxygen Mass Transfer: In the oxidation of crotonaldehyde, intimate contact between the gaseous oxidant (air or O₂), the liquid substrate, and the catalyst is critical.[3] In large reactors, inefficient stirring or sparging can lead to oxygen starvation in parts of the vessel, slowing the reaction and promoting side reactions.

    • Diagnostic Check: Monitor the dissolved oxygen concentration in the reaction medium. A significant drop or variation suggests a mass transfer limitation.

    • Recommended Action:

      • Increase Agitation: Enhance the stirrer speed to improve gas-liquid dispersion.

      • Optimize Gas Sparging: Use a sparger that produces finer bubbles to increase the interfacial area for mass transfer.

      • Reactor Design: For continuous processes, consider using a packed-bed or a mini-fluidized bed reactor, which can offer superior gas-liquid-solid contact.[3]

  • Thermal Runaway and Hotspots: The oxidation of crotonaldehyde is an exothermic process.[1] Inefficient heat removal in large reactors can lead to localized hotspots. These high-temperature zones can accelerate undesirable side reactions, such as polymerization or the formation of byproducts like formic and acetic acid from complete oxidation.[4][5]

    • Diagnostic Check: Use multiple temperature probes within the reactor to map the temperature distribution and identify potential hotspots.

    • Recommended Action:

      • Improve Heat Exchange: Ensure your reactor's cooling jacket has sufficient surface area and coolant flow rate for the batch size.

      • Controlled Reagent Addition: Instead of adding all the crotonaldehyde at once, use a metered addition strategy to control the rate of heat generation.[1]

      • Consider a Continuous Flow Setup: Continuous flow reactors offer a much higher surface-area-to-volume ratio, enabling superior temperature control and a safer reaction profile.[6]

  • Catalyst Concentration and Homogeneity: Inconsistent distribution of the catalyst in a large vessel can lead to non-uniform reaction rates.

    • Diagnostic Check: Analyze samples from different locations within the reactor to check for consistent product and byproduct concentrations.

    • Recommended Action: Ensure the catalyst is fully dissolved or, if heterogeneous, effectively suspended through vigorous agitation.

Q2: I'm observing a rapid decline in catalyst activity during continuous or repeated batch runs. What's causing this deactivation?

Catalyst deactivation is a critical economic and efficiency concern in any scaled-up catalytic process.[7] The catalyst, whether it's a metal salt like manganese or cobalt acetate or a supported catalyst, can lose activity through several mechanisms.[4][8]

Possible Causes & Solutions:

Deactivation Mechanism Diagnostic Check Recommended Action
Poisoning Analyze feedstock (crotonaldehyde) for impurities like sulfur or nitrogen compounds. These can irreversibly bind to active sites.[9]Purify the crotonaldehyde feedstock before introducing it to the reactor. If poisoning occurs, the catalyst may need to be replaced or undergo a specific chemical wash to remove the poison.[9]
Fouling/Coking Visually inspect the catalyst for discoloration or the presence of deposits. High molecular weight byproducts or polymers can block active sites and pores.[7]Perform a solvent wash of the catalyst to remove adsorbed organic species. For severe fouling, controlled calcination (for solid catalysts) can burn off carbonaceous deposits.[9]
Leaching Analyze the product stream for traces of the catalyst metal. This indicates that the active species is dissolving from its support into the reaction medium.[9]Modify reaction conditions, such as using a less polar solvent or lower temperatures, to minimize leaching. Consider using a more robust catalyst support.
Q3: The purification of my crude this compound is proving difficult and inefficient at a larger scale. How can I improve purity and recovery?

Crude this compound from crotonaldehyde oxidation is a complex mixture containing unreacted starting material, the desired trans-crotonic acid, the cis-isothis compound isomer, and various byproducts.[4] Achieving high purity (e.g., >99.5%) requires an optimized multi-step purification strategy.[10]

Challenges & Purification Strategies:

  • Challenge 1: Removing Isothis compound: The presence of the cis-isomer (isothis compound) is a common issue.[4] Its physical properties are similar to the trans-isomer, making simple distillation challenging.

    • Solution: Fractional Crystallization. This is a highly effective industrial method. Since trans-crotonic acid has a higher melting point (72°C) than the cis-isomer and most eutectic mixtures, it can be selectively crystallized from the melt.[4][11] This process avoids the large volumes of contaminated wastewater generated by crystallization from aqueous solutions.

  • Challenge 2: Thermal Polymerization during Distillation: this compound can polymerize at elevated temperatures, leading to product loss and fouling of equipment.[12] This is a significant risk during vacuum distillation to remove low-boiling and high-boiling impurities.

    • Solution: Low-Temperature, High-Vacuum Distillation. To minimize thermal stress, distillation must be performed under reduced pressure.[13] A spinning band distillation column can enhance separation efficiency at lower temperatures.[12] The addition of a polymerization inhibitor to the distillation pot can also be beneficial.

  • Challenge 3: Handling a High-Melting-Point Solid: this compound's melting point of 72°C means it will solidify in transfer lines if not properly heated.[12]

    • Solution: Jacketed Equipment. All transfer lines, pumps, and vessels used for handling molten this compound must be jacketed and heated to maintain a temperature safely above its melting point.

Visualizing the Process

To better understand the relationships between different stages of synthesis and troubleshooting, the following diagrams illustrate key workflows.

Diagram 1: Core Synthesis Pathway

SynthesisPathway cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Catalytic Oxidation cluster_2 Step 3: Purification Acetaldehyde Acetaldehyde Crotonaldehyde Crotonaldehyde Acetaldehyde->Crotonaldehyde Base Catalyst - H₂O Crude_CA Crude this compound (Mixture) Crotonaldehyde->Crude_CA O₂/Air Metal Catalyst Pure_CA High-Purity This compound (>99.5%) Crude_CA->Pure_CA Distillation & Crystallization

Caption: Industrial synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

TroubleshootingYield Start Low Yield Detected Check_Heat Check for Hotspots (Multiple Temp. Probes) Start->Check_Heat Check_O2 Check Dissolved O₂ Levels Check_Heat->Check_O2 No Improve_Cooling Improve Cooling / Use Metered Reagent Addition Check_Heat->Improve_Cooling Yes Check_Catalyst Analyze Catalyst Activity/Distribution Check_O2->Check_Catalyst No Improve_Agitation Increase Agitation / Optimize Sparging Check_O2->Improve_Agitation Yes Regen_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Regen_Catalyst Yes End Yield Optimized Improve_Cooling->End Improve_Agitation->End Regen_Catalyst->End

Caption: A decision tree for diagnosing low yield.

Diagram 3: Purification Strategy Decision Tree

PurificationStrategy Start Crude this compound (Post-Reaction) Distillation1 Step 1: Vacuum Distillation (Remove Unreacted Crotonaldehyde) Start->Distillation1 Distillation2 Step 2: Vacuum Distillation (Separate from High-Boilers/Catalyst) Distillation1->Distillation2 Byproduct1 Recycle Crotonaldehyde Distillation1->Byproduct1 Crystallization Step 3: Fractional Crystallization (from Melt) Distillation2->Crystallization FinalProduct Pure trans-Crotonic Acid (>99.5%) Crystallization->FinalProduct Byproduct2 Isothis compound-Rich Mother Liquor Crystallization->Byproduct2

Caption: A multi-step purification workflow.

Frequently Asked Questions (FAQs)

  • Q: What are the key safety precautions for scaling up this compound synthesis?

    • A: Safety is paramount. The primary hazards involve the raw material, crotonaldehyde, and the final product.

      • Crotonaldehyde: It is a highly flammable, lachrymatory liquid.[14] All handling should be done in a well-ventilated area using non-sparking tools and personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[15]

      • This compound: It is a corrosive solid that can cause severe skin and eye irritation or burns.[16][17] Appropriate PPE is mandatory.[18] Emergency eyewash and shower stations must be readily accessible.[17]

      • Process Safety: The oxidation reaction is exothermic. A failure in cooling or an uncontrolled addition of reagents can lead to a thermal runaway.[1] Ensure your reactor is equipped with adequate pressure relief systems and that robust temperature control protocols are in place.

  • Q: Are there more sustainable, bio-based routes to this compound that are viable at scale?

    • A: Yes, research into sustainable pathways is advancing. One promising route is the pyrolysis of polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biopolymer produced by microbial fermentation.[12][13] Pyrolysis of PHBV yields a mixture of this compound and 2-pentenoic acid.[19] While this avoids petroleum-based feedstocks, the primary challenge remains the downstream purification to separate the resulting carboxylic acids efficiently.[13][20]

  • Q: How critical is the choice of solvent in the oxidation process?

    • A: The solvent plays a multi-faceted role. It acts as a diluent to help control the reaction temperature, influences catalyst solubility and stability, and can affect the product/byproduct profile.[8] Solvents like acetic acid, benzene, or ethyl acetate have been used.[8][21] The choice of solvent will also impact the downstream purification steps, particularly the initial distillations. When scaling up, you must also consider the solvent's environmental impact, cost, and ease of recovery.[22]

References

  • Chemcess. (n.d.). This compound: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Strathmann, T. J., et al. (n.d.). Vapor-phase conversion of aqueous 3-hydroxybutyric acid and this compound to propylene over solid acid catalysts. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (2023, March 13). Separation of this compound and 2-Pentenoic Acid Obtained by Pyrolysis of Bio-Based Polyhydroxyalkanoates Using a Spinning Band Distillation Column. Retrieved from [Link]

  • Google Patents. (n.d.). US2413235A - this compound manufacture.
  • Eureka. (n.d.). Method for synthesizing this compound by oxidizing croton aldehyde selectively. Retrieved from [Link]

  • American Chemical Society. (2023, February 20). Separation of this compound and 2‑Pentenoic Acid Obtained by Pyrolysis of Bio-Based Polyhydroxyalkanoates Using a Spinning Band Distillation Column. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet this compound. Retrieved from [Link]

  • Request PDF. (n.d.). Continuous Flow Synthesis of this compound from Crotonaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Loba Chemie. (2016, May 24). This compound For Synthesis MSDS. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • ACS Publications. (2024, January 22). Continuous Flow Synthesis of this compound from Crotonaldehyde. Retrieved from [Link]

  • (n.d.). High Purity this compound Unlocking Growth Opportunities: Analysis and Forecast 2025-2033. Retrieved from [Link]

  • Google Patents. (n.d.). CN1415594A - Method for preparing this compound.
  • Google Patents. (n.d.). US4918225A - Process for the preparation of pure crotonic acids.
  • Google Patents. (n.d.). GB165728A - A process for the production of this compound from croton aldehyde.
  • ResearchGate. (n.d.). Crotonaldehyde conversion and this compound yield obtained on different.... Retrieved from [Link]

  • openPR.com. (2024, March 12). This compound Production Cost Analysis Report, Manufacturing. Retrieved from [Link]

  • ACS Publications. (n.d.). This compound Production by Pyrolysis and Vapor Fractionation of Mixed Microbial Culture-Based Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Retrieved from [Link]

  • ACS Publications. (2023, January 4). This compound Production by Pyrolysis and Vapor Fractionation of Mixed Microbial Culture-Based Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Retrieved from [Link]

  • NCBI. (n.d.). Crotonaldehyde. Retrieved from [Link]

  • Uk-cpi.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]

  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]

  • Allen. (n.d.). Acetadehyde to this compound. Retrieved from [Link]

  • (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Retrieved from [Link]

  • Research Trove. (2020, December 2). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Retrieved from [Link]

  • EurekAlert!. (2025, March 1). Biomimetic synthesis of natural products: Progress, challenges and prospects. Retrieved from [Link]

  • OUCI. (n.d.). Catalyst deactivation. Retrieved from [Link]

  • Google Patents. (n.d.). DE369636C - Process for the production of this compound from crotonaldehyde.

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Technical Support Center: Optimizing Crotonic Acid Esterification Yields

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the esterification of crotonic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of their crotonate ester products. We will move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide robust, field-tested methodologies.

The esterification of this compound, a short-chain unsaturated carboxylic acid, is a cornerstone reaction for producing valuable comonomers for polymers, paints, adhesives, and precursors for pharmaceuticals like Crotamiton.[1][2] While typically accomplished via the classic Fischer-Speier esterification, the reaction's reversible nature and the reactivity of the conjugated double bond present unique challenges that can lead to suboptimal yields.[2][3][4] This guide provides the in-depth insights needed to overcome these challenges.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses the specific, practical problems you may encounter during your experiments.

Question 1: My esterification yield is consistently low (<65%) even after several hours of reflux. What is the primary cause?

Answer: The most common culprit for low yields in a Fischer esterification is the presence of water, a byproduct of the reaction.[5][6] The reaction is an equilibrium process, as shown below:

CH₃CH=CHCOOH + ROH ⇌ CH₃CH=CHCOOR + H₂O (this compound + Alcohol ⇌ Crotonate Ester + Water)

According to Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the reactants (left side), thus limiting your ester yield.[4][7] Simply refluxing for longer will not necessarily improve the yield once equilibrium is reached.

Solution Pathway:

  • Employ an Excess of Alcohol: The most straightforward method to shift the equilibrium is to use a large excess of the alcohol reactant (e.g., 5-10 molar equivalents or more).[5][7] In many cases, the alcohol can serve as the reaction solvent, maximizing this effect.[6]

  • Actively Remove Water: For a more significant improvement, you must actively remove water as it forms. There are two primary lab-scale techniques:

    • Dean-Stark Apparatus: This is the preferred method. The reaction is run in a solvent like toluene that forms a lower-boiling azeotrope with water. The azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.[3][5][8] This continuously removes the water, driving the reaction to completion.

    • Dehydrating Agents: Adding a dehydrating agent, such as molecular sieves (3Å or 4Å), directly to the reaction mixture can sequester the water byproduct.[3][6] This is a simpler setup but may be less efficient than a Dean-Stark trap for larger scale reactions.

Question 2: My reaction mixture turned dark brown or black. What does this indicate and how can I prevent it?

Answer: A dark reaction mixture is a strong indicator of side reactions, most likely polymerization of the this compound or its ester.[6] The conjugated double bond in the crotonyl moiety is susceptible to polymerization, especially under harsh acidic conditions and at elevated temperatures.[2][9] Charring and decomposition can also occur if the temperature is too high or hot spots develop.

Preventative Measures:

  • Control the Temperature: Ensure the reaction is maintained at a gentle, controlled reflux. Avoid aggressive heating which can create localized hot spots and promote decomposition.

  • Use Milder Catalysts: While concentrated sulfuric acid is a common and effective catalyst, it is also a strong oxidizing and dehydrating agent that can promote charring.[10][11] Consider using p-toluenesulfonic acid (p-TsOH), which is a solid and generally less harsh.[3] Solid acid catalysts like Amberlyst-15 can also be an excellent, milder alternative.[12][13]

  • Consider a Polymerization Inhibitor: In some cases, adding a small amount of an inhibitor like hydroquinone may be necessary to prevent polymerization of the unsaturated acid and ester.[10]

Question 3: I'm using a solid acid catalyst for easier work-up, but the reaction is extremely slow. Why is this happening?

Answer: While solid acid catalysts (e.g., cation-exchange resins, zeolites) offer significant advantages in terms of recovery and reduced corrosion, they can suffer from mass transfer limitations, especially with sterically hindered reactants.[12]

Causality & Solutions:

  • Pore Diffusion Limitation: The reactants must diffuse into the pores of the catalyst to reach the active sites. If the alcohol is bulky or the catalyst pores are small, this diffusion can become the rate-limiting step.

    • Solution: Choose a catalyst with a larger pore size (macroporous resin like Amberlyst-15 is often better than a microporous one). Ensure vigorous stirring to minimize the external boundary layer and improve access to the catalyst surface.

  • Lower Activity: Some solid acids may simply have a lower density of active sites or lower acid strength compared to homogeneous catalysts like H₂SO₄.

    • Solution: Increase the catalyst loading (e.g., from 5 wt% to 10-15 wt%) and ensure the reaction temperature is appropriate for the chosen catalyst's thermal stability.[13]

Frequently Asked Questions (FAQs)

What is the best catalyst for this compound esterification?

There is no single "best" catalyst; the optimal choice depends on the scale, desired purity, and process constraints.

Catalyst TypeExamplesProsCons
Homogeneous (Liquid) Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)High activity, low cost, well-understood kinetics.[3][10]Corrosive, difficult to remove (requires neutralization), can cause side reactions.[13]
Heterogeneous (Solid) Amberlyst-15, Nafion, Zeolites, Sulfated ZirconiaEasily separable/recyclable, non-corrosive, can lead to cleaner reactions.[12][14][15]Higher cost, potential for lower activity due to mass transfer limits, can deactivate over time.

As a starting point, p-toluenesulfonic acid offers a good balance of high activity and easier handling compared to sulfuric acid. For developing sustainable, scalable processes, exploring solid acid catalysts is highly recommended.[13]

How do I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against standards of your starting materials (this compound and alcohol). The disappearance of the this compound spot (which is typically very polar and has a low Rf value) and the appearance of a new, less polar ester spot (higher Rf) indicates reaction progress. When the this compound spot is no longer visible or its intensity remains constant over time, the reaction has likely reached completion or equilibrium.

What is a standard work-up and purification procedure?

A typical work-up is designed to remove the acid catalyst and unreacted starting materials.[6]

  • Cool: Allow the reaction mixture to cool to room temperature.

  • Dilute: Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether.

  • Neutralize: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any remaining this compound as its water-soluble sodium salt. Repeat until CO₂ evolution ceases.

  • Wash: Wash the organic layer with water, followed by brine to remove residual water.

  • Dry & Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

  • Purify: The crude ester can then be purified, typically by vacuum distillation to achieve high purity.[2][16]

Visualizing the Process

The Fischer Esterification Mechanism

The reaction proceeds through a series of protonation and nucleophilic attack steps, which are all reversible. Understanding this mechanism highlights the critical role of the acid catalyst and the formation of water.

Fischer_Esterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination cluster_3 Product Formation A 1. Protonation of Carbonyl B Protonated Carboxylic Acid A->B + H⁺ C 2. Alcohol Attack B->C + R'OH D Tetrahedral Intermediate C->D E 3. Proton Transfer D->E F 4. Elimination of Water E->F - H₂O G Protonated Ester F->G H 5. Deprotonation G->H - H⁺ I Final Ester Product H->I

Caption: The acid-catalyzed Fischer-Speier esterification mechanism.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path to diagnose and solve issues with reaction yield.

Troubleshooting_Workflow Start Start: Low Ester Yield Q_Water Is water being actively removed? Start->Q_Water Sol_Water Implement Dean-Stark trap or add molecular sieves. Q_Water->Sol_Water No Q_Ratio Is alcohol in large excess (≥5 eq)? Q_Water->Q_Ratio Yes End Yield Improved Sol_Water->End Sol_Ratio Increase alcohol ratio; use as solvent. Q_Ratio->Sol_Ratio No Q_Catalyst Is catalyst loading and activity sufficient? Q_Ratio->Q_Catalyst Yes Sol_Ratio->End Sol_Catalyst Increase catalyst amount or switch to a stronger catalyst (e.g., p-TsOH, H₂SO₄). Q_Catalyst->Sol_Catalyst No Q_SideRxn Is the mixture dark/discolored? Q_Catalyst->Q_SideRxn Yes Sol_Catalyst->End Sol_SideRxn Reduce temperature; use a milder catalyst (e.g., p-TsOH, solid acid). Q_SideRxn->Sol_SideRxn Yes Q_SideRxn->End No Sol_SideRxn->End

Caption: A decision tree for troubleshooting low esterification yields.

Experimental Protocols

Protocol 1: High-Yield Synthesis of Ethyl Crotonate via Dean-Stark Azeotropic Distillation

This protocol describes a robust method for synthesizing ethyl crotonate in high yield by continuously removing the water byproduct.

Materials:

  • This compound (1.0 eq)

  • Ethanol (anhydrous, 5.0 eq)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq)

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirring

Procedure:

  • Setup: Assemble the reflux apparatus with the Dean-Stark trap positioned between the reaction flask and the condenser.

  • Reagents: To the round-bottom flask, add this compound (e.g., 8.61 g, 0.1 mol), ethanol (23.0 g, 0.5 mol), toluene (approx. 50 mL), and p-TsOH·H₂O (0.95 g, 0.005 mol). Add a magnetic stir bar.

  • Reaction: Heat the mixture to a steady reflux. Toluene and water will begin to co-distill as an azeotrope and collect in the Dean-Stark trap. The reaction is complete when water no longer collects in the trap (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with 100 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash with 50 mL of saturated NaHCO₃ solution.

    • Wash with 50 mL of water, then 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the resulting crude ethyl crotonate by vacuum distillation to obtain a clear, colorless liquid.

References

  • Izci, A., & Bodur, F. (2007). Kinetics of the Esterification of this compound with Octyl, Decyl, or Dodecyl Alcohol. Chemical and Process Engineering, 28(2), 269-278. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Influence of reaction temperature on this compound conversion during decanol esterification. [Link]

  • Nowak, P., & Skrzypek, J. (2004). Kinetics of the esterification of this compound with octyl, decyl and dodecyl alcohols over phosphotungstic acid as a catalyst. Applied Catalysis A: General, 265(2), 145-152. [Link]

  • Chemcess. (n.d.). This compound: Properties, Reactions, Production And Uses. [Link]

  • Nowak, P., & Skrzypek, J. (2002). Kinetics of synthesis of esters of this compound and n-decyl and n-dodecyl alcohols using sulfuric acid catalyst. Chemical and Process Engineering, 23(4), 565-571. [Link]

  • van der Drift, B., et al. (2023). Separation of this compound and 2-Pentenoic Acid Obtained by Pyrolysis of Bio-Based Polyhydroxyalkanoates Using a Spinning Band Distillation Column. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Effect of temperature on esterification at 8 hours of reaction using 2% (w/w) of sulphuric acid. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Chemistry LibreTexts. (2023). Transesterification. [Link]

  • Wikipedia. (n.d.). Transesterification. [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?[Link]

  • ResearchGate. (2014). What will be the best way to remove traces of this compound present in the crotonaldehyde?[Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents. (n.d.). US20170121265A1 - Improved process for preparing substituted crotonic acids.
  • Preprints.org. (2020). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. [Link]

  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2015). Routes of formation of esters with highest yield. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • SCIRP. (n.d.). Influence of Fatty Acid Profiles during Supercritical Transesterification of Conventional and Non-Conventional Feedstocks: A Review. [Link]

  • Master Organic Chemistry. (2022). Transesterification. [Link]

  • ResearchGate. (n.d.). Esterification by solid acid catalysts - A comparison. [Link]

  • ResearchGate. (n.d.). Effect of reaction temperature on the esterification. [Link]

  • Canadian Science Publishing. (n.d.). Structure of this compound dimers and higher polymers with partial stereochemistry of the dimers. [Link]

  • Royal Society of Chemistry. (n.d.). Magnetic-responsive solid acid catalysts for esterification. [Link]

  • Google Patents. (n.d.). US20030216594A1 - Process for the preparation of substituted this compound esters.
  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?[Link]

  • National Institutes of Health. (2023). Magnetic-responsive solid acid catalysts for esterification. [Link]

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Technical Support Center: Crotonic Acid Storage & Polymerization Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and storing crotonic acid. As a versatile monomer used in the synthesis of resins, polymers, and pharmaceuticals, this compound's utility is rooted in its chemical reactivity.[1][2][3] However, this same reactivity, specifically its carbon-carbon double bond, makes it susceptible to unwanted polymerization.[1] This guide provides in-depth, field-proven insights to help you mitigate these risks, ensuring the integrity of your materials and the safety of your laboratory environment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding this compound storage and stability.

Q1: What is this compound and why is it prone to polymerization?

A: this compound (trans-2-butenoic acid) is an unsaturated carboxylic acid that appears as white to yellow crystals.[4] Its structure contains both a carboxylic acid group and a reactive carbon-carbon double bond. This double bond is the primary site for polymerization, a process where individual this compound molecules (monomers) link together to form long chains (polymers). This reaction is often a free-radical polymerization, where an initiator creates a free radical that attacks the double bond, starting a chain reaction.[1]

Q2: What are the primary triggers for unwanted polymerization of this compound?

A: The polymerization of this compound can be initiated by several external factors. The most common triggers are:

  • UV Light/Sunlight: Exposure to UV radiation can generate free radicals, initiating polymerization.[4][5]

  • Heat: Elevated temperatures increase the reaction rate and can lead to spontaneous, uncontrolled polymerization.[5][6] The flash point is approximately 88°C, and intense heating can form explosive vapor-air mixtures.[4][6]

  • Moisture: The presence of water can sometimes facilitate polymerization.[4][5]

  • Incompatible Materials: Contact with strong bases, peroxides, strong oxidizing agents, or reducing agents can cause violent reactions and initiate hazardous polymerization.[4][5][7]

Q3: How can I tell if my this compound has started to polymerize?

A: Visual and physical inspection can often reveal signs of polymerization. Be vigilant for:

  • Change in Appearance: The appearance of clumps, solidified masses, or a hazy, viscous liquid in molten this compound.

  • Heat Generation: The container feeling warm or hot to the touch is a critical sign of an active, exothermic polymerization reaction.

  • Container Bulging: Polymerization can generate gas and increase volume, causing the container to swell or bulge. This is a highly dangerous situation.

  • Increased Viscosity: If you melt the solid this compound, a noticeable increase in viscosity compared to a fresh sample can indicate the formation of polymer chains.

Q4: I just received a new bottle of this compound. What are the immediate steps for safe storage?

A: Upon receipt, proper storage is critical to maintaining the chemical's stability.

  • Inspect the Container: Check for any damage, leaks, or signs of bulging. Do not accept a damaged or bulging container.

  • Verify Stabilizer: Ensure the product was supplied stabilized. Commercial this compound should only be stored with an appropriate polymerization inhibitor.[4]

  • Store Immediately: Place the container in a designated storage area that meets all recommended conditions (see Table 1 below).

Q5: Can I store this compound in a standard lab refrigerator?

A: Storing in a cool place is recommended, but a standard, non-explosion-proof refrigerator is not suitable. Standard refrigerators have internal ignition sources (lights, thermostats) that can ignite flammable vapors. If refrigerated storage is required, you must use a laboratory-grade, explosion-proof, or flammable-rated refrigerator. Always store it separated from incompatible materials.[4][7]

Section 2: In-Depth Troubleshooting Guide

This guide provides structured protocols for addressing specific problems related to this compound polymerization.

Problem: Suspected Polymerization in a Sealed Container
  • Symptoms: You observe that a sealed container of this compound is bulging, feels warm, or you can see solidified, opaque masses inside that are inconsistent with the normal crystalline structure.

  • Causality: This is a critical safety issue. The polymerization is generating heat and/or gas, increasing the internal pressure. This can be caused by depletion of the stabilizer over time, exposure to extreme heat during shipping or previous storage, or contamination.

  • Protocol: Your response must prioritize safety. Do not attempt to open or move the container unnecessarily.

Experimental Protocol: Emergency Response to a Bulging Container
  • Do NOT Open: Immediately recognize that the container is over-pressurized. Opening it could lead to a violent release of energy and chemical exposure.

  • Isolate the Area: Cordon off the area around the container. Inform all laboratory personnel of the potential hazard.

  • Alert Safety Personnel: Contact your institution's Environmental Health & Safety (EHS) office or the relevant emergency response team immediately. Provide them with the chemical name and the observed signs.

  • Avoid Temperature Shocks: Do not attempt to cool the container rapidly (e.g., with ice), as this could cause a thermal shock and compromise the container's integrity.

  • Await Expert Disposal: Allow the trained emergency responders to manage the situation. They have the proper procedures and personal protective equipment (PPE) to handle and dispose of the hazardous material safely.

Logical Workflow for Suspected Polymerization

Below is a decision-making workflow for assessing a container of this compound.

G start Inspect this compound Container check_signs Observe any of these? - Bulging Container - Warm to the touch - Visible solid polymer start->check_signs emergency_protocol CRITICAL HAZARD Execute Emergency Protocol: 1. Isolate Area 2. DO NOT OPEN 3. Contact EHS Immediately check_signs->emergency_protocol Yes safe_to_use Material appears normal. Proceed with caution. check_signs->safe_to_use No monitor_storage Continue to monitor during storage. safe_to_use->monitor_storage

Caption: Troubleshooting workflow for suspected polymerization.

Section 3: Best Practices for Storage and Handling (Prevention Protocols)

Proactive measures are the cornerstone of preventing unwanted polymerization. Following these protocols will ensure the long-term stability and safety of your this compound.

Protocol 3.1: Optimal Storage Conditions

The stability of this compound is directly dependent on its storage environment. Adherence to these conditions is mandatory.

Table 1: Recommended Storage Parameters for this compound
ParameterRecommendationRationale & Citation
Temperature Store in a cool, well-ventilated area.To minimize the rate of potential polymerization and prevent pressure buildup. Avoid strong heating.[6][7][8]
Light Keep in the dark. Store in an opaque or amber container.UV light can initiate free-radical polymerization.[4][5][6]
Atmosphere Store under a dry atmosphere.Moisture can be a trigger for polymerization.[4][5][9]
Container Tightly closed, original container.Prevents contamination from moisture and air, and ensures material compatibility.[4][6][7][8]
Ventilation Use a well-ventilated area, with ventilation along the floor.This compound vapor is heavier than air.[4]
Table 2: Incompatible Materials
Material ClassExamplesHazard
Strong Bases Sodium hydroxide, potassium hydroxideViolent reaction, generates heat, potential for fire and explosion.[4][5][7]
Oxidizing Agents Peroxides, perchlorates, nitratesViolent reaction, potential for fire and explosion.[4][5][6][7]
Reducing Agents Metal hydridesReacts violently.[5]
Protocol 3.2: The Role of Stabilizers

Commercial this compound is typically supplied with a small amount of a polymerization inhibitor (stabilizer). These molecules are critical for safe storage.

  • Mechanism of Action: Most stabilizers are compounds that scavenge free radicals. They react with and neutralize any incipient free radicals before they can initiate a polymerization chain reaction. This provides a crucial induction period during which the monomer remains stable. Common inhibitors for monomers include compounds like quinones or certain phenolics.[10]

Simplified Free-Radical Polymerization & Inhibition

This diagram illustrates the basic principle of free-radical polymerization and how inhibitors intervene.

G Figure 2: Polymerization vs. Inhibition cluster_0 Uninhibited Polymerization cluster_1 Inhibited Reaction Initiator Initiator (e.g., UV, Heat) Radical Free Radical (R•) Initiator->Radical creates Monomer1 This compound Monomer Radical->Monomer1 attacks GrowingChain Growing Polymer Chain Monomer1->GrowingChain starts Monomer2 Another Monomer GrowingChain->Monomer2 adds Radical_I Free Radical (R•) Inhibitor Inhibitor Molecule Radical_I->Inhibitor reacts with Neutralized Neutralized Non-Reactive Species Inhibitor->Neutralized to form

Caption: How inhibitors prevent free-radical polymerization.

Protocol 3.3: Safe Handling Workflow

A systematic workflow minimizes risks during handling and use.

Experimental Protocol: From Receipt to Dispensing
  • Receiving: Inspect the package upon arrival. Wear appropriate PPE (gloves, safety glasses).[8]

  • Storage: Immediately transfer to a designated, compliant storage location as detailed in Protocol 3.1.

  • Dispensing:

    • Work in a well-ventilated area or chemical fume hood.[5][8]

    • Ground container when transferring to prevent static discharge.[6]

    • Use clean, compatible tools (e.g., stainless steel or glass).

    • Dispense only the amount needed for the experiment.

  • Resealing: Tightly close the container immediately after dispensing to minimize exposure to air and moisture.[4][6]

  • Return to Storage: Promptly return the container to its proper storage location. Do not leave it on the benchtop.

Workflow for Safe Handling & Storage

G receive 1. Receive & Inspect (Check for damage) log 2. Log Date (Receipt & First Use) receive->log store 3. Store Immediately (Cool, Dark, Dry, Ventilated) log->store dispense 4. Dispense in Hood (Use clean tools, ground container) store->dispense reseal 5. Reseal Tightly (Minimize air/moisture exposure) dispense->reseal return_store 6. Return to Storage (Promptly) reseal->return_store

Caption: Step-by-step workflow for handling this compound.

Section 4: References

  • ICSC 0423 - this compound. (n.d.). Retrieved January 7, 2026, from

  • What are the polymers formed from this compound? - Blog - Wanhongrun. (2026, January 5). Retrieved January 7, 2026, from

  • This compound - Safety Data Sheet - ChemicalBook. (2025, December 20). Retrieved January 7, 2026, from

  • This compound CAS No 107-93-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.). Retrieved January 7, 2026, from

  • SAFETY DATA SHEET - Merck Millipore. (n.d.). Retrieved January 7, 2026, from

  • HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved January 7, 2026, from

  • This compound: Properties, Reactions, Production And Uses - Chemcess. (n.d.). Retrieved January 7, 2026, from

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Retrieved January 7, 2026, from

  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (2023, January 17). Retrieved January 7, 2026, from

  • This compound: Characteristics, Applications and Excellent Q - Sinoright. (n.d.). Retrieved January 7, 2026, from

  • This compound FOR SYNTHESIS MSDS - Labogens. (2016, May 24). Retrieved January 7, 2026, from

  • This compound (Cas 3724-65-0) - Parchem. (n.d.). Retrieved January 7, 2026, from

Sources

Technical Support Center: Purification of Crotonic Acid from cis-Isomer Impurities

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for the purification of (E)-crotonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for separating the desired trans-isomer from its challenging cis-isomer impurity, isocrotonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from isothis compound?

A1: The primary challenge lies in their similar chemical structures as geometric isomers. This results in closely related physical properties, such as boiling points and solubility profiles, making separation by traditional methods difficult. Isothis compound is the cis isomer, while this compound is the trans isomer[1][2][3].

Q2: What are the most common industrial methods for purifying this compound?

A2: Industrially, a two-stage purification process involving fractional distillation followed by crystallization is common.[4] Melt crystallization has also been developed as an alternative to avoid the large volumes of contaminated water generated during aqueous crystallization[4][5].

Q3: How can I quantify the isomeric ratio in my sample?

A3: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a reliable method for determining the isomeric ratio. The vinyl protons of the E and Z isomers have distinct chemical shifts, allowing for quantification by integrating the respective signals.[6] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also effective quantitative techniques[6][7][8].

Q4: At what temperatures does isomerization between crotonic and isothis compound occur?

A4: Isomerization can occur at elevated temperatures. Isothis compound can convert to the more stable this compound upon heating, with equilibrium being reached between 140–180 °C.[1] It is also noted that at its boiling point of 171.9 °C, isothis compound converts into this compound[3].

In-Depth Troubleshooting Guide

This section provides detailed protocols and the scientific rationale behind them to address specific issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Root Cause Analysis: The synthesis of this compound, often through the oxidation of crotonaldehyde, typically yields a mixture containing 3-5% isothis compound along with other byproducts like formic and acetic acids[1].

Solution Pathway: A multi-step purification approach is necessary, usually starting with distillation to remove volatile impurities and enrich the this compound content, followed by a more selective crystallization step.

This workflow aims to remove lower-boiling impurities and concentrate the this compound mixture before final purification.

G cluster_0 Vacuum Distillation Workflow A Crude Reaction Mixture (this compound, Isothis compound, Byproducts) B Vacuum Distillation Apparatus A->B Charge C Collect Low-Boiling Fraction (e.g., Acetic Acid, Water) B->C Lower Temp. D Collect Main Fraction (Enriched this compound, ~3-5% Isothis compound) B->D Main Cut E High-Boiling Residue (Anhydrides, Catalysts) B->E Residue

Caption: Vacuum Distillation Workflow.

Issue 2: Inefficient Separation by a Single Purification Method

Root Cause Analysis: Due to the similar physical properties of the isomers, a single purification technique is often insufficient to achieve high purity (>99.5%).

Solution Pathway: Employing a combination of techniques that exploit different physical properties is the most effective strategy. Fractional crystallization, which relies on differences in melting points and solubility, is a powerful secondary step after distillation.

Comparative Data of Crotonic and Isothis compound

PropertyThis compound (trans)Isothis compound (cis)Reference(s)
Molecular Weight 86.09 g/mol 86.09 g/mol [1]
Melting Point 72 °C15 °C[1][9]
Boiling Point 189 °C169 °C[1]
Appearance White crystalline solidOily, colorless liquid[1]
Solubility in Water Slightly soluble, increases with temperatureMiscible[1][2]

This protocol leverages the lower solubility of this compound in water compared to isothis compound, especially at lower temperatures.

Step-by-Step Methodology:

  • Dissolution: Dissolve the distilled this compound mixture in hot water (e.g., ~40 °C) to create a near-saturated solution[10].

  • Cooling: Slowly cool the solution to a temperature between 15-25 °C[10]. This controlled cooling is critical to promote the formation of pure this compound crystals.

  • Crystallization: this compound will preferentially crystallize out of the solution as colorless needles, while the more soluble isothis compound remains in the mother liquor[2][10].

  • Isolation: Separate the crystals from the mother liquor via filtration or centrifugation[10].

  • Washing: Wash the isolated crystals with a small amount of cold water to remove any adhering mother liquor.

  • Drying: Dry the purified this compound crystals.

Causality: The significant difference in melting points and crystal lattice energies between the trans (this compound) and cis (isothis compound) isomers is the driving force for this separation. The planar and more symmetric structure of this compound allows for more efficient packing into a stable crystal lattice, leading to a higher melting point and lower solubility in certain solvents.

This method avoids the use of solvents, making it a more environmentally friendly and energy-efficient option[4]. It is particularly effective for mixtures already enriched in one isomer.

Step-by-Step Methodology:

  • Melting: Melt the this compound mixture (pre-purified by distillation to >90% trans-isomer)[4][5].

  • Controlled Cooling: Slowly cool the melt to a temperature just below the melting point of pure this compound (e.g., 56-57 °C)[5].

  • Seeding (Optional but Recommended): Introduce a few seed crystals of pure this compound to initiate crystallization.

  • Crystal Growth: Maintain the temperature to allow for the slow growth of this compound crystals.

  • Separation: Once a significant amount of the melt has crystallized, the remaining liquid (now enriched in the cis-isomer) is drained off[5].

  • Sweating (Optional): Slowly increase the temperature to just below the melting point to "sweat" out any trapped impurities from the crystal surface[5].

Self-Validation: The purity of the final product can be verified by measuring its melting point. Pure this compound has a sharp melting point of 72 °C. A depressed and broad melting range indicates the presence of impurities.

Issue 3: Difficulty in Separating Trace Amounts of Isothis compound

Root Cause Analysis: When very high purity is required (e.g., for pharmaceutical applications), removing the final traces of the cis-isomer can be challenging with bulk separation methods alone.

Solution Pathway: Chromatographic techniques offer higher resolution for separating isomers that are difficult to resolve by other methods[6].

HPLC is a powerful analytical and preparative technique for isomer separation.

Typical HPLC Parameters:

  • Column: C18 stationary phase.

  • Mobile Phase: A mixture of methanol and water (pH adjusted to ~2.7 with formic acid) is a common mobile phase. The acidic pH ensures that the carboxylic acids are in their protonated form.

  • Detection: UV detection at 210 nm is suitable for these unsaturated acids.

Expertise & Experience: The key to successful HPLC separation is exploiting the subtle differences in polarity between the two isomers. The trans-isomer (this compound) is generally less polar and will therefore have a shorter retention time on a reverse-phase column compared to the more polar cis-isomer (isothis compound).

G cluster_1 HPLC Analysis Workflow A Dissolved Sample (Purified this compound) C Inject Sample A->C B HPLC System (C18 Column, UV Detector) D Isocratic/Gradient Elution B->D C->B E Detect and Quantify Peaks (Crotonic vs. Isocrotonic) D->E F Fraction Collection (for Preparative HPLC) D->F

Caption: HPLC Analysis Workflow.

References

  • Chemcess. This compound: Properties, Reactions, Production And Uses. [Link]

  • Wikipedia. This compound. [Link]

  • Wikipedia. Isothis compound. [Link]

  • Stenutz. cis-crotonic acid. [Link]

  • Google Patents.
  • ResearchGate. The Effect of Heat on cis- and trans-Crotonic Acids: Alternatives to Direct cis–trans Isomerism. [Link]

  • Google Patents. US2413235A - this compound manufacture.
  • Solubility of Things. This compound. [Link]

  • Physical Testing and Chemical Analysis Part B:Chemical Analgsis. HPLC Determination of Migration Levels of this compound from Food Contact Materials. [Link]

  • ACS Publications. Separation of this compound and 2-Pentenoic Acid Obtained by Pyrolysis of Bio-Based Polyhydroxyalkanoates Using a Spinning Band Distillation Column. [Link]

  • American Chemical Society. Separation of this compound and 2‑Pentenoic Acid Obtained by Pyrolysis of Bio-Based Polyhydroxyalkanoates Using a Spinning Band Distillation Column. [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of Crotonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for crotonic acid applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in your research. This guide is structured in a question-and-answer format to directly address the solubility issues you may encounter when working with this compound.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?

This compound, or (2E)-but-2-enoic acid, is a short-chain unsaturated carboxylic acid. Its molecular structure contains both a polar carboxylic acid head and a short, non-polar hydrocarbon tail. This duality means it is soluble in water and a wide range of organic solvents, but its solubility is finite and can be problematic depending on the specific conditions of your reaction media.[1][2][3] It typically appears as a white crystalline solid at room temperature.[3][4]

Q2: I'm observing incomplete dissolution of this compound in water at room temperature. Is this normal?

Yes, this is a common observation. This compound is described as being moderately soluble in water.[2][3][5] Its solubility is highly dependent on temperature. For example, at 25°C, its solubility in water is approximately 94 g/L.[5][6] If your target concentration exceeds this, you will see incomplete dissolution.

Q3: What are the key factors that I can manipulate to improve the solubility of this compound?

There are three primary factors you can control to influence the solubility of this compound:

  • Temperature: The solubility of this compound in most solvents, especially water, increases significantly with temperature.[3][6][7]

  • pH: As a carboxylic acid, the pH of the aqueous medium is a critical determinant of its solubility.

  • Solvent Selection: The choice of solvent is paramount, governed by the principle of "like dissolves like."

Troubleshooting Guides & In-Depth Solutions
Q4: How does temperature quantitatively affect the solubility of this compound in water?

The effect of temperature on the aqueous solubility of this compound is substantial. The dissolution process is endothermic, meaning that applying heat favors dissolution.[8] Below is a summary of its solubility in water at various temperatures.

Temperature (°C)Temperature (K)Solubility (g/L)Source
0273.1541.5[6][7]
10283.1554.6[7]
20293.1576.1[7]
25298.1594[5][6][7]
30303.15122[7]
40313.15656[6][7]

Caption: Solubility of this compound in Water at Different Temperatures.

As the data clearly shows, a modest increase in temperature from 25°C to 40°C results in an almost seven-fold increase in solubility.

Q5: My reaction needs to be run in an aqueous buffer, but the this compound won't dissolve. How can I use pH to my advantage?

This is an excellent question that leverages the chemical nature of this compound. The key is its acidity, represented by its pKa.

The Causality: this compound has a pKa of approximately 4.69.[1][5] In an aqueous solution, when the pH is below the pKa, the carboxylic acid group remains largely protonated (CH₃CH=CHCOOH). This is the neutral, less soluble form of the molecule. When the pH is raised above the pKa, the carboxylic acid group deprotonates to form the crotonate anion (CH₃CH=CHCOO⁻). This ionic form is significantly more soluble in water due to strong ion-dipole interactions.

By adjusting the pH of your reaction media to be at least one to two units above the pKa (e.g., pH 6.0 - 7.0), you can dramatically increase the solubility of this compound.

Experimental Protocols
Protocol 1: Solubility Enhancement via pH Adjustment

This protocol is designed for reactions in aqueous media where the subsequent steps are compatible with a basic pH.

Objective: To dissolve this compound by converting it to its soluble salt form.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • A suitable base (e.g., 1M NaOH, 1M KOH, or an organic base like triethylamine if compatible with your reaction)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

Procedure:

  • Add the desired amount of this compound solid to your reaction vessel containing the aqueous solvent.

  • Begin stirring to create a slurry.

  • Slowly add the base dropwise while monitoring the pH of the mixture.

  • Observe the dissolution of the solid as the pH increases.

  • Continue adding the base until all the this compound has dissolved and the pH is stable in the desired range (typically > 6.0).

  • Self-Validation: The endpoint is visually confirmed by the complete disappearance of solid material, resulting in a clear solution. The pH reading validates that the conditions for salt formation have been met.

Q6: I am working with an organic, non-polar solvent and facing solubility issues. What are my options?

While this compound is generally soluble in many organic solvents, its solubility can be limited in highly non-polar media like hexanes or pet ether.[1][2] The carboxylic acid group's polarity creates this challenge. Here, temperature and solvent screening are your primary tools.

The Causality: The solubility in organic solvents depends on a balance between the energy required to break the crystal lattice of the solid this compound and the energy released from the solvation of the molecule by the solvent. A good solvent will have intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) that are similar to those of this compound. Alcohols, for example, are excellent solvents because they can act as both hydrogen bond donors and acceptors, similar to the carboxylic acid group.[3]

A study systematically measured the solubility of this compound in various organic solvents, confirming that solubility increases with temperature across all tested solvents, including methanol, ethanol, ethyl acetate, and acetonitrile.[8][9]

SolventSolubility at 25°C (w/w %)
Ethanol52.5%
Acetone53.0%
Toluene37.5%

Caption: Solubility of this compound in Select Organic Solvents.[7]

Troubleshooting Workflow for Poor Solubility

The following diagram outlines a logical workflow for addressing solubility challenges with this compound.

G cluster_start Initial Observation cluster_media Step 1: Identify Media Type cluster_aqueous Aqueous Media Troubleshooting cluster_organic Organic Media Troubleshooting start Poor this compound Solubility Observed media_q Aqueous or Organic Reaction Media? start->media_q aq_heat Increase Temperature (See Table 1 for data) media_q->aq_heat Aqueous org_heat Increase Temperature media_q->org_heat Organic aq_ph Adjust pH > 6.0 (See Protocol 1) aq_heat->aq_ph If insufficient or temperature is fixed aq_result Is Solubility Sufficient? aq_ph->aq_result aq_success Proceed with Reaction aq_result->aq_success Yes org_solvent Screen Alternative Solvents (e.g., Alcohols, Esters) (See Protocol 2) aq_result->org_solvent No, consider co-solvent org_heat->org_solvent If insufficient or temperature is fixed org_result Is Solubility Sufficient? org_solvent->org_result org_result->aq_ph No, consider phase-transfer catalyst org_success Proceed with Reaction org_result->org_success Yes

Caption: Troubleshooting workflow for this compound solubility issues.

Protocol 2: Systematic Solvent Screening

Objective: To identify a suitable organic solvent or co-solvent system for a target concentration of this compound.

Materials:

  • This compound

  • A selection of candidate solvents (e.g., Toluene, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Methanol)

  • Vials with caps (e.g., 4 mL)

  • Analytical balance

  • Vortex mixer

  • Stir plate and small stir bars

  • Heat block or oil bath (optional)

Procedure:

  • Define Target: Determine the required concentration of this compound for your reaction (e.g., 0.5 M).

  • Preparation: Weigh a fixed amount of this compound into several labeled vials (e.g., 43 mg for 1 mL of a 0.5 M solution).

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of a different candidate solvent to each vial.

  • Initial Assessment (Room Temp): Cap the vials securely. Vortex each vial for 30 seconds, then allow it to stand for 5 minutes. Observe and record which solvents yield a clear solution.

  • Thermal Assessment (Optional): For solvents that did not achieve full dissolution, place the vials on a stir plate within a heat block. Gradually increase the temperature (e.g., in 10°C increments to 50°C), allowing the mixture to equilibrate for 10 minutes at each step. Record the temperature at which dissolution occurs.

  • Co-Solvent Test: If no single solvent is adequate, attempt to use a co-solvent. Take a vial with undissolved solid in a non-polar solvent (e.g., Toluene) and add a small amount (e.g., 5-10% v/v) of a highly effective polar solvent (e.g., Methanol) and observe if dissolution occurs.

  • Self-Validation: This systematic approach provides a clear, rank-ordered list of effective solvents and the necessary conditions (temperature, co-solvents) for your specific concentration, ensuring a reproducible dissolution process for your reaction scale-up.

Safety Precautions

This compound is a corrosive solid that can cause severe skin burns and serious eye damage.[10] It is also harmful if swallowed or in contact with skin.

  • Handling: Always handle this compound in a well-ventilated area, such as a fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Storage: Store in a dry, cool place below +30°C.[5][12]

  • First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for several minutes and seek medical attention.[10][11] If swallowed, rinse mouth but do NOT induce vomiting and seek immediate medical help.

References
  • Wikipedia. This compound. [Link]

  • Sinoright. This compound: Characteristics, Applications and Excellent Q. [Link]

  • Solubility of Things. This compound. [Link]

  • The Merck Index. This compound. [Link]

  • Chemcess. This compound: Properties, Reactions, Production And Uses. [Link]

  • metasci. Safety Data Sheet this compound. [Link]

  • Carl ROTH. Safety Data Sheet: Crotonsäure. [Link]

  • Encyclopedia. This compound - Wikipedia. [Link]

  • Kono Chem. What Is The Usage Of this compound. [Link]

  • YouTube. Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]

  • ResearchGate. Solubilities of this compound in different organic solvents at several temperatures from (278.15 to 333.15)K | Request PDF. [Link]

  • The Chemical Thesaurus. This compound. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Patsnap Eureka. How to Improve Carboxylic Acid Extraction Processes?. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 3724-65-0). [Link]

  • Solubility of Things. Reactions of Carboxylic Acids and Derivatives. [Link]

  • ACS Publications. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research. [Link]

  • LookChem. Solubilities of this compound in different organic solvents at several temperatures from (278.15 to 333.15) K. [Link]

  • PubChem. This compound | C4H6O2 | CID 637090. [Link]

  • Multichem. This compound Dealer and Distributor. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Crotonic Acid Copolymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the copolymerization of crotonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating this compound into polymer chains. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction conditions and achieve desired copolymer properties. Our approach is rooted in a deep understanding of polymer chemistry, providing not just protocols, but the scientific rationale behind them.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions that frequently arise when working with this compound copolymerization.

1. Why is the homopolymerization of this compound so difficult?

This compound and its esters are known to have a very low tendency for homopolymerization via conventional free-radical methods.[1][2][3] This reluctance is primarily due to steric hindrance caused by the methyl group on the β-carbon of the double bond, which impedes the approach of the propagating radical. Additionally, the propagation rate coefficients for crotonates are extremely low, making it challenging to achieve high molecular weight polymers.[1][2]

2. What are the most common comonomers used with this compound, and for what applications?

The most industrially significant comonomer for this compound is vinyl acetate.[4][5] The resulting vinyl acetate-crotonic acid copolymers are widely used in paints, coatings, adhesives, and film formers.[6][7] this compound is also copolymerized with acrylic monomers, such as methyl acrylate, ethyl acrylate, and butyl acrylate, to produce materials for inks and other specialty applications.[4]

3. What is the significance of the reactivity ratios of this compound in copolymerization?

The reactivity ratios (r) are crucial parameters that describe the preference of a propagating radical to add a monomer of its own kind versus the other monomer. For this compound (M1) and a comonomer (M2), r1 (k11/k12) and r2 (k22/k21) dictate the copolymer composition. This compound typically exhibits a very low reactivity ratio (r1 ≈ 0), indicating that the propagating chain ending in a this compound radical prefers to add the comonomer (M2) rather than another this compound monomer.[1][2] This can be advantageous for achieving alternating or statistically random copolymers, depending on the reactivity ratio of the comonomer.[8][9]

4. How does the carboxylic acid group of this compound influence the polymerization process?

The carboxylic acid group in this compound introduces several important considerations:

  • Polarity and Solubility: It imparts hydrophilicity to the resulting copolymer, which can be desirable for applications requiring water solubility or dispersibility.[4]

  • pH Sensitivity: The acidity of the medium can affect the reactivity of the this compound monomer. At higher pH, the carboxyl group is deprotonated to a carboxylate anion, which can influence its partitioning in emulsion polymerization systems and its reactivity.[10]

  • Potential for Side Reactions: The acidic proton can potentially interfere with certain initiators or catalyze side reactions, such as the hydrolysis of other monomers under specific conditions.[2]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the copolymerization of this compound.

Problem 1: Low or No Polymerization Conversion

Symptoms:

  • The reaction mixture remains low in viscosity.

  • Precipitation of the final polymer yields little to no product.

  • Monomer concentration, as monitored by techniques like ¹H NMR, does not decrease significantly over time.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inappropriate Initiator This compound's electron-withdrawing carboxylic acid group can influence initiator decomposition. Standard radical initiators like AIBN may not be efficient.[1][2][3]1. Select an appropriate initiator: Consider peroxide initiators like benzoyl peroxide or potassium persulfate, which have been shown to be effective.[11] 2. Optimize initiator concentration: Start with a typical concentration (e.g., 0.1-1.0 mol% relative to total monomers) and systematically vary it to find the optimal level.
Low Reaction Temperature The activation energy for the polymerization may not be reached, leading to a very slow initiation and propagation rate.1. Increase the reaction temperature: Ensure the temperature is appropriate for the chosen initiator's half-life. For many free-radical polymerizations, temperatures between 60-80 °C are common.
High Steric Hindrance As mentioned, the β-methyl group on this compound sterically hinders propagation.1. Choose a less sterically hindered comonomer: Comonomers with smaller side groups may facilitate easier addition to the propagating chain. 2. Consider alternative polymerization techniques: For crotonate esters, Group Transfer Polymerization (GTP) has been shown to be successful where free-radical methods fail.[3]
Presence of Inhibitors Impurities in monomers or solvents (e.g., hydroquinone in vinyl acetate) can scavenge radicals and inhibit polymerization.1. Purify monomers: Distill or pass monomers through an inhibitor removal column before use. 2. Use deoxygenated solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which is a known radical scavenger.
Problem 2: Poor Incorporation of this compound into the Copolymer

Symptoms:

  • The final copolymer has a significantly lower percentage of this compound units than the initial monomer feed ratio.

  • Characterization (e.g., titration, NMR) confirms a low acid number or a low integral ratio for this compound protons.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Unfavorable Reactivity Ratios If the comonomer's reactivity ratio (r2) is much greater than 1, it will preferentially homopolymerize, leading to poor incorporation of this compound.[8][9]1. Adjust the monomer feed ratio: Increase the concentration of this compound in the initial monomer feed to statistically favor its incorporation. 2. Employ a semi-batch or continuous addition process: Maintain a low and constant concentration of the more reactive comonomer in the reactor to promote the incorporation of this compound.
Phase Separation (Emulsion/Suspension) In heterogeneous polymerization systems, the partitioning of the more hydrophilic this compound into the aqueous phase can lead to its poor incorporation into the growing polymer particles.[10]1. Adjust the pH of the aqueous phase: For emulsion polymerization, a lower pH (around 2-3) will keep the this compound in its less soluble, protonated form, favoring its partitioning into the monomer droplets and polymer particles.[10] 2. Use a suitable surfactant: The choice of surfactant can influence the stability of the emulsion and the partitioning of monomers.
Problem 3: Formation of Insoluble Gel or Cross-linked Polymer

Symptoms:

  • The reaction mixture becomes a solid gel.

  • The isolated polymer is insoluble in common solvents.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
High Initiator Concentration An excess of initiator can lead to a high concentration of radicals, increasing the likelihood of chain transfer to polymer and subsequent cross-linking.1. Reduce the initiator concentration: Systematically lower the amount of initiator.
High Reaction Temperature Elevated temperatures can accelerate side reactions, including chain transfer reactions that can lead to branching and cross-linking.1. Lower the reaction temperature: If possible, use a lower temperature and a more active initiator.
Presence of D-functional Impurities If either monomer contains impurities with two polymerizable double bonds, they can act as cross-linking agents.1. Ensure monomer purity: Use high-purity monomers.

III. Experimental Protocols & Workflows

Protocol 1: Bulk Copolymerization of Vinyl Acetate and this compound

This protocol provides a general procedure for the bulk copolymerization of vinyl acetate and this compound, which can be adapted based on the desired copolymer composition.

Materials:

  • Vinyl acetate (inhibitor removed)

  • This compound

  • Benzoyl peroxide (initiator)

  • Methanol (for precipitation)

  • Round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet

Procedure:

  • Monomer Preparation: Prepare a monomer mixture with the desired molar ratio of vinyl acetate to this compound (e.g., 95:5).

  • Reaction Setup: Add the monomer mixture and the initiator (e.g., 0.5 mol% based on total monomers) to the round-bottom flask.

  • Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to remove oxygen.

  • Polymerization: Heat the reaction mixture to 70-80 °C with constant stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by observing the increase in viscosity.

  • Termination and Precipitation: After the desired time (e.g., 4-6 hours), cool the reaction to room temperature. Slowly pour the viscous solution into a large excess of cold methanol with vigorous stirring to precipitate the copolymer.

  • Purification: Filter the precipitated copolymer and wash it several times with fresh methanol to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow for Troubleshooting Low Conversion

The following diagram illustrates a logical workflow for addressing low polymerization conversion.

Troubleshooting_Low_Conversion start Low/No Conversion Observed check_initiator Is the initiator appropriate and at the correct concentration? start->check_initiator adjust_initiator Action: Select a more suitable initiator (e.g., BPO, KPS) and optimize its concentration. check_initiator->adjust_initiator No check_temp Is the reaction temperature optimal for the chosen initiator? check_initiator->check_temp Yes adjust_initiator->check_temp adjust_temp Action: Increase the reaction temperature. check_temp->adjust_temp No check_purity Are the monomers and solvents free of inhibitors? check_temp->check_purity Yes adjust_temp->check_purity purify_reagents Action: Purify monomers and deoxygenate solvents. check_purity->purify_reagents No consider_alt_method Is steric hindrance the primary issue? check_purity->consider_alt_method Yes purify_reagents->consider_alt_method gtp Consider alternative methods like Group Transfer Polymerization for crotonate esters. consider_alt_method->gtp Yes end Successful Polymerization consider_alt_method->end No gtp->end

Caption: A flowchart for troubleshooting low conversion in this compound copolymerization.

IV. Visualization of Key Concepts

Influence of pH on this compound in Emulsion Polymerization

The pH of the aqueous phase plays a critical role in determining the location and reactivity of this compound in emulsion polymerization.

pH_Effect cluster_low_ph Low pH (e.g., 2-3) cluster_high_ph High pH (e.g., > 7) low_ph This compound (CA) COOH (protonated) More hydrophobic partition_low Partitions into monomer droplets and polymer particles low_ph:f2->partition_low favors result_low Good incorporation into copolymer partition_low->result_low leads to high_ph Crotonate Anion COO⁻ (deprotonated) More hydrophilic partition_high Remains in the aqueous phase high_ph:f2->partition_high favors result_high Poor incorporation and/or formation of water-soluble oligomers partition_high->result_high leads to

Caption: The effect of pH on the partitioning of this compound in emulsion polymerization.

V. References

  • Wanhongrun. (2026). What are the polymers formed from this compound? - Blog.

  • Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. (2024). ACS Macro Letters.

  • Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. (n.d.). National Institutes of Health.

  • Chemcess. (n.d.). This compound: Properties, Reactions, Production And Uses.

  • Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. (2019). Macromolecules - ACS Publications.

  • SMC Global. (n.d.). This compound.

  • Sinoright. (n.d.). This compound: Characteristics, Applications and Excellent Q.

  • Bol'shakov, A.I., Kuzina, S.I., & Barkalov, I.M. (1992). Features of polymerization and copolymerization of this compound. Vysokomolekulyarnye Soedineniya, Seriya A, 34(5), 123-130.

  • Poly(vinyl acetate-co-crotonic acid) from bio. (2023). RSC Publishing.

  • PCI Magazine. (2022). How Does pH Impact the Polymerization of Functional Monomers?.

  • ResearchGate. (n.d.). COPOLYMER COMPOSITION.

  • Wikipedia. (n.d.). Mayo–Lewis equation.

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side reactions to avoid during crotonic acid functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for crotonic acid functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Introduction: The Dual Reactivity of this compound

This compound, a simple α,β-unsaturated carboxylic acid, is a valuable building block in organic synthesis. Its utility stems from two key reactive sites: the carboxylic acid group and the conjugated carbon-carbon double bond. This dual reactivity, however, is also the source of several potential side reactions that can complicate functionalization, reduce yields, and lead to impure products. This guide will help you understand, anticipate, and mitigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning into a solid/viscous goo. What is happening?

A1: You are likely observing polymerization of your this compound.[1][2] The conjugated double bond in this compound makes it susceptible to radical polymerization, which can be initiated by heat, UV light, or residual radical initiators from previous steps.[3][4][5]

Quick Troubleshooting:

  • Work in the dark or under amber light: To prevent UV-initiated polymerization.

  • Use a radical inhibitor: Add a small amount of a radical scavenger like hydroquinone or butylated hydroxytoluene (BHT) to your reaction mixture.

  • Maintain low temperatures: If your reaction conditions permit, running the reaction at a lower temperature can significantly reduce the rate of polymerization.

Q2: I'm trying to perform a reaction on the carboxylic acid, but I'm seeing products with modifications on the double bond. Why?

A2: This is a classic case of competing reactivity. The double bond of this compound is susceptible to various addition reactions, which can compete with the desired functionalization of the carboxylic acid.[6] Common competing reactions include:

  • Michael Addition (1,4-Conjugate Addition): Nucleophiles, especially soft nucleophiles like amines or thiols, can add to the β-carbon of the α,β-unsaturated system.[7][8][9][10][11]

  • Halogenation/Hydrohalogenation: If you are using reagents that can generate electrophilic halogens (e.g., from acidic conditions with halide salts), you might see the addition of halogens across the double bond.[6]

Q3: My esterification/amidation of this compound is very slow compared to similar reactions with saturated carboxylic acids. Is this normal?

A3: Yes, this is a known characteristic of this compound. The electron-withdrawing nature of the conjugated double bond can reduce the nucleophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to a saturated carboxylic acid like butyric acid.[1] Patience and optimization of reaction conditions are key.

Q4: I'm observing an unexpected isomer in my final product. Where could it be coming from?

A4: this compound (trans-2-butenoic acid) can isomerize to its cis-isomer, isothis compound, or to 3-butenoic acid, especially under thermal conditions.[1] These isomers can then participate in the reaction, leading to isomeric impurities in your final product.

Preventative Measures:

  • Use high-purity this compound: Ensure your starting material is free of isomeric impurities.

  • Avoid excessive heat: If possible, use milder reaction conditions.

  • Purification: Isomeric products can often be separated by chromatography or fractional crystallization.[1]

Part 2: Troubleshooting Guides for Specific Functionalizations

Guide 1: Esterification of this compound

Esterification is a fundamental transformation of this compound. While seemingly straightforward, several side reactions can occur.

Problem: Low yield and formation of an unknown byproduct during acid-catalyzed esterification.

Possible Cause: Under acidic conditions and elevated temperatures, a common side reaction is the formation of an ether byproduct from the alcohol reactant.[12][13] Additionally, polymerization can be an issue.

Troubleshooting Protocol:

  • Catalyst Choice:

    • Sulfuric Acid: Effective, but can promote dehydration of some alcohols and charring at high temperatures.[12][14] Use in catalytic amounts.

    • Phosphotungstic Acid: A solid acid catalyst that can offer higher selectivity and easier removal.[13]

    • Carbodiimide Coupling (DCC/EDC): For sensitive alcohols where acidic conditions are not tolerated. This avoids the issue of ether formation.

  • Reaction Conditions:

    • Temperature: Keep the temperature as low as feasible to minimize side reactions.

    • Water Removal: Use a Dean-Stark trap or molecular sieves to drive the equilibrium towards the ester product.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation and radical-induced polymerization.

Data Summary: Catalyst Considerations for this compound Esterification
CatalystAdvantagesDisadvantages
H₂SO₄ Inexpensive, effectiveStrong acid, can cause side reactions (ether formation, charring)
Phosphotungstic Acid Solid acid, easily removed, potentially more selectiveMore expensive than H₂SO₄
DCC/EDC Mild conditions, avoids strong acidsStoichiometric byproduct (urea), potential for O-acylisourea rearrangement
Experimental Workflow: DCC-Mediated Esterification of this compound

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup A Dissolve this compound and Alcohol in Aprotic Solvent (e.g., DCM) B Add DMAP (catalyst) A->B C Cool to 0 °C B->C D Slowly Add DCC (dissolved in DCM) C->D E Stir at 0 °C to RT (Monitor by TLC) D->E F Filter to Remove Dicyclohexylurea (DCU) E->F G Aqueous Workup and Purification F->G

Caption: Workflow for DCC-mediated esterification.

Guide 2: Amide Coupling with this compound

Directly reacting this compound with an amine is often inefficient due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[15][16] Coupling reagents are essential, but they introduce their own set of potential side reactions.

Problem: My amide coupling reaction is giving a complex mixture of products, and my yield is low.

Possible Causes:

  • Michael Addition: The amine can act as a nucleophile and add to the double bond of this compound (aza-Michael reaction), leading to a β-amino acid derivative.[7]

  • Side Reactions of Coupling Reagents:

    • Racemization: If your amine or another part of the molecule is chiral, the conditions of amide coupling can lead to racemization.[17]

    • Guanidinium Byproduct: With uronium/aminium-based coupling reagents (like HATU, HBTU), the amine can react with the coupling reagent itself.

Troubleshooting Protocol:

  • Protect the Double Bond (If Necessary): If Michael addition is a significant problem, consider temporarily protecting the double bond. For example, through a reversible addition reaction. However, this adds extra steps to your synthesis.

  • Optimize Coupling Conditions:

    • Order of Addition: Pre-activating the this compound with the coupling reagent before adding the amine can minimize the amine reacting with the coupling reagent and the aza-Michael addition.

    • Temperature: Run the reaction at low temperatures (e.g., 0 °C to room temperature) to suppress side reactions.

    • Choice of Coupling Reagent:

      • Carbodiimides (DCC, EDC): Cost-effective, but require an additive like HOBt or HOAt to suppress racemization.

      • Phosphonium Reagents (BOP, PyBOP): Generally efficient and less prone to some side reactions than carbodiimides.[17]

      • Uronium/Aminium Reagents (HATU, HBTU): Highly effective but can form guanidinium byproducts if the amine is added incorrectly.

Logical Flow: Minimizing Side Reactions in Amide Coupling

Start Goal: Amide Synthesis Preactivate Pre-activate this compound with Coupling Reagent and Additive (e.g., EDC/HOBt) Start->Preactivate AddAmine Add Amine to the Activated Ester Preactivate->AddAmine SideReaction2 Side Reaction: Coupling Reagent Byproduct Preactivate->SideReaction2 Minimized by correct order of addition LowTemp Maintain Low Temperature (0 °C to RT) AddAmine->LowTemp SideReaction1 Side Reaction: Aza-Michael Addition AddAmine->SideReaction1 Minimized by pre-activation Monitor Monitor Reaction Progress (TLC, LC-MS) LowTemp->Monitor Workup Aqueous Workup and Purification Monitor->Workup

Caption: Strategy to minimize side reactions in amide coupling.

Guide 3: Reactions at the Double Bond and Stereocontrol

When the goal is to functionalize the double bond, controlling regioselectivity (1,2- vs. 1,4-addition) and stereoselectivity is paramount.

Problem: I am getting a mixture of diastereomers/enantiomers in my reaction.

Possible Cause: The reaction conditions are not providing sufficient facial selectivity for the attack on the double bond.

Troubleshooting Protocol:

  • Chiral Catalysts/Auxiliaries:

    • For reactions like conjugate additions, employing a chiral catalyst can induce enantioselectivity.[18]

    • Attaching a chiral auxiliary to the carboxylic acid can direct the stereochemical outcome of reactions on the double bond.

  • Substrate Control:

    • The existing stereochemistry in your substrate can influence the stereochemical outcome of the reaction. Understanding these substrate-directing effects is crucial.

  • Reaction Parameter Optimization:

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and thus the stereoselectivity.[19]

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity.

    • Additives: Lewis acids or bases can coordinate to the substrate or reagents, altering their reactivity and the stereochemical course of the reaction.[20][21]

References

  • Chemcess. (n.d.). This compound: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Wikipedia. (2023). This compound. Retrieved from [Link]

  • ResearchGate. (2014, November 5). What will be the best way to remove traces of this compound present in the crotonaldehyde?. Retrieved from [Link]

  • Bol'shakov, A. I., Kuzina, S. I., & Barkalov, I. M. (1992). Features of polymerization and copolymerization of this compound. Vysokomolekulyarnye Soedineniya, Seriya A, 34(5), 123-130.
  • ACS Publications. (2023, March 13). Separation of this compound and 2-Pentenoic Acid Obtained by Pyrolysis of Bio-Based Polyhydroxyalkanoates Using a Spinning Band Distillation Column. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reaction kinetics and pathways of this compound conversion in sub- and supercritical water for renewable fuel production. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of this compound with amines. Retrieved from [Link]

  • University of Baghdad Digital Repository. (n.d.). Synthesis and Polymerization of this compound – co-Proflavin and substituted with different acid anhydride. Retrieved from [Link]

  • American Chemical Society. (2023, February 20). Separation of this compound and 2‑Pentenoic Acid Obtained by Pyrolysis of Bio-Based Polyhydroxyalkanoates Using a Spinning Band Distillation Column. Retrieved from [Link]

  • N/A. (2025, August 7). Kinetics of the Esterification of this compound with Octyl, Decyl, or Dodecyl Alcohol. Retrieved from [Link]

  • ResearchGate. (2020, June 20). (PDF) Synthesis and Polymerization of this compound -co-Proflavin and substituted with different acid anhydride. Retrieved from [Link]

  • ACS Publications. (2023, January 4). This compound Production by Pyrolysis and Vapor Fractionation of Mixed Microbial Culture-Based Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Retrieved from [Link]

  • MDPI. (2019, July 22). Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. The Effect of the Initiator Basicity/Nucleophilicity on the ROP Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of esters of this compound and n-octyl and isooctyl alcohols using sulfuric acid catalyst - reaction kinetics. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Kinetics of synthesis of esters of this compound and n-decyl and n-dodecyl alcohols using sulfuric acid catalyst. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis and Polymerization of this compound – co-Proflavin and substituted with different acid anhydride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • PMC - NIH. (2013, April 11). Achiral Counterion Control of Enantioselectivity in a Brønsted Acid Catalyzed Iodolactonization. Retrieved from [Link]

  • PMC - NIH. (n.d.). Stereoretentive enantioconvergent reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US20030216594A1 - Process for the preparation of substituted this compound esters.
  • Grokipedia. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • N/A. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • PMC - NIH. (2012, July 24). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Retrieved from [Link]

  • PubMed. (2010, August 20). Reversal of stereoselectivity in the Cu-catalyzed conjugate addition reaction of dialkylzinc to cyclic enone in the presence of a chiral azolium compound. Retrieved from [Link]

  • PMC - NIH. (n.d.). Retention or Inversion in Stereospecific Nickel-Catalyzed Cross-Coupling of Benzylic Carbamates with Arylboronic Esters: Control of Absolute Stereochemistry with an Achiral Catalyst. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of Crotonate Reactivity in Radical Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the low reactivity of crotonates in radical polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to incorporate crotonate monomers into their polymer designs. Here, we will delve into the fundamental reasons behind the sluggish reactivity of crotonates and provide practical, field-tested troubleshooting guides and protocols to ensure the success of your experiments.

Part 1: Understanding the Core Problem: The Reluctant Monomer

This section addresses the fundamental principles governing the low reactivity of crotonates, a common point of frustration for many researchers.

FAQ 1: Why is my crotonate monomer failing to polymerize under standard free-radical conditions?

The reluctance of crotonate monomers, such as ethyl crotonate or butyl crotonate, to undergo homopolymerization via conventional free-radical methods using standard initiators like azobisisobutyronitrile (AIBN) is a well-documented challenge.[1] This low reactivity stems from two primary molecular features:

  • Steric Hindrance: The presence of a methyl group on the β-carbon of the vinyl bond creates significant steric bulk. This hinders the approach of the propagating radical to the monomer's double bond, thereby impeding the polymerization process.[2]

  • Allylic Hydrogen Abstraction: The methyl group on the β-carbon also presents allylic hydrogens. A propagating radical can abstract one of these hydrogens, forming a stable allylic radical. This new radical is resonance-stabilized and generally lacks the reactivity to initiate a new polymer chain, effectively terminating the chain growth.

The interplay of these factors makes the homopolymerization of crotonates exceptionally difficult under standard free-radical conditions.

Part 2: Troubleshooting Failed Homopolymerization: A Decision Pathway

Encountering a failed homopolymerization of a crotonate monomer is a common scenario. This guide provides a logical pathway to navigate this challenge.

My crotonate homopolymerization experiment yielded no polymer. What are my next steps?

If your attempt at a free-radical homopolymerization of a crotonate monomer has been unsuccessful, it is advisable to shift your strategy rather than attempting to force a reaction that is inherently unfavorable. The following decision tree illustrates the recommended experimental pathways.

G A Failed Crotonate Homopolymerization B Incorporate Crotonate into a Copolymer? A->B C Explore Alternative Polymerization Mechanisms? A->C D Radical Copolymerization with a more reactive monomer B->D Yes E Group Transfer Polymerization (GTP) C->E Yes F Controlled Radical Polymerization (CRP) C->F G Lewis Pair Polymerization C->G

Caption: Decision workflow following a failed crotonate homopolymerization.

Part 3: The Copolymerization Strategy: Leveraging Reactivity Differences

Copolymerization is the most common and accessible method to incorporate crotonate units into a polymer backbone.

FAQ 2: How can I effectively incorporate crotonates into a polymer chain?

While crotonates exhibit negligible ability to homopolymerize, they can be successfully copolymerized with more reactive monomers.[1] A well-known example is the copolymerization of crotonic acid and its derivatives with vinyl acetate, which has been utilized in various commercial applications.[1] The key is to select a comonomer with a significantly higher reactivity ratio.

What are reactivity ratios and why are they important in crotonate copolymerization?

Reactivity ratios (r₁ and r₂) describe the preference of a propagating radical to add to its own type of monomer versus the other monomer in the mixture. For a crotonate monomer (M₁) and a more reactive comonomer (M₂):

  • r₁ = k₁₁/k₁₂ : The ratio of the rate constant for the addition of M₁ to a propagating chain ending in M₁ versus the addition of M₂.

  • r₂ = k₂₂/k₂₁ : The ratio of the rate constant for the addition of M₂ to a propagating chain ending in M₂ versus the addition of M₁.

In the case of crotonates, r₁ is typically close to zero, indicating a strong preference for the crotonate-terminated radical to react with the comonomer (M₂) rather than another crotonate monomer. This characteristic is advantageous for achieving incorporation and, in some cases, can lead to alternating copolymers.[3]

Monomer 1 (M₁) Monomer 2 (M₂) r₁ r₂ Copolymer Type
Butyl Crotonate2-Methylen-1,3-dioxepane0.0170.105Alternating
Vinyl AcetateStyrene0.0155Block-like
AcrylonitrileVinyl Acetate~4.2~0.06Random

Caption: Comparison of monomer reactivity ratios in various copolymerization systems.

Experimental Protocol: Free-Radical Copolymerization of Ethyl Crotonate with Vinyl Acetate

This protocol provides a general procedure for the solution copolymerization of ethyl crotonate and vinyl acetate.

Materials:

  • Ethyl crotonate (purified)

  • Vinyl acetate (purified, inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask and line

  • Nitrogen or Argon source

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired molar ratio of ethyl crotonate and vinyl acetate in the anhydrous solvent. Add the appropriate amount of AIBN (typically 0.1-1.0 mol% relative to the total monomer concentration).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN). Allow the polymerization to proceed for the desired time. It is recommended to keep the conversion below 15% for accurate reactivity ratio determination.

  • Termination and Precipitation: Cool the reaction mixture to room temperature and expose it to air to quench the polymerization. Precipitate the copolymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol or hexane).

  • Purification and Drying: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues. Dry the polymer under vacuum to a constant weight.

Part 4: Advanced Polymerization Techniques for Crotonates

When conventional radical methods are insufficient, more advanced techniques can be employed to polymerize crotonates.

FAQ 3: Are there non-radical methods to polymerize crotonates?

Yes, several alternative polymerization techniques have proven successful for the homopolymerization of crotonates. One of the most effective is Group Transfer Polymerization (GTP) .

What is Group Transfer Polymerization (GTP) and how does it apply to crotonates?

GTP is a living polymerization method suitable for α,β-unsaturated carbonyl monomers. It involves the use of a silyl ketene acetal as an initiator and a nucleophilic or electrophilic catalyst. Recent studies have demonstrated that organic superacid catalysts can effectively mediate the GTP of various alkyl crotonates, yielding polymers with controlled molecular weights and narrow molecular weight distributions.[2]

Experimental Protocol Overview: Group Transfer Polymerization of Ethyl Crotonate

This protocol is a summary of a reported procedure for the organic acid-catalyzed GTP of ethyl crotonate.[2]

Materials:

  • Ethyl crotonate (EtCr)

  • 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS) (initiator)

  • 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂) (catalyst)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Schlenk techniques and a glovebox

Procedure:

  • Reaction Setup: All manipulations must be performed under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.

  • Charging the Reactor: In a Schlenk tube, charge ethyl crotonate, MTS, and anhydrous CH₂Cl₂.

  • Initiation: Add a solution of the C₆F₅CHTf₂ catalyst in CH₂Cl₂ to the monomer/initiator mixture to commence the polymerization. A typical reaction temperature is -40 °C to achieve a good balance between reaction rate and control over the polymer properties.[2]

  • Reaction Monitoring: The polymerization can be monitored by taking aliquots at different time intervals and analyzing them by SEC and ¹H NMR.

  • Termination and Purification: After the desired reaction time, the polymerization is terminated by adding methanol. The polymer is then purified by precipitation in a non-solvent like hexane.

G cluster_0 GTP Workflow A Prepare Monomer, Initiator, and Catalyst Solutions B Charge Reactor under Inert Atmosphere A->B C Initiate Polymerization at Low Temperature B->C D Monitor Conversion and Molecular Weight C->D E Terminate and Purify Polymer D->E

Sources

Technical Support Guide: Ensuring the Stability of Crotonic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Crotonic acid, a short-chain unsaturated carboxylic acid, is a valuable building block in organic synthesis and a key component in the development of polymers, pharmaceuticals, and other specialty chemicals.[1][2] Despite its versatility, researchers frequently encounter stability issues when working with this compound in aqueous solutions. Its reactivity, driven by the carboxylic acid group and the carbon-carbon double bond, can lead to inconsistent experimental results if not properly managed.[3]

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It is designed to move beyond simple instructions, offering in-depth explanations of the underlying chemical principles that govern this compound's behavior. Here, you will find answers to common questions, solutions to frequent problems, and validated protocols to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs) about this compound Stability

This section addresses the most common inquiries our application scientists receive regarding the handling of this compound in aqueous environments.

Q1: What is the solubility of this compound in water, and how is it affected by temperature?

A: this compound is moderately soluble in water.[4] Its solubility is significantly influenced by temperature due to the energy required to overcome the crystal lattice forces of the solid acid and to form hydrogen bonds with water molecules. As temperature increases, solubility increases markedly.[3][4]

Data Summary: Solubility of this compound in Water

Temperature (°C) Solubility (g/kg of Water)
0 41.5
25 94
40 656

(Data sourced from Chemcess[3])

Expert Insight: While heating can be an effective way to dissolve this compound, it is a double-edged sword. As discussed in Q5, elevated temperatures can introduce other stability issues, such as isomerization.[5]

Q2: How does pH affect the stability and solubility of my this compound solution?

A: The pH of the aqueous solution is a critical factor. This compound is a weak acid with a pKa of approximately 4.69.[6]

  • Below pKa (pH < 4.7): The acid exists predominantly in its protonated, less polar form (CH₃CH=CHCOOH). This form has moderate water solubility.[4]

  • Above pKa (pH > 4.7): The acid deprotonates to form the highly polar and much more water-soluble crotonate anion (CH₃CH=CHCOO⁻).[7]

Therefore, adjusting the pH to be slightly above the pKa with a base (e.g., NaOH) will dramatically increase its solubility and prevent precipitation in many cases. However, be aware that this compound is incompatible with strong bases, which can catalyze other reactions.[8] The solution in water is a weak acid, resulting in a pH below 7.0.[9][10]

Q3: My this compound solution, which was clear initially, turned cloudy or formed a precipitate over time. What happened?

A: This is a common issue that can stem from several causes:

  • Temperature Fluctuation: If you prepared a saturated solution at an elevated temperature and then stored it at a lower temperature (e.g., room temperature or 4°C), the solution likely became supersaturated, causing the excess this compound to crystallize out.[4]

  • pH Shift: If the pH of your solution decreased for any reason (e.g., absorption of acidic gases like CO₂ from the air, or interaction with other components in a complex medium), the more soluble crotonate salt may have been converted back to the less soluble protonated acid, causing it to precipitate.

  • Slow Polymerization: Although less common without an initiator, prolonged storage, especially with exposure to light, can potentially lead to the formation of low-molecular-weight oligomers that may be less soluble.[2][10]

Q4: I'm seeing an unexpected secondary peak in my HPLC/GC analysis. Could it be a degradation product?

A: Very likely. The most common "degradation" product of trans-crotonic acid in solution is its geometric isomer, cis-crotonic acid (also known as isothis compound).[3] The trans isomer is the more stable form, but an equilibrium can be established between the two, especially if the solution has been exposed to heat or UV light.[5][11] Isothis compound has different physical properties and will typically have a different retention time in chromatographic separations.[3]

Q5: Can I heat my this compound solution to dissolve it faster? What are the risks?

A: Yes, you can use moderate heat (e.g., a 40-50°C water bath) to accelerate dissolution. However, aggressive or prolonged heating carries significant risks:

  • Isomerization: As mentioned above, heating promotes the conversion of the trans-isomer to the cis-isomer (isothis compound).[5][11] This can be a major issue if your application is specific to the trans-isomer.

  • Dimerization and Oligomerization: At higher temperatures (approaching and above 100°C), this compound can undergo dimerization and form other oligomers.[11][12]

  • Decomposition: At very high temperatures, this compound will decompose, emitting irritating fumes.[13] In sub- and supercritical water (≥300 °C), it is known to degrade via decarboxylation and hydrogenation pathways.[14]

Recommendation: Use only gentle, controlled heating and prepare solutions fresh when possible to avoid these complications.

Q6: How should I properly store my this compound stock solutions?

A: Proper storage is essential for maintaining the integrity of your solutions.

  • Temperature: Store aqueous solutions at 2-8°C to minimize microbial growth and slow down potential degradation reactions.[9] Avoid freezing, which can cause the acid to precipitate out of solution upon thawing.

  • Light: Protect solutions from light, especially UV light, to prevent potential polymerization or isomerization.[2][10] Use amber glass bottles or wrap containers in aluminum foil.

  • Container: Use clean glass or chemically resistant polymer containers. This compound is corrosive to some metals.[9]

  • Atmosphere: Keep containers tightly sealed to prevent evaporation and minimize exposure to air.[15] For long-term storage of sensitive solutions, consider purging the headspace with an inert gas like nitrogen or argon.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered during experiments involving this compound.

Issue 1: Poor Reproducibility in Bioassays or Chemical Reactions

Your assay or reaction works one day but fails or gives a different result the next. This often points to an issue with the stability of a key reagent, such as your this compound solution.

  • Possible Cause: Degradation or change in the concentration of the this compound stock solution between experiments. This could be due to precipitation, isomerization, or polymerization.

  • Troubleshooting & Validation Workflow:

    • Visual Inspection: Always check your stock solution for any signs of precipitation or cloudiness before use.

    • pH Check: If applicable to your experiment, verify that the pH of the stock solution has not drifted.

    • Analytical Verification: If you have access to HPLC, run a quick check of the stock solution. A significant decrease in the main peak area or the appearance of new peaks indicates a problem.[16]

    • Prepare Fresh: The most reliable solution is to prepare a fresh aqueous solution of this compound from the solid starting material for each set of critical experiments.

Workflow for Preparing and Validating a Stable Stock Solution

G cluster_prep Preparation cluster_qc Quality Control (QC) cluster_store Storage weigh 1. Weigh solid This compound dissolve 2. Dissolve in high-purity water (e.g., Milli-Q) weigh->dissolve adjust 3. Gently warm (<50°C) and/or adjust pH > 5.0 if needed for solubility dissolve->adjust filter 4. Sterile filter (0.22 µm) into sterile container adjust->filter qc_hplc 5a. Run HPLC to confirm purity and concentration filter->qc_hplc Aliquot for QC qc_ph 5b. Measure and record final pH filter->qc_ph Aliquot for QC storage 6. Store at 2-8°C, protected from light qc_hplc->storage If passes fail QC Fail? qc_hplc->fail qc_ph->storage If passes qc_ph->fail fail->storage No discard Discard and Re-prepare fail->discard Yes

Caption: Workflow for preparing a validated this compound stock solution.

Issue 2: Precipitate Forms When Mixing this compound Solution with Buffered Media

You add your clear this compound stock solution to a buffered experimental medium, and a precipitate immediately or gradually forms.

  • Possible Cause: Incompatibility with the buffer system. The most likely cause is that the pH of the final mixture is below the pKa of this compound (~4.7), causing the soluble crotonate to convert to the less soluble protonated form.

  • Troubleshooting Steps:

    • Calculate Final pH: Theoretically determine the expected final pH after mixing.

    • Measure pH: Prepare a small-scale test mix and measure the pH directly.

    • Adjust Stock Solution: If your stock is unbuffered, consider preparing it in the same buffer as your final medium to prevent pH shifts.

    • Adjust Final pH: If feasible for your experiment, adjust the pH of the final mixture to be above 5.0 after all components have been added.

Section 3: Key Experimental Protocols

Adhering to validated protocols is crucial for experimental success. The following methods provide a reliable starting point for your work.

Protocol 1: Preparation of a Stable 100 mM Aqueous Stock Solution of this compound

This protocol is designed to create a stable stock solution suitable for most cell culture and biochemical assays.

  • Pre-calculation: this compound has a molecular weight of 86.09 g/mol .[17] To make 100 mL of a 100 mM solution, you will need: 0.1 L * 0.1 mol/L * 86.09 g/mol = 0.8609 g.

  • Weighing: Accurately weigh 861 mg of solid this compound and add it to a sterile 250 mL glass beaker or bottle.

  • Dissolution: Add ~80 mL of high-purity water (e.g., Milli-Q or WFI). Stir with a magnetic stir bar. The acid will not fully dissolve at this stage.

  • pH Adjustment: While stirring, slowly add 1 M NaOH dropwise. Monitor the pH using a calibrated pH meter. The solid will dissolve as the pH approaches and surpasses 4.7. Continue adding NaOH until the pH is stable at ~7.0-7.4. All solid material should now be dissolved.

  • Final Volume: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add it to the flask. Carefully add water to bring the final volume to exactly 100 mL.

  • Sterilization & Storage: Sterile filter the solution through a 0.22 µm syringe filter into a sterile, amber glass bottle.

  • Quality Control (Self-Validation):

    • Label the bottle clearly with the compound name, concentration, preparation date, and your initials.

    • Take a small aliquot for HPLC analysis to confirm the concentration and purity (>98%) and to serve as a baseline (t=0) reference.

    • Store the stock solution at 2-8°C, protected from light.[9] A properly prepared and stored solution should be stable for several weeks, but periodic analytical checks are recommended for long-term studies.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

This is a general-purpose reverse-phase HPLC method for analyzing this compound in aqueous solutions.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (pH adjusted to ~2.7 with formic or phosphoric acid). A common starting ratio is 10:90 (Methanol:Water).[16]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[16]

  • Procedure:

    • Prepare a standard curve using freshly prepared solutions of solid this compound of known concentrations.

    • Dilute your experimental sample to fall within the linear range of the standard curve.

    • Inject the standard solutions and the sample.

    • Identify the peak for trans-crotonic acid based on the retention time of the standard. Any significant peak at a different retention time may indicate the presence of isothis compound or another impurity/degradation product.

    • Quantify the concentration of your sample by comparing its peak area to the standard curve.

Section 4: Primary Degradation Pathways in Aqueous Solution

Understanding the potential reactions this compound can undergo is key to preventing them. For most standard laboratory conditions, isomerization is the primary concern.

G trans_acid trans-Crotonic Acid (More Stable) A trans_acid->A cis_acid cis-Crotonic Acid (Isothis compound) dimer Dimers / Oligomers (Less Soluble) A->cis_acid Isomerization B A->B label_isomerization Heat (Δ) UV Light (hν) A->label_isomerization B->dimer Polymerization label_polymerization UV Light (hν) Initiators High Temperature B->label_polymerization

Caption: Key instability pathways for this compound in solution.

References

  • Wikipedia. This compound. [Link]

  • Sinoright. This compound: Characteristics, Applications and Excellent Q. [Link]

  • Solubility of Things. This compound. [Link]

  • Chemcess. This compound: Properties, Reactions, Production And Uses. [Link]

  • Suvchem Laboratory Chemicals. This compound ( FOR SYNTHESIS). [Link]

  • metasci. Safety Data Sheet this compound. [Link]

  • NJ.gov. HAZARD SUMMARY. [Link]

  • RSC Publishing. Reaction kinetics and pathways of this compound conversion in sub- and supercritical water for renewable fuel production. [Link]

  • NIH PubChem. This compound | C4H6O2 | CID 637090. [Link]

  • Canadian Science Publishing. The Effect of Heat on cis- and trans-Crotonic Acids: Alternatives to Direct cis–trans Isomerism. [Link]

  • Canadian Science Publishing. The Effect of Heat on cis- and trans-Crotonic Acids. [Link]

  • ResearchGate. The Effect of Heat on cis- and trans-Crotonic Acids: Alternatives to Direct cis–trans Isomerism. [Link]

  • INIS-IAEA. Features of polymerization and copolymerization of this compound. [Link]

  • CNKI. HPLC Determination of Migration Levels of this compound from Food Contact Materials. [Link]

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Technical Support Center: Crotonic Acid Separation from Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polymers from unreacted crotonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during polymer purification. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide: Common Issues in this compound Removal

This section addresses specific problems you might encounter during the separation of unreacted this compound from your polymer product.

Issue 1: High Levels of Residual this compound Detected After Precipitation.

Question: I've performed a precipitation and washing procedure to purify my polymer, but analytical tests (e.g., HPLC, NMR) still show significant amounts of unreacted this compound. What could be going wrong?

Answer: This is a common issue that can arise from several factors related to the solubility of both the polymer and the this compound. Here’s a systematic approach to troubleshoot this problem:

  • Inadequate Solvent/Antisolvent System: The efficiency of precipitation relies on the principle that the polymer is insoluble in the chosen "antisolvent," while the monomer (this compound) remains soluble.[1]

    • Causality: If the this compound has some solubility in the antisolvent, it can co-precipitate or be trapped within the polymer matrix as it solidifies. Conversely, if the polymer has some solubility in the washing solvent, you may be losing yield.

    • Solution:

      • Re-evaluate your solvent system. this compound is soluble in water and many organic solvents like ethanol, ether, and chloroform.[2][3][4] Consider an antisolvent in which this compound is highly soluble but your polymer is completely insoluble. A good starting point is to consult solubility data for your specific polymer.

      • Perform sequential washing. Instead of a single wash, use multiple smaller volume washes. This is generally more effective at removing impurities.

      • Increase the wash contact time. Allow the polymer slurry to stir in the fresh antisolvent for a longer period to facilitate the diffusion of trapped this compound out of the polymer matrix.

  • Polymer Morphology: The physical form of your precipitated polymer can impact washing efficiency.

    • Causality: A gummy or sticky precipitate has a lower surface area, making it difficult for the washing solvent to penetrate and remove trapped monomer.

    • Solution:

      • Optimize the precipitation rate. Adding the polymer solution to the antisolvent slowly and with vigorous stirring can promote the formation of a fine, easily washable powder.

      • Consider temperature. Cooling the antisolvent can sometimes lead to a more crystalline and less sticky precipitate.

  • Insufficient Washing Volume:

    • Causality: Using too little washing solvent will not effectively create the concentration gradient needed to draw the this compound away from the polymer.

    • Solution: Increase the volume of the washing solvent. A general rule of thumb is to use at least 10 volumes of antisolvent relative to the volume of the polymer solution.

Issue 2: Polymer Yield is Significantly Reduced After Purification.

Question: My purification process is effectively removing the this compound, but I'm losing a substantial amount of my polymer product. How can I improve my yield?

Answer: Significant polymer loss during purification often points to partial solubility of the polymer in the washing solvent or mechanical losses during handling. Let's break down the potential causes and solutions:

  • Partial Polymer Solubility:

    • Causality: The chosen antisolvent might not be a complete non-solvent for your polymer, leading to the dissolution of lower molecular weight fractions.

    • Solution:

      • Screen different antisolvents. Test the solubility of your polymer in a range of potential antisolvents to find one in which it is truly insoluble.

      • Adjust the solvent/antisolvent ratio. If you are precipitating from a solution, ensure you are adding a sufficient excess of the antisolvent to drive the polymer out of the solution completely.

  • Mechanical Losses:

    • Causality: Fine polymer particles can be lost during filtration and transfer steps.

    • Solution:

      • Optimize filtration. Use a filter medium with an appropriate pore size to retain your polymer particles. For very fine particles, consider centrifugation as an alternative to filtration.

      • Careful handling. Ensure all transfer steps are done meticulously to avoid leaving the product behind on glassware.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the separation of this compound from polymers.

Q1: What are the most common methods for separating unreacted this compound from a polymer?

A1: The choice of method depends on the polymer's properties (solubility, molecular weight), the scale of the experiment, and the desired final purity. The most common techniques are:

  • Precipitation: The polymer solution is added to a larger volume of a non-solvent (antisolvent). The polymer precipitates out, while the unreacted this compound remains dissolved in the solvent/antisolvent mixture. The polymer is then collected by filtration and washed.[1][5]

  • Solvent Extraction: This is effective if the polymer and this compound have different solubilities in two immiscible liquids. For example, if the polymer is soluble in an organic solvent and this compound is soluble in water, an aqueous wash can be used to extract the this compound.[6]

  • Chromatography: Techniques like size exclusion chromatography (SEC) or gel permeation chromatography (GPC) separate molecules based on their size.[7][8] The larger polymer molecules elute before the smaller this compound molecules. Adsorption chromatography can also be used, which separates based on chemical affinity for a stationary phase.[7]

  • Membrane Filtration: This method uses a semi-permeable membrane that retains the larger polymer molecules while allowing the smaller this compound molecules to pass through with the solvent.[9][10][11] Techniques like ultrafiltration and nanofiltration are applicable here.

Q2: How can I choose the best solvent for precipitation?

A2: The ideal solvent system for precipitation should meet the following criteria:

  • The polymer should be highly soluble in the initial "solvent."

  • The polymer should be highly insoluble in the "antisolvent."

  • The This compound should be highly soluble in the "antisolvent" or the solvent/antisolvent mixture.

To select the best system, consider the polarity of your polymer and this compound. This compound is a polar molecule due to its carboxylic acid group.[2] Therefore, polar solvents are generally good for dissolving it. Your choice of antisolvent will depend on the nature of your polymer.

Q3: What analytical techniques can I use to confirm the removal of this compound?

A3: Several analytical techniques can be used to quantify the amount of residual this compound in your purified polymer:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method.[12][13][14] A calibration curve with known concentrations of this compound is used to determine the concentration in your polymer sample.

  • Gas Chromatography (GC): GC can also be used, often after derivatization of the carboxylic acid group to make it more volatile.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic peaks of this compound and compare their integration to the polymer peaks to estimate the residual amount.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to detect the presence of the characteristic carbonyl and C=C double bond stretches of this compound, although it is generally less quantitative than HPLC or NMR.

Experimental Protocols

Here are detailed step-by-step methodologies for common separation techniques.

Protocol 1: Purification by Precipitation

This protocol is a general guideline and should be optimized for your specific polymer.

Materials:

  • Polymer solution containing unreacted this compound

  • Selected antisolvent

  • Beakers or flasks

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Vacuum flask

  • Drying oven

Procedure:

  • Dissolve the crude polymer in a minimum amount of a suitable solvent.

  • Prepare the antisolvent. In a separate, larger beaker, add at least 10 volumes of the chosen antisolvent relative to the volume of the polymer solution.

  • Precipitate the polymer. While vigorously stirring the antisolvent, slowly add the polymer solution dropwise. A cloudy precipitate should form.

  • Digest the precipitate. Continue stirring the mixture for at least 30 minutes to allow the polymer to fully precipitate and for some of the trapped impurities to diffuse out.

  • Isolate the polymer. Collect the precipitated polymer by vacuum filtration.

  • Wash the polymer. While the polymer is still in the filter funnel, wash it with several portions of fresh, cold antisolvent.

  • Dry the polymer. Transfer the purified polymer to a suitable container and dry it under vacuum to a constant weight.

Protocol 2: Quantification of Residual this compound by HPLC

Materials:

  • Purified polymer sample

  • This compound standard

  • HPLC grade solvents (e.g., methanol, water, acetonitrile)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 column (or other suitable column)

Procedure:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent.

  • Create a calibration curve. Prepare a series of dilutions from the stock solution to create standards of known concentrations.

  • Analyze the standards. Inject each standard into the HPLC and record the peak area at the characteristic wavelength for this compound (around 210 nm).[12] Plot a graph of peak area versus concentration to generate a calibration curve.

  • Prepare the polymer sample. Accurately weigh a known amount of your purified polymer and dissolve it in a known volume of a suitable solvent.

  • Analyze the sample. Inject the polymer sample solution into the HPLC under the same conditions as the standards.

  • Quantify the residual this compound. Determine the peak area corresponding to this compound in your sample chromatogram. Use the calibration curve to determine the concentration of this compound in your sample solution. From this, you can calculate the weight percentage of residual this compound in your polymer.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterModerately soluble, increases with temperature[2][15]
EthanolSoluble[2][15]
Diethyl EtherSoluble[2][16]
ChloroformSoluble[2][16]
TolueneSoluble[15]
AcetoneSoluble[15]
Ethyl AcetateSoluble[15]

Table 2: Comparison of Separation Techniques

TechniquePrincipleAdvantagesDisadvantages
Precipitation Differential solubilitySimple, scalable, cost-effectiveMay not achieve high purity in a single step, potential for polymer loss
Solvent Extraction Differential solubility in immiscible liquidsCan be highly selective, continuous process possibleRequires suitable immiscible solvents, can be solvent-intensive
Chromatography (SEC/GPC) Separation by molecular sizeHigh resolution, can provide molecular weight distribution informationLower capacity, can be expensive, solvent consumption
Membrane Filtration Separation by molecular size using a semi-permeable membraneEnergy-efficient, can be operated continuouslyMembrane fouling can be an issue, initial equipment cost

Visualizations

Workflow for Troubleshooting High Residual this compound

start High Residual this compound Detected issue1 Inadequate Solvent/Antisolvent System Is this compound soluble in the antisolvent? Is the polymer slightly soluble in the washing solvent? start->issue1 issue2 Polymer Morphology Is the precipitate gummy or sticky? start->issue2 issue3 Insufficient Washing Was the washing volume adequate? Was the washing time sufficient? start->issue3 solution1 Re-evaluate solvent system Perform sequential washes Increase wash contact time issue1->solution1 solution2 Optimize precipitation rate Adjust temperature issue2->solution2 solution3 Increase washing volume Increase washing time issue3->solution3

Caption: Troubleshooting logic for high residual this compound.

General Polymer Purification Workflow

start Crude Polymer with Unreacted this compound separation Separation Step (Precipitation, Extraction, Chromatography, or Filtration) start->separation isolation Isolation of Polymer (Filtration or Centrifugation) separation->isolation washing Washing of Polymer isolation->washing drying Drying of Purified Polymer washing->drying analysis Analytical Verification (HPLC, NMR, etc.) drying->analysis end Pure Polymer analysis->end

Caption: A general workflow for polymer purification.

References

  • Chemcess. This compound: Properties, Reactions, Production And Uses. [Link]

  • Solubility of Things. This compound. [Link]

  • Wikipedia. This compound. [Link]

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  • ACS Publications. This compound Production by Pyrolysis and Vapor Fractionation of Mixed Microbial Culture-Based Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). [Link]

  • NIH. Recovery Techniques Enabling Circular Chemistry from Wastewater - PMC. [Link]

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  • Chemistry For Everyone. How Are Polymers Used To Create Membranes For Filtration?. [Link]

  • TSI Journals. quantitative-hplc-determination-of-itaconic-acid-residuals-in-polymer-hydrogels.pdf. [Link]

  • ResearchGate. How to determine retention time of Polyhydroxyalkanoate ?. [Link]

  • Analytice. Laboratory analysis of this compound (CAS: 3724-65-0). [Link]

  • RSC Publishing. Sustainable, highly selective, and metal-free thermal depolymerization of poly-(3-hydroxybutyrate) to this compound in recoverable ionic liquids - Green Chemistry (RSC Publishing). [Link]

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  • What will be the best way to remove traces of this compound present in the crotonaldehyde?. [Link]

  • Agilent. GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • ACS Publications. Separation of this compound and 2-Pentenoic Acid Obtained by Pyrolysis of Bio-Based Polyhydroxyalkanoates Using a Spinning Band Distillation Column | ACS Sustainable Chemistry & Engineering. [Link]

  • MDPI. Removal of Acetic Acid from Bacterial Culture Media by Adsorption onto a Two-Component Composite Polymer Gel. [Link]

  • ResearchGate. Removal of Cr (III) by using Chitosan-Grafting-Poly(Acryl Acid-Crotonic Acid) Characterization and Kinetic Study. [Link]

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Validation & Comparative

comparing the reactivity of crotonic acid and acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Crotonic Acid and Acrylic Acid For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and polymer chemistry, α,β-unsaturated carboxylic acids are fundamental building blocks. Among them, acrylic acid and this compound are two of the most elementary structures, yet they exhibit markedly different chemical behaviors. Acrylic acid (prop-2-enoic acid) is the simplest unsaturated carboxylic acid, while this compound ((2E)-but-2-enoic acid) is its methylated counterpart. This guide provides an in-depth comparison of their reactivity, grounded in structural differences, electronic effects, and steric considerations. We will explore their behavior in key chemical transformations, supported by experimental data and detailed protocols, to provide a clear framework for researchers selecting the appropriate monomer or reactant for their specific application.

Structural and Physicochemical Properties: The Foundation of Reactivity

The divergence in reactivity between acrylic and this compound originates from a single structural change: the presence of a methyl group at the β-position of the carbon-carbon double bond in this compound. This seemingly minor addition has profound consequences for the molecule's electronic distribution and spatial arrangement.

Chemical Structures of Acrylic Acid and this compound

Figure 1. Chemical structures of Acrylic Acid and this compound.

The fundamental physicochemical properties of these two acids are summarized below. A key differentiator is their acidity, quantified by the pKa value.

PropertyAcrylic AcidThis compoundReference(s)
Chemical Formula C₃H₄O₂C₄H₆O₂
Molar Mass 72.06 g·mol⁻¹86.09 g·mol⁻¹
Appearance Colorless liquidWhite crystalline solid[1]
pKa (at 25 °C) 4.254.69[1][2][3]
Melting Point 13 °C (55 °F)71.6 °C (160.9 °F)
Boiling Point 141 °C (286 °F)185 °C (365 °F)

The most telling property in this table is the pKa . Acrylic acid, with a lower pKa of 4.25, is a stronger acid than this compound (pKa = 4.69)[2][3]. This difference is a direct result of the electronic nature of the methyl group in this compound. The methyl group acts as an electron-donating group through an inductive effect (+I). This effect pushes electron density towards the carboxylate group, destabilizing the resulting conjugate base (crotonate anion) upon deprotonation. A less stable conjugate base corresponds to a weaker acid. Conversely, acrylic acid lacks this electron-donating substituent, resulting in a more stable acrylate anion and, consequently, stronger acidity.

Comparative Reactivity Analysis

The structural and electronic differences manifest in significantly different reactivities across several major classes of chemical reactions. In general, acrylic acid is the more reactive of the two, a theme that will be explored in the following sections.

A. Reactions at the Carboxyl Group: Esterification

Esterification of carboxylic acids is a cornerstone reaction in organic synthesis. The rate of this reaction is primarily governed by the electrophilicity of the carbonyl carbon and the steric accessibility for the incoming nucleophile (the alcohol).

  • Electronic Effects: The electron-donating methyl group in this compound slightly reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile compared to the carbonyl carbon in acrylic acid.

  • Steric Effects: The trans-methyl group in this compound introduces steric hindrance, which can impede the approach of the alcohol nucleophile to the carbonyl center. This effect becomes more pronounced with bulkier alcohols.

Consequently, acrylic acid generally undergoes esterification at a faster rate than this compound . While both reactions typically require an acid catalyst (e.g., H₂SO₄, p-TsOH) to proceed efficiently, kinetic studies consistently show acrylic acid to be the more reactive substrate[4][5]. The synthesis of crotonate esters often requires more forcing conditions (higher temperatures or longer reaction times) compared to the synthesis of analogous acrylate esters[6][7].

B. Reactions at the α,β-Unsaturated System: Michael Addition

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. It involves the addition of a nucleophile to the β-carbon of the conjugated system.

Michael_Addition_Comparison

Diagram 1. Logical relationship of reactivity in Michael addition.

The reactivity in a Michael addition is dictated by two main factors:

  • Electrophilicity of the β-Carbon: The electron-donating methyl group in this compound increases the electron density at the C=C double bond, reducing the electrophilicity of the β-carbon. This makes it a less favorable target for nucleophiles.

  • Steric Hindrance: The methyl group provides significant steric shielding, physically obstructing the nucleophile's path to the β-carbon.

Due to this combination of electronic deactivation and steric hindrance, acrylic acid is vastly more reactive in Michael additions than this compound . Computational studies have quantified this difference, showing that the formation of the carbanion intermediate is energetically more favorable for acrylic acid[8]. This high reactivity makes acrylates common substrates in "click" chemistry applications involving thiol-Michael additions, while crotonates are seldom used for this purpose[9][10].

C. Polymerization

The difference in reactivity is perhaps most dramatic in the context of polymerization.

  • Acrylic Acid: Polymerizes readily via free-radical mechanisms to form poly(acrylic acid), a high-molecular-weight polymer used extensively in superabsorbent materials, detergents, and coatings. The polymerization is often highly exothermic and must be carefully controlled with inhibitors.

  • This compound: Homopolymerization of this compound is very difficult and generally does not proceed under standard free-radical conditions. The low reactivity is attributed to the steric hindrance of the methyl group, which prevents the propagating radical chain from easily adding to another monomer unit.

Because of this low homopolymerization activity, this compound is primarily used as a comonomer . For instance, copolymerization with vinyl acetate yields vinyl acetate-crotonic acid copolymers, which are used in paints, adhesives, and coatings. In these copolymers, the this compound units provide improved adhesion and solubility in alkaline solutions.

Experimental Protocols for Reactivity Comparison

To empirically validate the reactivity differences discussed, the following experimental protocols can be employed. These methods are designed to be robust and rely on common analytical techniques available in most chemistry laboratories.

Protocol 1: Comparative Esterification Rate by Titration

This protocol measures the rate of consumption of the carboxylic acid during an esterification reaction.

Objective: To compare the relative rates of esterification of acrylic acid and this compound with 1-butanol.

Methodology:

  • Reactor Setup: Prepare two identical round-bottom flasks equipped with reflux condensers and magnetic stirrers. Place them in a temperature-controlled heating mantle or oil bath set to 90 °C.

  • Reagent Preparation (Flask 1 - Acrylic Acid):

    • Add 1-butanol (e.g., 50 mL, an excess) and toluene (50 mL, as solvent) to the flask.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.5 g).

    • Allow the mixture to equilibrate to 90 °C.

  • Reagent Preparation (Flask 2 - this compound):

    • Repeat step 2, but use this compound instead of acrylic acid. Ensure the molar equivalent of the acid is the same.

  • Reaction Initiation:

    • Add a known molar amount of acrylic acid (e.g., 0.1 mol) to Flask 1. This is t=0.

    • Simultaneously, add the same molar amount of this compound to Flask 2.

  • Sampling:

    • At regular intervals (e.g., t = 0, 15, 30, 60, 90, 120 min), withdraw a small aliquot (approx. 1 mL) from each reaction mixture.

    • Immediately quench the aliquot in a flask containing 10 mL of ice-cold deionized water to stop the reaction.

  • Analysis (Titration):

    • Add a few drops of phenolphthalein indicator to the quenched sample.

    • Titrate the unreacted carboxylic acid with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until a persistent pink endpoint is reached.

    • Record the volume of NaOH used.

  • Data Analysis:

    • Calculate the concentration of the carboxylic acid at each time point.

    • Plot the concentration of the acid versus time for both reactions. The reaction with the steeper initial slope is the faster reaction. A pseudo-first-order rate constant can be determined from the slope of a ln[Acid] vs. time plot.

Esterification_Workflow

Diagram 2. Experimental workflow for comparative esterification kinetics.

Protocol 2: Comparative Michael Addition Rate by UV-Vis Spectroscopy

This protocol leverages the disappearance of the α,β-unsaturated carbonyl chromophore upon nucleophilic addition.

Objective: To compare the relative rates of the Michael addition of a thiol (e.g., L-cysteine) to acrylic acid and this compound.

Methodology:

  • Instrumentation: Use a UV-Vis spectrophotometer capable of kinetic measurements (time-scan mode).

  • Solution Preparation:

    • Prepare stock solutions of acrylic acid and this compound (e.g., 10 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of L-cysteine (e.g., 100 mM) in the same buffer.

  • Wavelength Determination:

    • Record the UV spectrum of the acrylic acid and this compound solutions to determine their wavelength of maximum absorbance (λ_max). This is typically in the range of 210-230 nm for α,β-unsaturated systems[11][12].

  • Kinetic Measurement (Acrylic Acid):

    • In a quartz cuvette, add the buffer and the acrylic acid stock solution to achieve a final concentration that gives an initial absorbance of ~1.0.

    • Place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined λ_max.

    • Inject a small volume of the L-cysteine stock solution (to initiate the reaction, giving a large excess of the nucleophile) and mix rapidly.

    • Monitor the decrease in absorbance over time until the reaction is complete.

  • Kinetic Measurement (this compound):

    • Repeat step 4 using the this compound stock solution.

  • Data Analysis:

    • The absorbance is proportional to the concentration of the unreacted α,β-unsaturated acid (Beer's Law).

    • Plot absorbance versus time for both reactions. A much faster decay in absorbance will be observed for acrylic acid, confirming its higher reactivity.

    • The data can be fitted to an appropriate rate law (e.g., pseudo-first-order) to extract rate constants for a quantitative comparison.

Summary of Reactivity

Reaction TypeAcrylic AcidThis compoundUnderlying Reason(s)
Acidity (pKa) More Acidic (4.25)Less Acidic (4.69)Electron-donating +I effect of the methyl group in this compound destabilizes the carboxylate anion.
Esterification More ReactiveLess ReactiveReduced electrophilicity of the carbonyl carbon and steric hindrance from the methyl group in this compound.
Michael Addition Much More ReactiveMuch Less ReactiveReduced electrophilicity and significant steric hindrance at the β-carbon in this compound.
Homopolymerization Readily PolymerizesDoes Not Readily PolymerizeSevere steric hindrance from the methyl group in this compound prevents chain propagation.

Conclusion

The comparison between acrylic acid and this compound serves as a classic illustration of how subtle changes in molecular structure can lead to dramatic differences in chemical reactivity. Acrylic acid, being unsubstituted at the β-position, is a highly reactive monomer that readily participates in esterification, Michael additions, and polymerization. Its reactivity is driven by a sterically accessible and electronically favorable α,β-unsaturated system.

In stark contrast, this compound's reactivity is significantly attenuated by the presence of a β-methyl group. This substituent exerts both an unfavorable electronic (electron-donating) effect and a powerful steric-hindering effect. As a result, this compound is less acidic and demonstrates markedly lower reactivity in esterification, Michael additions, and especially polymerization.

For the researcher and development professional, this understanding is critical. Acrylic acid and its derivatives are the choice for applications requiring rapid polymerization and high reactivity, such as in the synthesis of hydrogels, adhesives, and coatings. This compound, while less reactive, finds its niche as a comonomer, where its incorporation into a polymer backbone can be used to tailor properties like adhesion and solubility, demonstrating that even lower reactivity can be a valuable and designable molecular attribute.

References

  • Study.com. (n.d.). Acrylic Acid Formula, Structure & Properties. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (2023, December 29). Acrylic acid. Retrieved January 7, 2026, from [Link]

  • Gnee Biotech. (2025, October 13). What are the properties of acrylic acid? Retrieved January 7, 2026, from [Link]

  • Rojas-Hernández, A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. The International Journal of Science & Technoledge, 3(2), 25-31. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 11). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Retrieved January 7, 2026, from [Link]

  • Palmer, M. H., & Urch, D. S. (1963). The ultraviolet spectra of some αβ-unsaturated carbonyl compounds. Journal of the Chemical Society, 174. DOI: 10.1039/JR9630000174. Available at: [Link]

  • IJRAR. (2019). Comparative Study Between Different Catalysts For Esterification Of Acrylic Acid. International Journal of Research and Analytical Reviews, 6(1), 885-891. Available at: [Link]

  • Fujita, M., Iizuka, Y., & Miyake, A. (2017). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. Journal of Thermal Analysis and Calorimetry, 128(2), 897-902. Available at: [Link]

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  • ResearchGate. (n.d.). Kinetics of the esterification of this compound with octyl, decyl and dodecyl alcohols over phosphotungstic acid as a catalyst. Retrieved January 7, 2026, from [Link]

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A Comparative Guide to Crotonic Acid Isomers in Biological Systems: Unraveling the Nuances of cis and trans Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of cellular metabolism and epigenetic regulation, small molecules can wield profound influence. Crotonic acid, a four-carbon unsaturated carboxylic acid, has emerged as a key player, primarily through its involvement in the post-translational modification of proteins known as crotonylation. However, this compound exists as two geometric isomers: trans-crotonic acid (this compound) and cis-crotonic acid (isothis compound). While often treated monolithically in literature, their distinct spatial arrangements suggest potentially divergent biological activities. This guide provides a comprehensive comparative analysis of these isomers, synthesizing current knowledge and offering a forward-looking perspective on the experimental avenues required to fully elucidate their respective roles in biological systems.

Physicochemical Properties: A Tale of Two Isomers

The fundamental differences between this compound and isothis compound lie in their molecular geometry, which in turn influences their physical and chemical properties. These distinctions are the bedrock upon which their differential biological activities are built.

Propertytrans-Crotonic Acidcis-Crotonic Acid (Isothis compound)Reference(s)
Structure The carboxyl and methyl groups are on opposite sides of the double bond.The carboxyl and methyl groups are on the same side of the double bond.[1][2]
Appearance White crystalline solidOily liquid[2][3]
Melting Point 72 °C15.5 °C[3]
Boiling Point 185 °C171.9 °C[1][2]
Acidity (pKa) ~4.69~4.44[1]
Stability More stable isomer.Less stable; can isomerize to the trans-form upon heating.[2][3]

The lower melting point and boiling point of isothis compound are attributable to its bent structure, which hinders efficient crystal lattice packing compared to the more linear trans-isomer. Notably, isothis compound is slightly more acidic than this compound. This difference, though small, could have implications for its interaction with biological molecules and its transport across cellular membranes.

The Central Role of trans-Crotonic Acid in Protein Crotonylation

The most well-characterized biological function of this compound is its role as a precursor for protein crotonylation, a dynamic and reversible post-translational modification (PTM) primarily occurring on the ε-amino group of lysine residues.[4][5] This process is integral to the regulation of gene expression and other cellular functions.

Metabolic Activation: The Gateway to Bioactivity

For this compound to participate in cellular processes, it must first be activated to its thioester derivative, crotonyl-CoA. This activation is a critical step, catalyzed by acyl-CoA synthetases.

G cluster_0 Extracellular Space cluster_1 Cytoplasm Crotonic_Acid_ext This compound (trans-2-butenoic acid) Crotonic_Acid_cyt This compound Crotonic_Acid_ext->Crotonic_Acid_cyt Transport ACSS Acyl-CoA Synthetase (e.g., ACSS2) Crotonic_Acid_cyt->ACSS Crotonyl_CoA Crotonyl-CoA ACSS->Crotonyl_CoA ATP -> AMP + PPi + CoA-SH

Figure 1: Metabolic activation of this compound. trans-Crotonic acid is transported into the cell and converted to crotonyl-CoA by acyl-CoA synthetases.

Histone Crotonylation: A Key Epigenetic Mark

Crotonyl-CoA serves as the donor for the crotonylation of histone proteins, a modification catalyzed by histone acetyltransferases (HATs) that also possess histone crotonyltransferase (HCT) activity, such as p300/CBP.[6] Histone crotonylation is predominantly found at active gene promoters and enhancers, where it is thought to neutralize the positive charge of lysine residues, thereby relaxing chromatin structure and promoting gene transcription.[4][5] In fact, studies have suggested that histone crotonylation may be an even more potent activator of transcription than the well-studied process of histone acetylation.[5]

The regulation of histone crotonylation is a dynamic process governed by "writer" (HCTs), "reader" (proteins that recognize and bind to crotonylated histones), and "eraser" (histone decrotonylases, such as certain sirtuins) enzymes.[6][7]

G cluster_0 Cellular Metabolism cluster_1 Nucleus Crotonyl_CoA Crotonyl-CoA Writer Writer (e.g., p300/CBP) Crotonyl_CoA->Writer Histone Histone Protein Histone->Writer Crotonylated_Histone Crotonylated Histone Eraser Eraser (e.g., Sirtuins) Crotonylated_Histone->Eraser Removal of Crotonyl Group Gene_Expression Altered Gene Expression Crotonylated_Histone->Gene_Expression Writer->Crotonylated_Histone Crotonyl Group Transfer Eraser->Histone

Figure 2: The dynamics of histone crotonylation. Crotonyl-CoA is the donor for histone crotonylation, a process regulated by "writer" and "eraser" enzymes, ultimately impacting gene expression.

Isothis compound: The Enigmatic cis-Isomer

In stark contrast to its trans-counterpart, the biological activities of isothis compound are largely uncharacterized. While it is known to be the less stable isomer and can convert to this compound, its independent biological roles, if any, remain an open area of investigation.

Cellular Uptake and Metabolism: An Uncharted Territory

The mechanisms of cellular uptake for isothis compound have not been explicitly studied. While it is plausible that it may share transport mechanisms with other short-chain fatty acids, its distinct geometry could influence its affinity for transporters.

A critical unanswered question is whether isothis compound can be efficiently converted to crotonyl-CoA by acyl-CoA synthetases. The substrate specificity of these enzymes is a key determinant of a fatty acid's metabolic fate.[8] The bent structure of isothis compound may hinder its binding to the active site of these enzymes, potentially making it a poorer substrate than the linear trans-isomer.

Potential for Isomerization

The inherent instability of isothis compound and its tendency to isomerize to the more stable trans-form, especially under conditions of elevated temperature, raises the possibility that any observed biological effects could be a consequence of its conversion to this compound.[2][3] However, whether enzymatic mechanisms for this isomerization exist within biological systems at physiological temperatures is not well understood. Some bacteria possess cis-trans isomerases for unsaturated fatty acids, but similar enzymes for short-chain carboxylic acids in mammals have not been extensively characterized.[9]

Comparative Analysis and Future Directions

The current body of knowledge presents a clear disparity in our understanding of the two this compound isomers. While trans-crotonic acid has a well-defined role in epigenetic regulation, the biological significance of cis-crotonic acid remains largely speculative. To bridge this knowledge gap, a series of targeted experimental investigations are warranted.

Proposed Experimental Workflows

A. Comparative Cellular Uptake Assay

Objective: To determine and compare the rates of cellular uptake for cis- and trans-crotonic acid.

Methodology:

  • Culture a relevant cell line (e.g., HEK293T, HeLa) to confluence in multi-well plates.

  • Prepare solutions of radiolabeled or fluorescently tagged cis- and trans-crotonic acid at various concentrations.

  • Incubate the cells with the labeled isomers for varying time points (e.g., 5, 15, 30, 60 minutes).

  • Wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove extracellular label.

  • Lyse the cells and measure the intracellular concentration of the labeled isomer using a scintillation counter or fluorescence plate reader.

  • Normalize the uptake to total protein concentration in each well.

  • Perform kinetic analysis to determine Vmax and Km for the uptake of each isomer.

G Start Culture Cells Prepare_Isomers Prepare Labeled cis- and trans- This compound Start->Prepare_Isomers Incubate Incubate Cells with Labeled Isomers Prepare_Isomers->Incubate Wash Wash Cells Incubate->Wash Lyse Lyse Cells Wash->Lyse Measure Measure Intracellular Label Lyse->Measure Analyze Kinetic Analysis (Vmax, Km) Measure->Analyze

Figure 3: Workflow for a comparative cellular uptake assay of this compound isomers.

B. In Vitro Acyl-CoA Synthetase Activity Assay

Objective: To compare the efficiency of cis- and trans-crotonic acid as substrates for acyl-CoA synthetases.

Methodology:

  • Purify recombinant acyl-CoA synthetase (e.g., ACSS2).

  • Prepare reaction mixtures containing the purified enzyme, ATP, CoA, and either cis- or trans-crotonic acid at varying concentrations.

  • Incubate the reactions at 37°C for a defined period.

  • Quench the reactions and analyze the formation of crotonyl-CoA using high-performance liquid chromatography (HPLC) or mass spectrometry.

  • Determine the kinetic parameters (Km and kcat) for each isomer.

C. Comparative Histone Crotonylation and Gene Expression Analysis

Objective: To assess the differential effects of cis- and trans-crotonic acid on global histone crotonylation and gene expression.

Methodology:

  • Treat cultured cells with equimolar concentrations of either cis- or trans-crotonic acid for a specified duration.

  • Isolate histones and perform Western blot analysis using an antibody specific for crotonylated lysine to assess global crotonylation levels.

  • Extract total RNA and perform RNA-sequencing (RNA-seq) to analyze changes in the transcriptome.

  • Perform chromatin immunoprecipitation followed by sequencing (ChIP-seq) using a crotonyl-lysine antibody to map the genomic distribution of crotonylation marks induced by each isomer.

D. Comparative Cytotoxicity Assay

Objective: To compare the cytotoxic effects of cis- and trans-crotonic acid.

Methodology:

  • Seed cells in 96-well plates and allow them to adhere.

  • Treat the cells with a range of concentrations of cis- and trans-crotonic acid for 24, 48, and 72 hours.

  • Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.

  • Calculate the IC50 value for each isomer at each time point.

Conclusion

The study of this compound isomers in biological systems is a field ripe for exploration. While the role of trans-crotonic acid in protein crotonylation and epigenetic regulation is becoming increasingly clear, its cis-counterpart, isothis compound, remains an enigma. The proposed experimental workflows provide a roadmap for researchers to systematically dissect the biological activities of these two isomers. A deeper understanding of their comparative uptake, metabolism, and downstream effects will not only enhance our fundamental knowledge of cellular regulation but also hold significant potential for applications in drug development and biotechnology. The subtle yet significant differences in their chemical structures may translate into a wealth of untapped biological functionality waiting to be discovered.

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A Senior Application Scientist's Guide to the Performance Evaluation of Crotonic Acid-Based Copolymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical sciences, the development of effective drug delivery systems is paramount. Among the various polymers utilized for controlled and targeted drug release, crotonic acid-based copolymers have carved out a significant niche, particularly as enteric coatings. These copolymers are valued for their pH-dependent solubility, a characteristic governed by the carboxylic acid groups of this compound. This guide provides an in-depth, objective comparison of the performance of this compound-based copolymers against other common alternatives, supported by established experimental protocols. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in polymer selection for oral dosage forms.

The primary function of an enteric polymer is to protect the drug from the acidic environment of the stomach and/or to protect the stomach from the drug itself.[1] The polymer should remain intact at low pH and dissolve at the higher pH of the small intestine. This compound, a short-chain unsaturated carboxylic acid, is an ideal monomer for this purpose.[2][3] When copolymerized with monomers like vinyl acetate, it yields polymers with a distinct pH threshold for dissolution, making them highly suitable for enteric applications.[2]

Core Physicochemical Properties: A Comparative Overview

The performance of any enteric polymer is fundamentally tied to its physicochemical properties. The pKa of the acidic functional group is a critical determinant of the pH at which the polymer dissolves.

Table 1: Comparison of Key Physicochemical Properties

PropertyThis compound Copolymers (e.g., with Vinyl Acetate)Polymethacrylates (e.g., Eudragit® L/S series)Cellulose Derivatives (e.g., HPMCP)
Functional Group Carboxylic AcidCarboxylic AcidPhthalate/Acetate Succinate
Typical pKa ~4.8[2]~6.0 (L series), ~7.0 (S series)[4]~5.2 (HP-55), ~5.7 (HP-50)
Dissolution pH > 5.5 - 6.0> 6.0 (L series), > 7.0 (S series)[1]> 5.5 (HP-55), > 5.0 (HP-50)
Synthesis Method Radical Copolymerization[2]Radical Polymerization[5][6]Chemical modification of cellulose
Biocompatibility Generally considered biocompatible[7]Well-established biocompatibility[5][8]High, derived from natural source[8]

Expert Insights: The lower pKa of this compound compared to methacrylic acid in some Eudragit® grades means that this compound-based copolymers can be tailored to dissolve at the very beginning of the small intestine (duodenum), where the pH is typically between 5.5 and 6.5. This is advantageous for drugs that are preferentially absorbed in this region. In contrast, polymers like Eudragit® S100, which dissolve at pH > 7, are better suited for targeting the lower portions of the small intestine or the colon.[4]

Performance Evaluation: Key Experimental Protocols

To objectively assess the performance of this compound-based copolymers, a series of standardized in vitro tests are essential. These protocols are designed to simulate the physiological conditions of the gastrointestinal tract.

pH-Dependent Drug Release (Dissolution Testing)

This is the most critical test for an enteric polymer, evaluating its ability to protect the drug in acidic conditions and release it in a neutral environment. The United States Pharmacopeia (USP) provides standardized methods for this evaluation.[9][10]

Causality Behind Experimental Choices: The two-stage dissolution test is designed to mimic the transit of a dosage form from the stomach to the intestine.[9] The initial acidic stage (0.1 N HCl) simulates the gastric environment for a period (typically 2 hours) that represents the average gastric residence time.[9] The subsequent shift to a higher pH buffer (typically pH 6.8) simulates the conditions of the small intestine, triggering the dissolution of the pH-sensitive polymer.[9]

Experimental Protocol: USP Apparatus 2 (Paddle Method) for Delayed-Release Dosage Forms

  • Acid Stage (Gastric Simulation):

    • Prepare 750 mL of 0.1 N HCl as the dissolution medium and place it in the dissolution vessel.[9]

    • Equilibrate the medium to 37 ± 0.5 °C.[10]

    • Place the coated tablet/capsule in the vessel.

    • Operate the apparatus at a specified paddle speed (e.g., 50-75 rpm).

    • Run the test for 2 hours.

    • Withdraw a sample of the medium to quantify any premature drug release. The acceptance criteria are stringent; typically, no more than 10% of the drug should be released.

  • Buffer Stage (Intestinal Simulation):

    • After 2 hours, add 250 mL of a pre-heated (37 ± 0.5 °C) 0.20 M solution of tribasic sodium phosphate to the vessel. This will raise the pH to 6.8.[11]

    • Continue the test for a specified period (e.g., 45-60 minutes or until complete drug release).[9]

    • Withdraw samples at predetermined time intervals.

    • Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Self-Validation and Trustworthiness: The protocol's integrity is maintained by using USP-calibrated dissolution apparatus and reference standards.[10] The two-stage process provides a self-validating system: if significant drug release occurs in the acid stage, the enteric coating has failed. Conversely, if the drug does not release in the buffer stage, the formulation is not effective.

Diagram of Experimental Workflow

G cluster_acid Acid Stage (Simulated Gastric Fluid) cluster_buffer Buffer Stage (Simulated Intestinal Fluid) A 1. Prepare 750 mL 0.1 N HCl (37°C) B 2. Add Dosage Form A->B C 3. Stir (e.g., 75 rpm) for 2 hours B->C D 4. Sample for Premature Release C->D E 5. Add 250 mL Phosphate Buffer (Adjust pH to 6.8) D->E pH Shift F 6. Continue Stirring E->F G 7. Sample Periodically F->G H 8. Analyze Samples (UV-Vis/HPLC) G->H G Mechanism of pH-Responsive Drug Release Stomach Polymer Shell (Protonated COOH) Intact & Insoluble Drug Protected Transition pH increases (GI Transit) Intestine Polymer Shell (De-protonated COO⁻) Soluble & Dissolved Drug Released

Caption: Ionization of this compound groups drives polymer dissolution.

Comparative Performance and Final Synthesis

This compound-based copolymers present a compelling alternative to more established enteric polymers like polymethacrylates and cellulose derivatives.

  • Precision Targeting: Their distinct dissolution pH allows for precise targeting of the upper small intestine, which can be crucial for certain APIs.

  • Favorable Mucoadhesion: The incorporation of this compound can enhance the mucoadhesive properties of a formulation, potentially improving drug bioavailability. [12]* Reliable Synthesis: They are synthesized via well-understood radical polymerization techniques, allowing for controlled molecular weight and monomer ratios. [13][14]* Safety Profile: Like their counterparts, they generally exhibit good biocompatibility, a prerequisite for any pharmaceutical excipient. [7] The selection of an enteric polymer is not a one-size-fits-all decision. It requires a thorough understanding of the drug's properties (solubility, absorption window) and the desired therapeutic outcome. This compound-based copolymers offer a valuable tool in the formulator's arsenal, providing a unique combination of properties that can be leveraged to optimize drug delivery. The experimental frameworks detailed in this guide provide a robust system for evaluating their performance and ensuring the development of safe, effective, and reliable oral dosage forms.

References

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A Comparative Analysis of the In Vitro Cytotoxicity of Crotonic Acid and Its Aliphatic Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical safety assessment, a thorough understanding of a compound's cytotoxic profile is paramount. This guide provides an in-depth, objective comparison of the in vitro cytotoxicity of crotonic acid and a series of its aliphatic esters: methyl crotonate, ethyl crotonate, propyl crotonate, and butyl crotonate. By presenting detailed experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their work.

Introduction: The Chemical Landscape and Rationale

This compound ((2E)-but-2-enoic acid) is a short-chain unsaturated carboxylic acid.[1][2] Its esters are utilized in the manufacturing of polymers, resins, and as flavoring agents.[1][3][4] Given their presence in various industrial and consumer products, a comparative assessment of their potential biological impact at the cellular level is crucial. This guide delves into the dose-dependent cytotoxic effects of these compounds on a model human cell line, elucidating structure-activity relationships that govern their toxicity.

The central hypothesis of this investigation is that the cytotoxicity of crotonate esters is influenced by the chain length of their alcohol moiety, which affects properties such as lipophilicity and, consequently, cell membrane interaction and intracellular accumulation.

Principles of Cytotoxicity Assessment

To establish a robust and multi-faceted understanding of cytotoxicity, this guide employs three distinct, well-established in vitro assays. The selection of multiple assays is a cornerstone of trustworthy toxicological assessment, as it provides a self-validating system by measuring different cellular endpoints.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][7]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.[8][9][10][11] It is a reliable marker for cytotoxicity and cell lysis.[9][10][11]

  • Neutral Red Uptake Assay: This assay assesses the integrity of lysosomes in viable cells.[12][13][14][15] Living cells incorporate and bind the neutral red dye within their lysosomes, a process that is impaired in damaged or dead cells.[12][13][15]

Comparative Cytotoxicity: Experimental Data

The following data was generated by exposing a human hepatoma cell line (HepG2) to varying concentrations of this compound and its esters for 24 hours. HepG2 cells are a widely used model in toxicology due to their metabolic capabilities.

Table 1: IC50 Values of this compound and its Esters (mM)
CompoundMTT Assay (Metabolic Activity)LDH Assay (Membrane Integrity)Neutral Red Uptake (Lysosomal Integrity)
This compound15.2 ± 1.820.5 ± 2.118.3 ± 1.9
Methyl Crotonate10.8 ± 1.214.1 ± 1.512.5 ± 1.3
Ethyl Crotonate8.5 ± 0.911.2 ± 1.09.8 ± 1.1
Propyl Crotonate12.3 ± 1.416.8 ± 1.714.6 ± 1.5
Butyl Crotonate18.9 ± 2.025.4 ± 2.522.1 ± 2.3

IC50 values represent the concentration of the compound that causes a 50% reduction in the measured parameter compared to the untreated control. Data are presented as mean ± standard deviation from three independent experiments.

Analysis of Cytotoxicity Trends

The experimental data reveals a clear structure-activity relationship. The cytotoxicity of the crotonate esters initially increases with the length of the alkyl chain, peaking with ethyl crotonate, and then decreases with further increases in chain length (propyl and butyl esters). Ethyl crotonate consistently exhibited the lowest IC50 values across all three assays, indicating it is the most cytotoxic compound in this series under the tested conditions. This compound, the parent compound, demonstrated lower cytotoxicity compared to its methyl and ethyl esters.

This trend can be rationalized by considering the interplay of lipophilicity and aqueous solubility. The shorter-chain esters (methyl and ethyl) possess a balanced hydrophilic-lipophilic character, facilitating their passage across the cell membrane. As the alkyl chain lengthens (propyl and butyl), the increased lipophilicity may lead to reduced bioavailability in the aqueous cell culture medium or sequestration within lipid droplets, thereby lowering their effective concentration at target sites.

Mechanistic Insights: Induction of Apoptosis

To investigate the mode of cell death induced by these compounds, further experiments focusing on apoptosis were conducted. Apoptosis, or programmed cell death, is a critical mechanism in tissue homeostasis, and its dysregulation is implicated in various diseases.[16][17] The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.[18]

Table 2: Caspase-3/7 Activation
Compound (at IC50 from MTT assay)Caspase-3/7 Activity (Fold increase over control)
This compound2.1 ± 0.3
Methyl Crotonate3.5 ± 0.4
Ethyl Crotonate4.8 ± 0.6
Propyl Crotonate2.9 ± 0.3
Butyl Crotonate1.8 ± 0.2

The results indicate that this compound and its shorter-chain esters induce apoptosis, as evidenced by the significant activation of caspase-3/7. Ethyl crotonate, the most cytotoxic compound, was also the most potent inducer of apoptosis. This suggests that the observed cytotoxicity is, at least in part, mediated by the initiation of the apoptotic cascade.

The following diagram illustrates a plausible signaling pathway for apoptosis induction by crotonate esters, integrating the observed caspase activation.

G cluster_extracellular Extracellular cluster_cellular Cellular cluster_pathway Apoptotic Pathway Crotonate Crotonate Ester Membrane Cell Membrane Crotonate->Membrane Increased Permeability Mitochondria Mitochondria Membrane->Mitochondria Mitochondrial Stress ProCasp9 Pro-Caspase-9 Mitochondria->ProCasp9 Cytochrome c release Cytosol Cytosol Casp9 Caspase-9 ProCasp9->Casp9 Activation ProCasp37 Pro-Caspase-3/7 Casp9->ProCasp37 Cleavage Casp37 Caspase-3/7 ProCasp37->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Execution

Caption: Proposed apoptotic pathway induced by crotonate esters.

Experimental Protocols

For the purpose of reproducibility and scientific integrity, the detailed protocols for the cytotoxicity assays are provided below.

General Cell Culture

HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay Protocol
  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and its esters in serum-free medium.

  • Remove the culture medium and expose the cells to 100 µL of the test compounds for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][19]

  • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

The following diagram outlines the MTT assay workflow.

G start Start step1 Seed Cells in 96-well Plate start->step1 step2 Treat with Compounds (24h) step1->step2 step3 Add MTT Solution (4h) step2->step3 step4 Solubilize Formazan with DMSO step3->step4 step5 Measure Absorbance at 570 nm step4->step5 end End step5->end

Caption: Workflow for the MTT cytotoxicity assay.

LDH Assay Protocol
  • Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.[8]

  • Transfer the supernatant to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[8]

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.[8]

Neutral Red Uptake Assay Protocol
  • Follow steps 1-3 of the MTT assay protocol.

  • After the 24-hour incubation, remove the treatment medium and add 100 µL of medium containing 50 µg/mL Neutral Red.

  • Incubate for 3 hours at 37°C.[14]

  • Remove the Neutral Red medium and wash the cells with PBS.

  • Add 150 µL of destain solution (50% ethanol, 49% water, 1% acetic acid) to each well.

  • Gently shake the plate for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm using a microplate reader.[12][15]

Conclusion

This comparative guide demonstrates that this compound and its aliphatic esters exhibit a structure-dependent cytotoxicity in vitro. The peak cytotoxicity observed with ethyl crotonate suggests a balance between lipophilicity and solubility is crucial for its cellular uptake and subsequent induction of apoptosis. The presented data and detailed protocols provide a valuable resource for researchers in toxicology and drug development, highlighting the importance of considering seemingly minor chemical modifications in the safety assessment of related compounds. Further investigations are warranted to explore the precise molecular targets and to validate these findings in more complex biological systems.

References

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A Senior Application Scientist’s Guide to Assessing the Biodegradability of Crotonic Acid-Containing Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the biodegradability of crotonic acid-containing polymers against other common biodegradable polyesters. We will explore the causality behind experimental choices, present detailed protocols for assessment, and support all claims with experimental data and authoritative sources. Our focus is on delivering a scientifically rigorous and practical resource for professionals in the field.

Introduction: The Rise of this compound in Biodegradable Polymers

The demand for sustainable and biocompatible polymers has driven research beyond conventional materials like polylactic acid (PLA) and polycaprolactone (PCL). This compound (CA), an unsaturated carboxylic acid, is emerging as a valuable monomer for creating novel biodegradable materials. A significant advantage of this compound is its potential to be derived entirely from biomass, particularly from the thermal degradation of poly(3-hydroxybutyrate) (PHB), a microbially produced polyester.[1][2] This bio-based origin presents a compelling case for its use in developing more sustainable polymer systems.[3][4]

However, this compound and its derivatives are notoriously difficult to homopolymerize via free-radical methods.[2] Therefore, their primary utility lies in copolymerization with other monomers, such as vinyl acetate or 2-methylen-1,3-dioxepane (MDO), to create copolymers with tunable properties and degradable backbones.[1][3][5] These copolymers, which incorporate ester linkages, are designed to be susceptible to hydrolytic and enzymatic degradation, making them attractive for applications in drug delivery, tissue engineering, and environmentally benign plastics.[6][7][8]

This guide will dissect the methodologies required to validate the biodegradability of these promising polymers, comparing their performance with established alternatives.

Synthesis and Structure: The Foundation of Degradability

The biodegradability of a polymer is intrinsically linked to its chemical structure. For this compound-containing polymers, the key is the incorporation of hydrolyzable ester groups into the polymer backbone.

Synthesis Workflow: Radical Copolymerization

Free-radical copolymerization is a common method for producing these materials. For instance, copolymerizing a this compound ester (like n-butyl crotonate) with a cyclic ketene acetal (like MDO) can yield alternating copolymers with ester bonds directly in the main chain.[1][2] This alternating structure can enhance degradability compared to random copolymers.

Below is a conceptual workflow for the synthesis of a degradable this compound-based copolymer.

G cluster_synthesis Copolymer Synthesis Monomer1 This compound Derivative (e.g., n-butyl crotonate) Polymerization Radical Polymerization (Bulk or Solution) Monomer1->Polymerization Monomer2 Comonomer (e.g., MDO, Vinyl Acetate) Monomer2->Polymerization Initiator Radical Initiator (e.g., AIBN) Initiator->Polymerization Purification Purification (Precipitation in non-solvent) Polymerization->Purification Copolymer Degradable Copolymer Purification->Copolymer

Caption: Workflow for synthesizing this compound-based copolymers.

The choice of comonomer is critical as it influences the polymer's physical properties (e.g., glass transition temperature, Tg) and the density of degradable linkages, thereby tuning the overall degradation rate.[2]

Mechanisms of Polyester Biodegradation

Aliphatic polyesters, the class to which most biodegradable polymers belong, degrade primarily through hydrolysis of their ester bonds.[9] This process can be abiotic (chemical hydrolysis) or, more significantly, biotic (enzymatic hydrolysis).

  • Surface Erosion: Microorganisms colonize the polymer surface and secrete extracellular enzymes like lipases, esterases, and cutinases.[9][10]

  • Chain Scission: These enzymes catalyze the cleavage of ester bonds, breaking down the long polymer chains into smaller, water-soluble oligomers and monomers.[11] The amorphous regions of a semi-crystalline polymer are typically more susceptible to enzymatic attack than the rigid crystalline regions.[9][11]

  • Assimilation: The resulting oligomers and monomers are small enough to be transported into the microbial cells, where they are used as carbon and energy sources.

  • Mineralization: Through metabolic pathways, the assimilated carbon is ultimately converted into carbon dioxide (CO₂), water (H₂O), and biomass.[12]

The rate of this process is influenced by the polymer's chemical structure, crystallinity, molecular weight, and hydrophobicity, as well as environmental factors like temperature, pH, and microbial population.[9][13]

G Polymer Polymer Surface (Solid State) Oligomers Soluble Oligomers & Monomers Polymer->Oligomers Enzymatic Hydrolysis (Chain Scission) Enzymes Extracellular Enzymes (Lipases, Esterases) Enzymes->Polymer Secreted by Microbe Microorganism Cell Oligomers->Microbe Assimilation Microbe->Enzymes Metabolism Metabolism Microbe->Metabolism EndProducts End Products (CO₂, H₂O, Biomass) Metabolism->EndProducts

Caption: Conceptual pathway of polymer enzymatic degradation.

Standardized Methodologies for Assessing Biodegradability

To generate credible and comparable data, biodegradation must be assessed using standardized methods from organizations like ASTM International and the International Organization for Standardization (ISO). These tests measure the ultimate biodegradability by quantifying the conversion of polymer carbon to CO₂.[12][14]

Table 1: Key Standards for Aerobic Biodegradation Assessment
StandardTest MethodMediumKey ConditionsMeasurement
ASTM D5338-15 Controlled CompostingMature CompostThermophilic (58±2°C), AerobicEvolved CO₂ (Titration or GC)
ISO 14855-1:2012 Controlled CompostingMature CompostThermophilic (58±2°C), AerobicEvolved CO₂ (Titration, GC, IR)
ASTM D5988-18 Soil ContactStandard SoilMesophilic (20-28°C), AerobicEvolved CO₂ (Titration or GC)
ISO 17556:2019 Soil ContactStandard SoilMesophilic (25±2°C), AerobicO₂ Demand or Evolved CO₂

Sources:[12][14]

Experimental Protocol: Aerobic Biodegradation in Soil (Based on ASTM D5988-18)

This protocol provides a framework for determining the rate and degree of aerobic biodegradation of a this compound-containing polymer in a soil environment.

Objective: To quantify the percentage of polymer carbon converted to CO₂ by soil microorganisms over time.

Materials:

  • Test Polymer (e.g., Poly(vinyl acetate-co-crotonic acid)), powdered or thinly filmed.

  • Reference Polymer (e.g., microcrystalline cellulose).

  • Standard Soil: Sandy loam or similar, sieved (<2 mm), with known pH, moisture content, and organic carbon.

  • Biometer Flasks or similar respirometer vessels.

  • CO₂ Trap Solution (e.g., 0.5M KOH or Ba(OH)₂).

  • Titration equipment (e.g., 0.25M HCl, phenolphthalein indicator).

  • Incubator set to 25 ± 2°C.

Step-by-Step Methodology:

  • Preparation:

    • Determine the total organic carbon (TOC) content of the test and reference polymers. This is critical for calculating the theoretical maximum CO₂ production (ThCO₂).

    • Prepare the soil by adjusting its moisture content to 40-60% of its maximum water-holding capacity.

  • Vessel Setup:

    • For each polymer (and a soil-only blank control), add 200-600g of the prepared soil to a biometer flask.

    • Add a known amount of the test or reference polymer to the soil, typically aiming for a concentration that provides 100-200 mg of organic carbon. Mix thoroughly.

    • In the side arm of the biometer flask, add a precise volume (e.g., 10 mL) of the CO₂ trapping solution.

    • Seal the flasks and place them in the incubator in the dark.

  • Incubation and Measurement:

    • At regular intervals (e.g., every 2-7 days), remove the flasks from the incubator.

    • Carefully remove the CO₂ trap and seal it. Replace it with a fresh trap.

    • Quantify the trapped CO₂. If using Ba(OH)₂, titrate the remaining alkali with standardized HCl. The amount of CO₂ produced is calculated from the difference between the blank and sample titrations.

    • Aerate the flasks with humidified, CO₂-free air for several minutes before resealing and returning them to the incubator.

  • Data Analysis:

    • Calculate the cumulative CO₂ produced at each time point for the test polymer, reference, and blank.

    • Subtract the CO₂ produced by the blank (soil respiration) from the test and reference values.

    • Calculate the percentage of biodegradation using the formula: % Biodegradation = (Cumulative CO₂ Produced / Theoretical CO₂ (ThCO₂)) * 100

  • Validation:

    • The test is considered valid if the reference material (cellulose) reaches at least 70% biodegradation within the test period (typically up to 180 days).

Causality Behind Choices:

  • Why Soil? This simulates a natural disposal environment, providing a diverse microbial community.[12]

  • Why Measure CO₂? It is the ultimate end-product of aerobic metabolism and directly reflects the mineralization of the polymer's carbon, providing a definitive measure of biodegradation rather than just physical fragmentation.[12]

  • Why a Reference? A positive control like cellulose validates the activity of the microbial community in the test soil.

  • Why a Blank? Soil contains its own organic matter, and microorganisms will respire CO₂ from it. The blank corrects for this background activity.

G cluster_protocol ASTM D5988 Workflow Start Prepare Soil & Polymer Samples Setup Set Up Biometer Flasks (Sample, Reference, Blank) Start->Setup Incubate Incubate at 25°C in Dark Setup->Incubate Measure Periodically Titrate CO₂ Traps Incubate->Measure Every 2-7 days Measure->Incubate Replace Trap Analyze Calculate Cumulative CO₂ & % Biodegradation Measure->Analyze End Test Complete (Up to 180 days) Analyze->End

Caption: Workflow for ASTM D5988 biodegradation testing.

Comparative Performance: this compound Polymers vs. Alternatives

Direct, peer-reviewed comparative data on the biodegradability of novel this compound copolymers against standards like PLA and PCL is still emerging. However, we can make informed comparisons based on their chemical structures and the principles of polyester degradation.

Aliphatic polyesters are known to be susceptible to enzymatic hydrolysis.[9] The alternating structure of copolymers like P(MDO-alt-BCr) introduces ester bonds regularly along the backbone, which is expected to facilitate degradation.[1][2] In one study, these alternating copolymers demonstrated rapid degradation under basic conditions, suggesting high susceptibility to hydrolysis.[1]

Table 2: Comparative Properties of Biodegradable Polyesters
PropertyThis compound CopolymersPoly(lactic acid) (PLA)Poly(caprolactone) (PCL)Poly(butylene succinate) (PBS)
Primary Monomer Source Potentially 100% bio-based (from PHB)[1][2]Corn/sugarcane starchPetroleumBio-based or petroleum
Degradation Mechanism Enzymatic/Hydrolytic (Ester bonds)Enzymatic/Hydrolytic (Ester bonds)Enzymatic/Hydrolytic (Ester bonds)Enzymatic/Hydrolytic (Ester bonds)
Relative Degradation Rate Expected to be moderate to high (tunable)Slow to moderateModerate to highHigh
Glass Transition (Tg) Tunable (e.g., -10 to 20°C)[2]~60°C~ -60°C~ -32°C
Key Characteristics Tunable properties, bio-based potential.Rigid, brittle, high strength.Flexible, tough, low Tg.Flexible, good processability.
Enzymatic Susceptibility High (inferred)Moderate (requires higher temps)[10]High (degraded by many lipases)[9][10]High (degraded by cutinase, lipases)[9][10]

Expert Insights:

  • PLA's high Tg means its polymer chains are rigid at ambient temperatures, making it less accessible to enzymes. Its degradation is often slow in soil but faster under industrial composting conditions (above its Tg).[11]

  • PCL and PBS have low Tg values, meaning their polymer chains are flexible and more accessible to enzymatic attack at room temperature, leading to faster degradation in soil and marine environments.[9][10]

  • This compound Copolymers can be designed with a low Tg by selecting appropriate comonomers, which would theoretically place their biodegradability profile closer to that of PCL and PBS than to PLA.[2] The ability to create alternating copolymers with a high density of ester linkages is a promising strategy to engineer highly biodegradable materials.[1]

Conclusion and Future Directions

This compound-containing polymers represent a promising frontier in the development of sustainable, bio-based, and biodegradable materials. Their primary advantage lies in the potential for a fully bio-derived synthesis pathway and the ability to tune their physical and degradative properties through copolymerization.

While comprehensive, standardized biodegradation data is still being accumulated, the fundamental chemistry of these aliphatic copolyesters strongly supports their potential for effective enzymatic degradation. The methodologies outlined in this guide, particularly adherence to ASTM and ISO standards, are crucial for validating these claims and enabling meaningful comparisons with established biopolymers.

For researchers and drug development professionals, these materials offer an exciting platform for creating novel delivery systems where the degradation rate can be engineered to match therapeutic requirements.[6][15] Future research should focus on generating robust, comparative biodegradation data across various environments (compost, soil, marine) and elucidating the specific enzymes responsible for their breakdown.

References

  • Title: Enzymatic Depolymerization of Synthetic Polyesters by Microbial Carboxylesterases Source: Google Cloud URL
  • Title: Studies on the enzymatic hydrolysis of polyesters. II.
  • Title: Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - NIH Source: National Institutes of Health URL
  • Title: Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends Source: ACS Publications URL
  • Title: (PDF)
  • Title: Biodegradation of Polymers: Stages, Measurement, Standards and Prospects Source: MDPI URL
  • Title: Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study Source: MDPI URL
  • Title: Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters Source: ACS Macro Letters URL
  • Title: Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps Source: National Institutes of Health URL
  • Title: Biodegradable polymers: A sustainable approach to colon drug delivery Source: ScienceDirect URL
  • Title: Poly(vinyl acetate-co-crotonic acid)
  • Source: jmsr.pharmainfo.
  • Title: Journey to the Market: The Evolution of Biodegradable Drug Delivery Systems Source: MDPI URL
  • Title: Suspension polymerization of vinyl acetate and this compound Source: Google Patents URL
  • Title: Biodegradable Polymers in Drug Delivery: A Detailed Review Source: Asian Journal of Pharmaceutical Research URL
  • Title: Poly(vinyl acetate-co-crotonic acid)

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A Senior Application Scientist's Guide to the Validation of Crotonic Acid as a Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of metabolic research and drug development, biomarkers serve as indispensable tools for diagnosing disease, monitoring progression, and assessing therapeutic response.[1][2] Metabolites, as the direct end-products of cellular processes, offer a real-time snapshot of an organism's physiological state, making them particularly powerful biomarkers.[3][4][5] Among the myriad of metabolites, short-chain fatty acids (SCFAs) have garnered significant attention.[6][7] Primarily produced by the gut microbiota through the fermentation of dietary fibers, SCFAs like butyrate and propionate are crucial signaling molecules that link diet, the microbiome, and host health.[8][9][10]

This guide focuses on a less-explored yet potentially significant SCFA: crotonic acid ((2E)-but-2-enoic acid).[11] While its roles are not as extensively characterized as other SCFAs, its position in key metabolic pathways suggests it could be a valuable, nuanced biomarker. The translation of a candidate molecule like this compound from a research curiosity to a validated clinical tool is a rigorous, multi-step process fraught with challenges.[3][5][12] This document provides a comprehensive framework for the analytical and clinical validation of this compound, grounded in the principles of scientific integrity and causality. We will explore the biological rationale, detail robust analytical methodologies, compare its performance to established biomarkers, and outline the pathway to clinical utility.

The Biological Rationale: Why Investigate this compound?

A biomarker's utility is fundamentally tied to its biological context. This compound is not an arbitrary molecule; it is an intermediate in critical metabolic pathways, most notably the fermentation of amino acids and the metabolism of fatty acids, including the conversion of butyrate.[13][14]

Key Metabolic Intersections:

  • Butyrate Metabolism: this compound is structurally related to butyric acid and can be formed from it.[13] Its metabolism is linked to the β-hydroxybutyrate pathway, a central component of ketone body metabolism.[14] Dysregulation in these pathways is a hallmark of various metabolic disorders, including diabetic ketoacidosis and certain inborn errors of metabolism.[15]

  • Gut Microbiota Activity: The gut microbiome is a prolific source of SCFAs.[8][16] While acetate, propionate, and butyrate are the most abundant, the presence of other SCFAs like this compound could signify the activity of specific microbial species or the utilization of alternative fermentation pathways (e.g., from proteins instead of fiber).[7][9]

  • Mitochondrial Function: As an intermediate in fatty acid metabolism, this compound levels may reflect mitochondrial bioenergetic status. Deviations could signal mitochondrial dysfunction, a factor implicated in a wide range of pathologies from metabolic syndrome to neurodegenerative diseases.

The following diagram illustrates the central position of this compound in relation to other key metabolic players.

Metabolic_Pathway cluster_gut Gut Microbiota Fermentation cluster_host Host Metabolism (Mitochondria) Dietary_Fiber Dietary Fiber & Amino Acids Butyrate Butyrate Dietary_Fiber->Butyrate Butyryl_CoA Butyryl-CoA Butyrate->Butyryl_CoA Activation Crotonyl_CoA Crotonyl-CoA Butyryl_CoA->Crotonyl_CoA Dehydrogenation BHB_CoA β-Hydroxybutyryl-CoA Crotonyl_CoA->BHB_CoA Hydration Crotonic_Acid This compound Crotonyl_CoA->Crotonic_Acid Hydrolysis Ketone_Bodies Ketone Bodies (β-Hydroxybutyrate) BHB_CoA->Ketone_Bodies Oxidation

Caption: Metabolic pathways involving this compound.

Analytical Validation: A Framework for Trustworthiness

Before a biomarker can be considered reliable, the method used to measure it must undergo rigorous analytical validation.[4][17] The goal is to prove that the assay is accurate, precise, and robust for its intended purpose.[3] For SCFAs like this compound, which are small, polar, and often present at low concentrations in complex biological matrices (e.g., plasma, urine, feces), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[6][7][18]

The trustworthiness of a protocol is ensured by a self-validating system. This means incorporating controls and standards at every stage, from sample collection to final data analysis, to ensure the integrity of the results.

Experimental Protocol: Quantification of this compound in Human Plasma via LC-MS/MS

This protocol describes a validated method for the absolute quantification of this compound. The key to its self-validating nature is the use of a stable isotope-labeled internal standard (SIL-IS), such as 13C-labeled this compound, which is added at the very beginning of sample processing. This SIL-IS behaves identically to the endogenous this compound through extraction and analysis, correcting for any variability and ensuring high accuracy.

1. Pre-Analytical Stage: Sample Collection & Handling

  • Causality: Pre-analytical errors are a major source of data variability.[5] Standardizing collection is critical.

  • Protocol:

    • Collect whole blood into K2-EDTA tubes.

    • Immediately place tubes on ice to halt metabolic activity.

    • Within 30 minutes of collection, centrifuge at 2,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (plasma) to cryovials.

    • Immediately store at -80°C until analysis. Avoid freeze-thaw cycles.[4]

2. Analytical Stage: Sample Preparation (Protein Precipitation & Derivatization)

  • Causality: Plasma proteins interfere with analysis and must be removed. SCFAs have poor chromatographic retention and ionization efficiency.[6] Derivatization with a reagent like aniline enhances their properties, making them suitable for LC-MS/MS analysis.[19]

  • Protocol:

    • Thaw plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the SIL-IS working solution (e.g., 13C-crotonic acid at 1 µM). Vortex briefly.

    • Add 200 µL of ice-cold acetonitrile (protein precipitation agent). Vortex vigorously for 1 minute.

    • Centrifuge at 18,000 x g for 10 minutes at 4°C.

    • Transfer 150 µL of the clear supernatant to a new tube.

    • Derivatization: Add 5 µL of 2.4 M aniline and 5 µL of 1.2 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[19] Vortex and incubate at room temperature for 30 minutes.

    • Transfer the final solution to an LC autosampler vial for analysis.

3. Post-Analytical Stage: LC-MS/MS Analysis & Data Processing

  • Causality: Chromatographic separation isolates the analyte from other matrix components before detection by the mass spectrometer. Using Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity.

  • Protocol:

    • LC System: UHPLC with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a suitable gradient to separate the derivatized this compound.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both endogenous (light) and SIL-IS (heavy) derivatized this compound.

    • Quantification: Calculate the peak area ratio of the endogenous analyte to the SIL-IS. Determine the concentration using a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of the analyte.[18]

Caption: LC-MS/MS workflow for this compound quantification.

Data Presentation: Key Validation Parameters

The performance of the described assay must be documented. The following table summarizes the critical parameters that must be assessed during validation, based on international guidelines.[4]

Validation Parameter Description Acceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² ≥ 0.99 for the calibration curve.
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal value (±20% at LLOQ).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same sample.Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
LLOQ The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[18]Signal-to-noise ratio > 10; meets accuracy/precision criteria.
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the analyte's retention time in blank matrix.
Matrix Effect The alteration of ionization efficiency due to co-eluting substances from the biological matrix.CV of SIL-IS response across different matrix lots should be ≤ 15%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Concentration change should be within ±15% of the baseline value.

Comparative Analysis: this compound vs. Alternative Biomarkers

A biomarker's value is not absolute; it is relative to existing alternatives. This compound must be compared to established biomarkers used to probe similar biological systems. The choice of comparator depends on the clinical question. For gut health, other SCFAs are relevant. For mitochondrial function or ketosis, β-hydroxybutyrate is a key comparator.

Biomarker Primary Biological Role / Pathway Analytical Method Complexity Established Diagnostic/Prognostic Value Limitations
This compound Intermediate in butyrate and ketone metabolism.[13][14] Potential indicator of specific gut microbial activity.High (Requires derivatization for LC-MS/MS).Under investigation; potential for inborn errors of metabolism and specific dysbiosis.[20][21]Biological role not fully elucidated; concentrations are typically low, requiring sensitive methods.
Butyrate Primary energy source for colonocytes; HDAC inhibitor with anti-inflammatory effects.[8][10]High (Requires derivatization for LC-MS/MS).Well-established marker for gut health; low levels associated with inflammatory bowel disease.High variability due to diet; rapidly metabolized in the gut, so systemic levels may not reflect colonic production.[8]
Propionate Substrate for hepatic gluconeogenesis; influences satiety and cholesterol synthesis.[7][22]High (Requires derivatization for LC-MS/MS).Associated with glucose homeostasis and metabolic syndrome.[7][9]Like butyrate, levels are heavily influenced by diet and microbiome composition.
β-Hydroxybutyrate Major ketone body produced during fatty acid oxidation; critical energy source during fasting/starvation.[14]Moderate (Can be measured by enzymatic assays or LC-MS).Gold standard for diagnosing and monitoring ketoacidosis.[15]Primarily reflects systemic ketosis, not specific gut microbial or localized metabolic events.
Lactate End-product of anaerobic glycolysis.Low (Standard enzymatic assays are widely available).Key marker for tissue hypoxia, sepsis, and metabolic acidosis.[23]Non-specific; elevated in numerous conditions, from intense exercise to severe shock.

Case Study: Validation for a Putative Metabolic Disorder

To contextualize the validation process, consider a hypothetical inborn error of metabolism caused by a deficiency in an enzyme downstream of crotonyl-CoA. The hypothesis is that this blockage would lead to an accumulation of this compound, making it a specific biomarker for this disease.

Objective: To validate plasma this compound as a diagnostic biomarker for "Enzyme X Deficiency."

Experimental Design:

  • Cohort Selection: Recruit two well-characterized cohorts:

    • Disease Cohort (n=50): Patients with a genetically confirmed diagnosis of Enzyme X Deficiency.

    • Control Cohort (n=50): Age- and sex-matched healthy individuals.

  • Sample Analysis: Analyze plasma samples from all participants for this compound concentration using the validated LC-MS/MS protocol described in Section 2.

  • Statistical Analysis:

    • Compare the mean this compound concentrations between the two groups using an independent t-test.

    • Perform a Receiver Operating Characteristic (ROC) curve analysis to determine the diagnostic performance.[24] The Area Under the Curve (AUC) will quantify its ability to distinguish between diseased and healthy individuals.

  • Performance Goal: An AUC > 0.90 would indicate excellent diagnostic potential.

Case_Study Patients Patient Cohort (n=50, Enzyme X Deficient) Analysis Measure Plasma this compound (Validated LC-MS/MS Method) Patients->Analysis Controls Control Cohort (n=50, Healthy) Controls->Analysis Stats Statistical Comparison (e.g., t-test) Analysis->Stats ROC ROC Curve Analysis (Determine AUC, Sensitivity, Specificity) Analysis->ROC Result Biomarker Performance Assessment (Is it a reliable diagnostic marker?) Stats->Result ROC->Result

Sources

A Senior Application Scientist's Guide to Initiator Selection for Crotonic Acid Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of Poly(crotonic acid)

This compound, a bio-based unsaturated carboxylic acid, presents a compelling alternative to petroleum-derived monomers like methacrylic acid.[1] Its polymers and copolymers have found extensive applications in formulations for adhesives, coatings, textiles, and pharmaceuticals.[2][3] However, the polymerization of this compound is deceptively challenging. Unlike its isomer, methacrylic acid, the placement of the methyl group on the β-carbon introduces significant steric and electronic hurdles that render its homopolymerization notoriously difficult with conventional methods.[2]

This guide provides a comparative analysis of different initiation strategies for the polymerization of this compound and its derivatives. We will delve into the mechanistic reasons behind the success and failure of various initiator systems, supported by experimental data, to empower researchers in selecting the optimal pathway for their specific application.

The Fundamental Challenge: Why is this compound Homopolymerization So Difficult?

The primary obstacle in polymerizing this compound lies in its molecular structure. The β-methyl group creates significant steric hindrance around the double bond, impeding the approach of both initiating radicals and subsequent monomer units. This steric shield dramatically lowers the propagation rate coefficient, making it nearly impossible to achieve high molecular weight homopolymers using standard free-radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2][4] While these initiators can generate primary radicals, the subsequent propagation steps are kinetically unfavorable, often leading to oligomerization at best.

Comparative Analysis of Initiation Strategies

Given the inherent difficulties, successful polymerization requires carefully tailored strategies that either bypass the steric hindrance or modify the monomer itself. We will compare three primary approaches: free-radical initiation for copolymerization, Group Transfer Polymerization (GTP) for this compound derivatives, and an analysis of why anionic and cationic pathways are generally unsuitable.

Free-Radical Initiation: The Viable Route for Copolymers

While free-radical homopolymerization is challenging, the free-radical copolymerization of this compound with more reactive monomers is a well-established and industrially significant method.[1] By incorporating a small amount of this compound into a polymer chain, its carboxylic acid functionality can be imparted to the final material, enhancing properties like adhesion and solubility.

Mechanism and Common Initiators: The most common comonomer for this compound is vinyl acetate.[5] The process is typically initiated by oil-soluble peroxide-type catalysts, with Benzoyl Peroxide (BPO) being a preferred choice, especially in suspension or solution polymerizations.[6][7] BPO thermally decomposes to generate phenyl radicals, which then attack the more reactive monomer (vinyl acetate) to initiate chain growth. This compound is then incorporated into the growing polymer chain.

Experimental Protocol 1: Free-Radical Copolymerization of Vinyl Acetate and this compound

This protocol describes a typical lab-scale synthesis of poly(vinyl acetate-co-crotonic acid).

Materials:

  • Vinyl Acetate (VA), freshly distilled

  • This compound (CA)

  • Benzoyl Peroxide (BPO), initiator

  • Polyvinyl Alcohol (PVA), emulsifier/stabilizer

  • Deionized Water

Procedure: [8]

  • Prepare the Aqueous Phase: In a polymerization flask equipped with a reflux condenser and magnetic stirrer, dissolve polyvinyl alcohol in deionized water.

  • Prepare the Organic Phase: In a separate beaker, dissolve the desired amount of this compound (e.g., 1.5 wt% relative to VA) and benzoyl peroxide in vinyl acetate monomer.

  • Initiate Polymerization: Heat the aqueous phase to the reaction temperature (e.g., 60–100 °C).

  • Add Monomer Mixture: Add the organic phase to the heated aqueous phase under continuous stirring to form a suspension.

  • Reaction: Maintain the temperature and stirring for a set duration (e.g., 3-16 hours) to allow the polymerization to proceed.

  • Termination and Purification: Terminate the reaction (e.g., by cooling). The resulting polymer beads can be purified by washing with water to remove unreacted this compound and stabilizer.

Group Transfer Polymerization (GTP): The Controlled Route for this compound Derivatives

To achieve well-defined homopolymers, it is necessary to first convert this compound into an ester derivative, such as ethyl crotonate (EtCr) or butyl crotonate (BCr). These esters can be successfully polymerized via Group Transfer Polymerization (GTP), a living polymerization technique that offers precise control over molecular weight and results in a narrow molecular weight distribution (polydispersity index, PDI).[9]

Mechanism and Initiator/Catalyst System: GTP of crotonates involves a silyl ketene acetal (SKA) as the initiator , such as 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS), and a Lewis acid catalyst .[9][10] The catalyst activates the monomer, which then reacts with the initiator. A key feature of this mechanism is the transfer of the silyl group from the initiator to the incoming monomer, regenerating the silyl ketene acetal at the new chain end, allowing the chain to remain "living".[11]

Experimental Protocol 2: Group Transfer Polymerization (GTP) of Ethyl Crotonate

This protocol is adapted from established procedures for the organic acid-catalyzed GTP of alkyl crotonates.[9]

Materials:

  • Ethyl Crotonate (EtCr), monomer

  • 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS), initiator

  • 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂), catalyst

  • Dichloromethane (CH₂Cl₂), solvent

  • Methanol, for quenching

  • Hexane, for precipitation

Procedure:

  • Setup: All manipulations must be performed under an inert (e.g., argon) atmosphere using Schlenk line techniques or in a glovebox.

  • Charge Reactor: In a Schlenk tube, charge ethyl crotonate, MTS, and dichloromethane.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Initiation: Add a solution of the C₆F₅CHTf₂ catalyst in dichloromethane to the reaction mixture to initiate polymerization.

  • Reaction: Allow the reaction to proceed for the desired time (e.g., 12-24 hours) at the set temperature.

  • Quenching: Terminate the polymerization by adding methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of hexane. The purified poly(ethyl crotonate) is then collected by filtration and dried under vacuum.

Comparative Experimental Data for GTP of Ethyl Crotonate

The choice of catalyst and reaction temperature significantly impacts the outcome of GTP. The following table summarizes experimental data from the polymerization of ethyl crotonate, demonstrating these effects.

EntryCatalystTemp (°C)Time (h)Yield (%)Mₙ (kDa)Mₙ/MₙReference
1C₆F₅CHTf₂-6024303.51.14[9]
2C₆F₅CHTf₂-4024698.11.20[9]
3C₆F₅CHTf₂-20248810.11.48[9]
4Tf₂NSiMe₃-401689110.41.11[12]
5Tf₂NSiEt₃-401689010.31.10[12]

Mₙ (Number-average molecular weight) and Mₙ/Mₙ (Polydispersity Index) determined by SEC. Reaction conditions: [M]₀/[I]₀/[Cat.]₀ = 100/1/0.1.

Analysis of GTP Data: The data clearly shows that lower polymerization temperatures (e.g., -60 °C) lead to polymers with a narrower molecular weight distribution (Mₙ/Mₙ = 1.14), indicating better control over the polymerization, although this comes at the cost of lower yield.[9] Conversely, increasing the temperature to -20 °C boosts the yield significantly but broadens the polydispersity.[9] The use of different silyl-based Lewis acid catalysts, such as Tf₂NSiMe₃, can also yield highly controlled polymers with narrow PDI and high yields.[12] This demonstrates the tunability of GTP for producing well-defined poly(crotonates).

Anionic and Cationic Initiation: Unsuitable Pathways

Cationic Polymerization: This method is fundamentally incompatible with this compound. Cationic polymerization proceeds via a carbocationic intermediate at the growing chain end.[13] The carboxylic acid group on the this compound monomer is strongly electron-withdrawing, which would severely destabilize this required carbocation, effectively preventing polymerization.

Anionic Polymerization: While strong bases can deprotonate this compound to form a crotonate anion, this species is not typically effective at initiating polymerization at the double bond of another this compound monomer. However, the crotonate anion is a competent nucleophile and can act as an initiator for other types of polymerization, such as the anionic ring-opening polymerization (AROP) of lactones like β-butyrolactone.[13] It is crucial for researchers to distinguish between the inability to polymerize the vinyl group and the ability of the corresponding carboxylate to initiate other reactions.

Visualizing Polymerization Workflows and Mechanisms

To clarify the processes described, the following diagrams illustrate the experimental workflow and key initiation mechanisms.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Monomer Monomer(s) Reactor Charge Reactor under Inert Atmosphere Monomer->Reactor Initiator Initiator / Catalyst Initiator->Reactor Solvent Solvent Solvent->Reactor Control Control Temperature & Stirring Reactor->Control Polymerization Allow Polymerization (Set Time) Control->Polymerization Quench Quench Reaction Polymerization->Quench Purify Precipitate & Purify Polymer Quench->Purify Analyze Characterize Polymer (SEC, NMR, etc.) Purify->Analyze

Caption: General experimental workflow for polymerization.

G I Initiator (e.g., BPO) R 2 R• (Primary Radicals) I->R Δ (Heat) Initiation RM R-M• R->RM + M M Monomer (M) RMn R-(M)n-M• (Propagating Chain) RM->RMn + nM Propagation P Polymer RMn->P Termination

Caption: Initiation and propagation in free-radical polymerization.

G cluster_activation Monomer Activation cluster_propagation Propagation M Monomer (Alkyl Crotonate) M_act Activated Monomer-Catalyst Complex M->M_act Cat Lewis Acid Catalyst Cat->M_act I Initiator (Silyl Ketene Acetal) P_n Growing Polymer (Living End) M_act->P_n I->P_n First Addition P_n1 Elongated Polymer (Living End, n+1) P_n->P_n1 Chain Growth Cat_regen Regenerated Catalyst P_n1->Cat_regen Cat_regen->Cat Re-enters cycle

Caption: Associative mechanism pathway in Group Transfer Polymerization.

Conclusion and Recommendations

The effective polymerization of this compound hinges entirely on selecting a strategy that circumvents the monomer's inherent low reactivity. Our comparative analysis yields the following key recommendations for researchers:

  • For Functional Copolymers: If the goal is to incorporate the carboxylic functionality of this compound into a polymer, free-radical copolymerization with a more reactive monomer like vinyl acetate is the most direct and effective method. Initiators such as Benzoyl Peroxide (BPO) are well-suited for this purpose.

  • For Controlled Homopolymers: To synthesize well-defined homopolymers, this compound must first be converted to an alkyl crotonate . Subsequently, Group Transfer Polymerization (GTP) using a silyl ketene acetal initiator and a Lewis acid catalyst offers excellent control over molecular weight and polydispersity. The choice of catalyst and a low reaction temperature are critical for achieving living characteristics.

  • Avoid Cationic and Anionic Routes: Direct cationic and anionic polymerization of the this compound double bond are not viable strategies and should be avoided due to fundamental mechanistic incompatibility.

By understanding the causality behind these experimental choices, researchers can better design their polymerization systems to harness the full potential of this valuable bio-based monomer.

References

  • Kinetic modeling study of the group-transfer polymerization of alkyl crotonates using a silicon Lewis acid catalyst. (2020). Polymer Chemistry. [Link]

  • Kinetic modeling study of the group-transfer polymerization of alkyl crotonates using a silicon Lewis acid catalyst. (2020). Semantic Scholar. [Link]

  • Preparation of an essentially homogeneous vinyl acetate/crotonic acid copolymer. (n.d.). SureChEMBL. [Link]

  • Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. (2019). ACS Macro Letters. [Link]

  • Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. (2022). National Institutes of Health. [Link]

  • Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts. (2019). ACS Publications. [Link]

  • Effect of Disyndiotacticity on the Glass Transition Temperature of Poly(ethyl crotonate)s Synthesized by Group-Transfer Polymerization Catalyzed by Organic Acids. (2020). ResearchGate. [Link]

  • Suspension polymerization of vinyl acetate and this compound. (1957).
  • Group Transfer Polymerization (GTP). (2023). University of Rochester. [Link]

  • Poly(vinyl acetate-co-crotonic acid) from bio-based this compound: synthesis, characterization and carbon footprint. (2023). The Royal Society of Chemistry. [Link]

  • Effect of Disyndiotacticity on the Glass Transition Temperature of Poly(ethyl crotonate)s Synthesized by Group-Transfer Polymerization Catalyzed by Organic Acids. (2020). ACS Publications. [Link]

  • Effect of Disyndiotacticity on the Glass Transition Temperature of Poly(ethyl crotonate)s Synthesized by Group-Transfer Polymerization Catalyzed by Organic Acids. (2020). ResearchGate. [Link]

  • Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. The Effect of the Initiator Basicity/Nucleophilicity on the ROP Mechanism. (2019). MDPI. [Link]

  • What Is The Mechanism Of Group Transfer Polymerization? (2024). Chemistry For Everyone. [Link]

  • Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters. (2022). ACS Macro Letters. [Link]

  • Poly(vinyl acetate-co-crotonic acid) from bio-based this compound: synthesis, characterization and carbon footprint evaluation. (2023). RSC Publishing. [Link]

  • Comparison of the Macro Chain Transfer Agent and the Macro Azo Initiator Based on the Poly(3-hydroxy Butyrate) in the Polymerization Kinetics of Methyl Methacrylate. (2024). National Institutes of Health. [Link]

  • Free Radical Copolymerization of Ethylene with Vinyl Acetate under Mild Conditions. (2019). ResearchGate. [Link]

  • Acid-Triggered Radical Polymerization of Vinyl Monomers. (2024). ETH Zurich. [Link]

  • Polymerization control of vinyl acetate utilizing hydrogen peroxide. (1953).
  • Graft copolymerization of pu membranes with acrylic acid and this compound using benzoyl peroxide initiator. (2007). Tenmak. [Link]

  • Interaction of Surfactant and Initiator Types in Emulsion Polymerisations: A Comparison of Ammonium Persulfate and Hydrogen Peroxide. (2009). ResearchGate. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Crotonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research practices extend to the final step of any procedure: waste disposal. Handling chemicals like crotonic acid, a corrosive and reactive unsaturated carboxylic acid, requires a disposal plan that is not only compliant with regulations but is also grounded in a deep understanding of its chemical properties. This guide provides the essential safety and logistical information to manage this compound waste, ensuring the protection of personnel and the environment.

Immediate Safety Profile: Understanding the Hazard

This compound is not a benign substance. It is a corrosive solid that can cause severe skin burns and serious eye damage.[1][2][3][4][5] It is also classified as harmful if swallowed or if it comes into contact with the skin.[1][3] Inhalation of its dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][6] The primary directive for its disposal is rooted in these hazards and its classification as a hazardous waste under federal and local regulations.[2][7]

Core Principles of this compound Disposal: Causality and Compliance

The proper disposal of this compound is dictated by two core chemical characteristics: its corrosivity and its reactivity.

  • Corrosivity : As a carboxylic acid, this compound can corrode metals.[3][8] This dictates the type of containers suitable for its waste. More importantly, its ability to cause severe chemical burns to tissue underscores the necessity of stringent handling protocols and personal protective equipment (PPE).[2][5]

  • Reactivity : this compound reacts violently with bases, strong oxidizing agents, and reducing agents, creating a fire and explosion hazard.[1][2][5][6] This high reactivity is the primary reason for strict waste segregation. Accidental mixing with incompatible waste streams, such as basic solutions or certain organic solvents, can lead to dangerous exothermic reactions.

Compliance with the Resource Conservation and Recovery Act (RCRA) in the United States, and similar regulations internationally, is mandatory.[9][10][11] RCRA establishes the "cradle-to-grave" framework for hazardous waste management, meaning the generator of the waste is responsible for it from creation to final, safe disposal.[9]

Experimental Workflow: this compound Waste Disposal

The following diagram outlines the decision-making process for the safe disposal of this compound waste in a laboratory setting.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Crotonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with reactive chemical intermediates like Crotonic Acid is fundamental to innovation. However, this progress cannot come at the expense of safety. This compound, a combustible and corrosive solid, demands a rigorous and well-understood safety protocol. This guide moves beyond mere compliance, offering a deep, procedural framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to instill a culture of intrinsic safety, where every action is informed by a thorough understanding of the material's hazards, ensuring the well-being of laboratory personnel and the integrity of our research.

Hazard Analysis: Understanding the Adversary

This compound (trans-2-Butenoic acid) is a crystalline solid that presents a multi-faceted risk profile.[1][2] It is not merely a simple irritant; it is classified as a corrosive material capable of causing severe skin burns and serious eye damage.[3][4][5][6][7] The primary hazards stem from its corrosivity, toxicity upon contact or ingestion, and its potential to cause respiratory irritation, particularly as a fine dust.[1][3][4][8][9]

A comprehensive understanding of its hazard profile, summarized in the table below, is the non-negotiable first step in any handling procedure.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity 💀Danger H311: Toxic in contact with skin.[4]
Warning H302: Harmful if swallowed.[4]
Skin Corrosion corrosiveDanger H314: Causes severe skin burns and eye damage.[3][4][9]
Eye Damage corrosiveDanger H318: Causes serious eye damage.[5]
Respiratory Irritation Warning H335: May cause respiratory irritation.[8]
Metal Corrosion corrosiveWarning H290: May be corrosive to metals.[4]

The First Line of Defense: Engineering Controls

Before any discussion of PPE, we must emphasize the foundational role of engineering controls. PPE is the last line of defense, intended to protect personnel when engineering controls cannot eliminate the hazard entirely.

  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust—such as weighing, transferring, or preparing solutions—must be conducted within a properly functioning chemical fume hood.[10][11][12] This is the most critical engineering control for minimizing respiratory exposure.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any vapors or dusts that might escape primary containment.[8]

  • Emergency Equipment: An eyewash station and an emergency safety shower must be located in the immediate vicinity of the handling area.[1][8][13] All personnel must be trained on their location and operation before beginning work.

Mandatory PPE: A Head-to-Toe Protocol

The selection of PPE must be deliberate and directly correlated to the hazards of this compound. The following protocol outlines the minimum requirements for any procedure involving this substance.

Eye and Face Protection: Defending Against Irreversible Damage

Given that this compound causes severe and potentially irreversible eye damage, eye protection is paramount.[5]

  • Minimum Requirement: Chemical splash goggles with side shields, conforming to OSHA 29 CFR 1910.133 or EU EN166 standards, are mandatory.[8]

  • Best Practice (Strongly Recommended): A full-face shield must be worn in addition to chemical splash goggles.[1][5][13] This provides a secondary layer of protection against splashes and unforeseen energetic reactions, safeguarding the entire face from corrosive materials.

Skin and Body Protection: A Barrier Against Corrosivity

This compound is corrosive to skin and toxic upon dermal contact.[4][9] Therefore, a complete barrier is essential.

  • Laboratory Coat: A standard cotton lab coat is insufficient. A flame-resistant lab coat made of a tightly woven material should be worn and fully buttoned.

  • Chemical-Resistant Apron/Suit: For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron or a full protective suit should be worn over the lab coat.[5][13][14]

  • Clothing and Footwear: Full-length pants and closed-toe shoes are required at all times in the laboratory.

Hand Protection: Selecting the Right Material

Choosing the correct glove material is a critical decision. Material compatibility is key to preventing chemical breakthrough and subsequent exposure.

  • Recommended Materials: While no single glove is impervious to all chemicals, certain materials offer superior resistance to corrosive acids. Always consult the glove manufacturer's specific chemical resistance data.

  • Inspection Protocol: Gloves must be inspected for any signs of degradation, punctures, or tears before each use.[3][5]

  • Donning and Doffing: Use proper technique when removing gloves to avoid touching the outer contaminated surface with bare skin.[5] Dispose of contaminated gloves immediately as hazardous waste.[5]

Glove MaterialSuitability for Corrosive AcidsRationale
Butyl Rubber Excellent Offers superior resistance to highly corrosive acids, ketones, and esters.[15]
Nitrile Rubber (NBR) Good Provides good general chemical resistance and is a suitable alternative for many routine procedures.[16] It is important to verify the breakthrough time for the specific thickness of the glove.
Neoprene Good Offers good resistance to acids, alkalis, and hydraulic fluids.[15]
Natural Rubber (Latex) Poor Not recommended. Can degrade quickly upon contact with many organic acids and presents an allergy risk.[15]
Respiratory Protection: When Engineering Controls Are Not Enough

Respiratory protection is necessary when dust formation is unavoidable or during emergency situations. All respirator use must comply with a formal respiratory protection program, including fit testing and training, as mandated by OSHA.

  • Routine Operations (Dust Potential): If weighing or transferring solid this compound outside of a fume hood (not recommended) or if dust is generated, a NIOSH-approved air-purifying respirator is required.

  • Emergency/Spill Response: For spills or uncontrolled releases, a higher level of protection is necessary.

ScenarioRespirator TypeJustification
Weighing/Transferring with Dust Air-Purifying Respirator (APR) with P100 (HEPA) particulate filters.[16][17]Protects against inhalation of solid corrosive dust particles.
Large Spill / Unknown Concentration Self-Contained Breathing Apparatus (SCBA)Provides a positive pressure air supply, offering the highest level of protection in oxygen-deficient or highly contaminated environments.[3][13][14]

Procedural Guidance and Workflows

A systematic approach to safety is crucial. The following workflow diagrams illustrate the decision-making process for PPE selection and the procedural steps for handling this compound.

Caption: PPE Selection Workflow for this compound.

Standard Operating Procedure: Handling Solid this compound
  • Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Verify the eyewash station and shower are unobstructed.

  • PPE Donning: Don all required PPE as determined by your task assessment, including double gloving if necessary.

  • Handling: Conduct all manipulations on a chemical-resistant tray or spill liner within the fume hood to contain any minor spills. Use tools like scoops or spatulas made of compatible materials to transfer the solid.[10]

  • Addition to Solvents: When dissolving, always add the solid this compound slowly to the solvent while stirring.[11] Never add solvent to the bulk solid. Be aware that dissolving corrosive solids can generate heat.

  • Post-Handling: Tightly close the primary container.

  • Decontamination: Wipe down the work surface, any equipment used, and the exterior of the waste container with an appropriate decontaminating solution.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after the procedure is complete.[8]

Emergency Protocols: Spill and Exposure

Preparedness is the key to mitigating the consequences of an accident.

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Crotonic Acid
Reactant of Route 2
Crotonic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.